CV-6209-d5
Description
Properties
Molecular Formula |
C34H55D5N3O6 · Cl |
|---|---|
Molecular Weight |
647.4 |
InChI |
InChI=1S/C34H59N3O6.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-35-33(39)42-28-32(41-4)29-43-34(40)37(30(3)38)27-31-24-21-23-26-36(31)6-2;/h21,23-24,26,32H,5-20,22,25,27-29H2,1-4H3;1H/i2D3,6D2; |
InChI Key |
APUCCVGQZPNXIO-TXZBQNLLSA-N |
SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+]1=C(CN(C(C)=O)C(OCC(OC)COC(NCCCCCCCCCCCCCCCCCC)=O)=O)C=CC=C1.[Cl-] |
Synonyms |
2-(2-acetyl-6-methoxy-3,9-dioxo-4,8-dioxa-2,10-diazaoctacos-1-yl)-1-ethyl-1,1,2,2,2-d5-pyridinium, monochloride |
Origin of Product |
United States |
Foundational & Exploratory
what is CV-6209-d5 and its primary use
Deuterated Internal Standard for High-Precision PAF Antagonist Quantification
Executive Summary: The Analytical Imperative
CV-6209-d5 is the stable isotope-labeled (deuterated) analog of CV-6209, a high-potency Platelet-Activating Factor (PAF) receptor antagonist. While the parent compound (CV-6209) is a pharmacological tool used to investigate inflammatory pathways, shock, and ischemia-reperfusion injury, This compound serves a distinct, critical role: it is the Internal Standard (IS) of choice for the quantitative bioanalysis of CV-6209 in complex biological matrices (plasma, serum, tissue homogenates).
In LC-MS/MS workflows, the use of this compound mitigates the variability caused by ionization suppression and extraction efficiency, ensuring data integrity in pharmacokinetic (PK) and toxicokinetic (TK) studies.
Chemical Identity & Structural Logic[1]
The Parent Compound: CV-6209
CV-6209 is a phospholipid mimetic. Structurally, it is a pyridinium derivative designed to compete with PAF for receptor binding sites without triggering the G-protein signaling cascade.
-
Chemical Name: 2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl)aminomethyl]-1-ethylpyridinium chloride.[1]
-
Target: PAF Receptor (PAFR).
The Deuterated Analog: this compound
The "-d5" suffix indicates the substitution of five hydrogen atoms (
-
Primary Use: Quantitative Normalization (LC-MS/MS).
-
Key Characteristic: Co-elution. Because deuterium has a negligible effect on lipophilicity compared to hydrogen, this compound retains the same retention time as the analyte on reverse-phase chromatography but is mass-resolved by the mass spectrometer.
Mechanism of Action (Biological Context)
To understand the necessity of quantifying CV-6209, one must understand the pathway it inhibits. PAF is a potent phospholipid mediator involved in platelet aggregation, inflammation, and anaphylaxis.
Figure 1: Mechanism of Action. CV-6209 competitively antagonizes the PAF receptor, preventing G-protein activation and downstream inflammatory responses.
The Deuterium Advantage in Bioanalysis
In high-throughput mass spectrometry, "Matrix Effects" are the primary source of error. Co-eluting phospholipids or salts from the plasma sample can suppress the ionization of the analyte.
Why this compound is superior to structural analogs:
-
Identical Retention Time: It experiences the exact same matrix suppression as the analyte at the moment of ionization.
-
Extraction Normalization: Any loss of analyte during protein precipitation or Solid Phase Extraction (SPE) is mirrored by the IS.
-
Mass Differentiation: The +5 Da shift allows the mass spectrometer to distinguish the signal of the IS from the drug.
Figure 2: The Stable Isotope Dilution Workflow. This compound compensates for variability in extraction and ionization.
Experimental Protocol: LC-MS/MS Quantification
Note: This protocol assumes a standard triple quadrupole (QqQ) mass spectrometer setup.
Physicochemical Properties & MS Tuning
Before running samples, the Mass Spectrometer must be tuned to the specific transitions of the parent and the d5 isotope.
| Parameter | CV-6209 (Analyte) | This compound (Internal Standard) |
| Precursor Ion (Q1) | m/z ~606.5 [M]+ | m/z ~611.5 [M]+ |
| Product Ion (Q3) | m/z 482.4 (Example) | m/z 487.4 (Example) |
| Ionization Mode | ESI Positive (+) | ESI Positive (+) |
| Cone Voltage | Optimized (e.g., 30-50V) | Matches Analyte |
| Collision Energy | Optimized (e.g., 25-40 eV) | Matches Analyte |
*Note: Exact transitions depend on the fragmentation pattern of the specific pyridinium head group vs. the lipid tail. Always perform a product ion scan on your specific instrument.
Sample Preparation (Protein Precipitation)
Goal: Remove plasma proteins while recovering both CV-6209 and this compound.
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
IS Spiking: Add 10 µL of This compound working solution (e.g., 100 ng/mL in methanol).
-
Critical Step: Vortex gently for 10 seconds to equilibrate the IS with the matrix proteins.
-
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Agitation: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).
Liquid Chromatography Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 2.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 95% B (Elution of highly lipophilic CV-6209)
-
4.0 min: 95% B
-
4.1 min: 10% B (Re-equilibration)
-
Data Interpretation & Quality Control
When analyzing the data, the researcher must calculate the Response Ratio :
This ratio is plotted against the nominal concentration to create the calibration curve.
Troubleshooting Matrix Effects
If the absolute peak area of this compound varies significantly (>20%) between clean standards and plasma samples, it indicates strong matrix effects. However, because the ratio remains constant (since the IS and analyte are affected equally), the quantification remains valid. This is the primary value proposition of the d5 variant.
References
-
Terashita, Z., et al. (1987). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo.[1] Journal of Pharmacology and Experimental Therapeutics.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. (General principles on Internal Standard usage).
-
Stahl, G. L., & Lefer, A. M. (1988).[5] Protective effects of a platelet activating factor (PAF) antagonist and its combined treatment with prostaglandin (PG) E1 in traumatic shock.[5] Journal of Cardiovascular Pharmacology.[5]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[6][7][8][9][10][11] (Standard reference for IS normalization logic).
Sources
- 1. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a potent platelet-activating factor antagonist, SR27417A, on allergen-induced asthmatic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential actions of platelet-activating factor (PAF) receptor antagonists on the vasodilator and vasoconstrictor effects of PAF in the rat perfused heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of a platelet activating factor (PAF) antagonist and its combined treatment with prostaglandin (PG) E1 in traumatic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. A validated LC-MS/MS method for the rapid quantification of vilazodone in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
CV-6209: Mechanism of Action as a High-Affinity PAF Antagonist
Technical Guide for Drug Development & Pharmacology Professionals
Executive Summary
CV-6209 is a synthetic, highly potent, and specific antagonist of the Platelet-Activating Factor (PAF) receptor. Chemically defined as a pyridinium chloride derivative, it represents a significant advancement over first-generation antagonists (e.g., CV-3988) due to its nanomolar affinity and superior metabolic stability. This guide details the molecular mechanism of CV-6209, its signal transduction blockade, and validated protocols for assessing its efficacy in in vitro and in vivo models.
Molecular Pharmacology
Chemical Identity & Structure
CV-6209 is distinct from lipid-mimetic antagonists due to its pyridinium core, which confers solubility and binding specificity.
-
IUPAC Name: 2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl)aminomethyl]-1-ethylpyridinium chloride.[1]
-
Class: Pyridinium-based phospholipid analog.
-
Key Pharmacophore: The glycerol backbone mimic combined with the cationic pyridinium head group allows it to compete directly with the phosphorylcholine head group of endogenous PAF.
Receptor Kinetics
CV-6209 functions as a competitive antagonist at the PAF Receptor (PAFR), a G-protein coupled receptor (GPCR) found on platelets, neutrophils, and endothelial cells.
-
Binding Mode: It occupies the PAF binding site, preventing the conformational change required for G-protein coupling.
-
Selectivity: It exhibits >100-fold selectivity for PAFR over other lipid mediator receptors (e.g., Thromboxane A2, Leukotrienes). It does not inhibit aggregation induced by ADP, arachidonic acid, or collagen.
Quantitative Potency Profile
The following table summarizes the inhibitory constants of CV-6209 across different species and assays.
| Assay Model | Parameter | Value | Relative Potency (vs. CV-3988) |
| Rabbit Platelet Aggregation | IC50 | 75 nM (7.5 × 10⁻⁸ M) | ~104x |
| Human Platelet Aggregation | IC50 | 170 nM (1.7 × 10⁻⁷ M) | N/A |
| Rat Hypotension (Inhibition) | ED50 | 0.009 mg/kg (i.v.)[1] | High |
| Rat Hypotension (Reversal) | ED50 | 0.0046 mg/kg (i.v.)[1] | 74x |
Mechanism of Action: Signal Transduction Blockade
The therapeutic efficacy of CV-6209 lies in its ability to sever the link between PAF binding and the downstream mobilization of intracellular calcium.
The Blocked Pathway
Normally, PAF binding to PAFR triggers the Gq-protein cascade. This activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and DAG. IP3 triggers Ca²⁺ release from the endoplasmic reticulum, leading to platelet shape change and aggregation. CV-6209 sterically hinders this initiation.
Visualization of Signaling Blockade
The following diagram illustrates the specific node of intervention by CV-6209 within the platelet activation pathway.
Figure 1: Competitive antagonism of CV-6209 at the Gq-coupled PAF receptor pathway.
In Vitro Validation Protocol: Rabbit Platelet Aggregation
To validate the potency of CV-6209, the washed rabbit platelet assay is the gold standard due to the high sensitivity of rabbit platelets to PAF.
Experimental Logic
Using washed platelets removes plasma proteins that might bind the drug, providing a true measure of receptor affinity. We use a turbidimetric method where aggregation results in increased light transmission.
Step-by-Step Methodology
Reagents:
-
Tyrode’s Solution (pH 7.35) containing 0.35% BSA.
-
PAF Stock (dissolved in ethanol/saline).
-
CV-6209 Stock (dissolved in saline).
Protocol:
-
Blood Collection: Collect blood from the central ear artery of male Japanese White rabbits into citrate (1:9 v/v).
-
Preparation of PRP: Centrifuge at 1,100 rpm for 15 minutes to obtain Platelet-Rich Plasma (PRP).
-
Washing: Centrifuge PRP at 2,500 rpm for 10 minutes. Resuspend the pellet in Tyrode’s solution. Repeat washing twice to remove plasma.
-
Adjustment: Adjust platelet count to
platelets/mL. -
Incubation:
-
Aliquot 250 µL of platelet suspension into cuvettes.
-
Add 10 µL of CV-6209 (varying concentrations:
to M). -
Incubate at 37°C for 2 minutes with stirring (1,000 rpm).
-
-
Challenge: Add PAF (final concentration
M) to trigger aggregation. -
Measurement: Monitor light transmission for 5 minutes using an aggregometer.
-
Calculation: Calculate Inhibition % =
.
Assay Workflow Diagram
Figure 2: Workflow for turbidimetric assessment of CV-6209 inhibition.
In Vivo Efficacy: Hypotension & Shock Models[2]
CV-6209 is uniquely effective in reversing established shock, a property that distinguishes it from antagonists that only work prophylactically.
Rat Hypotension Model
PAF injection causes rapid, systemic hypotension and vascular permeability. CV-6209 reverses this by displacing PAF from endothelial and smooth muscle receptors.
Protocol Summary:
-
Anesthesia: Anesthetize Wistar rats (sodium pentobarbital, 50 mg/kg i.p.).
-
Cannulation: Cannulate the carotid artery for blood pressure (BP) monitoring and femoral vein for drug administration.
-
Induction: Administer PAF (0.3 µg/kg i.v.).[1][2] Observe rapid drop in Mean Arterial Pressure (MAP).
-
Intervention:
-
Prophylactic Arm: Administer CV-6209 (0.01 mg/kg) 5 mins before PAF.
-
Reversal Arm: Administer CV-6209 (0.01 mg/kg) 1 min after PAF-induced pressure drop.
-
-
Endpoint: Continuous BP recording. CV-6209 typically restores BP to baseline within 1-2 minutes in the reversal model.
Comparative Selectivity
In perfused rat heart models, CV-6209 shows distinct selectivity for blocking PAF-induced vasodilation (coronary flow increase) at lower concentrations (10-fold lower) than required to block vasoconstriction.[3] This suggests differential affinity for PAFR subtypes or coupling mechanisms in vascular tissue.
References
-
Terashita Z, Imura Y, Takatani M, Tsushima S, Nishikawa K. (1987).[1] "CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo."[1] Journal of Pharmacology and Experimental Therapeutics, 242(1):263-8.[1]
-
Masuda Y, et al. (1991). "Differential actions of platelet-activating factor (PAF) receptor antagonists on the vasodilator and vasoconstrictor effects of PAF in the rat perfused heart."[3] British Journal of Pharmacology, 103(1):1097–1102.[3]
-
Zhou Y, et al. (1990). "Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion."[2] Surgery, 107(1):90-97.
-
Guide to Pharmacology. "Ligand: CV-6209." IUPHAR/BPS Guide to Pharmacology.
Sources
- 1. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential actions of platelet-activating factor (PAF) receptor antagonists on the vasodilator and vasoconstrictor effects of PAF in the rat perfused heart - PMC [pmc.ncbi.nlm.nih.gov]
the role of CV-6209 in platelet-activating factor receptor signaling
[1]
Executive Summary
CV-6209 is a synthetic, highly potent, and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] Unlike early-generation antagonists (e.g., ginkgolides), CV-6209 is a pyridinium derivative that exhibits nanomolar affinity for the PAF receptor (PAFR) without significant partial agonist activity.[1] It is widely utilized to dissect the role of PAF in inflammatory cascades, anaphylactic shock, and platelet aggregation. This guide provides a comprehensive technical overview of CV-6209, including its pharmacological profile, mechanism of action, and validated experimental protocols for its use in signal transduction research.
Pharmacological Profile[1][2][3]
Chemical Identity & Properties
CV-6209 is distinct from lipid-mimetic antagonists due to its pyridinium core, which confers specific solubility and binding characteristics.[1]
| Property | Specification |
| IUPAC Name | 2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl)aminomethyl]-1-ethylpyridinium chloride |
| Chemical Class | Pyridinium derivative |
| Molecular Formula | C34H60ClN3O6 |
| Molecular Weight | 642.31 g/mol |
| Solubility | Soluble in Water, Saline, DMSO; slightly soluble in Ethanol.[1] |
| Appearance | White to off-white crystalline powder |
Storage & Stability (Critical)
To maintain biological activity, strict adherence to storage conditions is required.
-
Storage: Store at -20°C in a desiccated environment.
-
Light Sensitivity: Protect from light; use amber vials for stock solutions.[2]
-
Stock Solution: Aqueous stock solutions are stable for up to 1 month at -20°C. Avoid repeated freeze-thaw cycles.[1]
Binding Affinity & Selectivity
CV-6209 functions as a competitive antagonist.[1] It demonstrates high selectivity for the PAF receptor over other G-protein coupled receptors (GPCRs) involved in coagulation.[1]
| Target / Assay | Species | IC50 / Ki Value | Selectivity Note |
| PAF-Induced Aggregation | Rabbit Platelets | 75 nM | Highly Potent |
| PAF-Induced Aggregation | Human Platelets | 170 nM | Potent |
| AA-Induced Aggregation | Human Platelets | > 100 µM | No Inhibition (Selective) |
| ADP-Induced Aggregation | Human Platelets | > 100 µM | No Inhibition (Selective) |
| Hypotension (In Vivo) | Rat | 0.01 - 0.1 mg/kg (i.v.)[1] | Blocks PAF-induced shock |
Mechanism of Action: PAF Receptor Signaling
The PAF receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq and Gi families. Activation triggers a pleiotropic signaling cascade leading to platelet shape change, aggregation, and degranulation.
Signaling Cascade
-
Ligand Binding: PAF binds to the transmembrane domains of the PAFR.
-
G-Protein Activation:
-
Gq Pathway: Activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and Diacylglycerol (DAG).
-
Gi Pathway: Inhibits Adenylyl Cyclase (AC), reducing cAMP levels, thereby lowering the threshold for activation.
-
-
Calcium Mobilization: IP3 triggers Ca2+ release from the dense tubular system.
-
Functional Response: Increased cytosolic Ca2+ activates Myosin Light Chain Kinase (MLCK) and Phospholipase A2 (PLA2), driving aggregation and thromboxane A2 (TXA2) synthesis.[1]
CV-6209 Blockade: CV-6209 competitively occupies the PAF binding site, preventing G-protein coupling and downstream calcium mobilization.[1]
Pathway Visualization[1]
Figure 1: Signal transduction pathway of the PAF receptor showing the competitive blockade by CV-6209 preventing Gq/Gi activation and calcium mobilization.[1]
Experimental Protocols
Protocol A: In Vitro Inhibition of Platelet Aggregation
This protocol describes the validation of CV-6209 potency using human Platelet-Rich Plasma (PRP).[1]
Reagents Required:
-
Tyrode’s Buffer (pH 7.4).[1]
-
CV-6209 Stock (1 mM in Saline).[1]
-
PAF C-16 (Agonist) Stock.[1]
-
Aggregometer (Optical or Impedance).[1]
Workflow:
-
Blood Collection: Draw blood into 3.2% sodium citrate (9:1 ratio).
-
PRP Preparation: Centrifuge at 200 x g for 15 minutes at room temperature. Collect the supernatant (PRP).
-
PPP Preparation: Centrifuge remaining blood at 2000 x g for 15 minutes to obtain Platelet-Poor Plasma (PPP) for baseline calibration.[1]
-
Incubation:
-
Aliquot 450 µL PRP into cuvettes containing stir bars (1000 rpm, 37°C).
-
Add 5 µL of CV-6209 (various concentrations: 10 nM - 1 µM) or Vehicle (Saline).[1]
-
Incubate for 2 minutes to allow receptor equilibration.
-
-
Stimulation: Add PAF (final concentration 10-100 nM, determined by EC80 of the donor).
-
Measurement: Record light transmission for 5 minutes.
Protocol Visualization: Assay Workflow
Figure 2: Step-by-step experimental workflow for assessing CV-6209 inhibition of PAF-induced platelet aggregation.[1]
Protocol B: In Vivo Hypotension Model (Rat)
Objective: To assess the efficacy of CV-6209 in preventing PAF-induced anaphylactic shock.
-
Preparation: Anesthetize Wistar rats (pentobarbital). Cannulate the carotid artery for BP monitoring and jugular vein for drug administration.
-
Pretreatment: Administer CV-6209 (0.1 - 1.0 mg/kg, i.v.) or Saline 5 minutes prior to challenge.[1]
-
Challenge: Administer PAF (0.5 - 1.0 µg/kg, i.v.).
-
Endpoint: Monitor Mean Arterial Pressure (MAP) for 30 minutes. CV-6209 should completely abolish the rapid hypotensive drop characteristic of PAF.[1]
References
-
Terashita, Z., et al. (1987). "CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo."[1][4] Journal of Pharmacology and Experimental Therapeutics.
-
Tokumura, A. (1995). "Physiological and Pathological Roles of Platelet-Activating Factor." International Review of Cytology.
-
IUPHAR/BPS Guide to Pharmacology. "CV-6209 Ligand Page."
-
MedChemExpress. "CV-6209 Product Information and Protocols."
-
Biosynth. "CV 6209 Chemical Properties and Safety Data." [1]
Mechanistic Inhibition of Platelet-Activating Factor (PAF): A Technical Guide to CV-6209 in In Vitro Aggregation Assays
Executive Summary
CV-6209 (2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl)aminomethyl]-1-ethylpyridinium chloride) represents a high-affinity, competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Unlike broad-spectrum antiplatelet agents, CV-6209 exhibits exceptional specificity for the PAF pathway, making it an indispensable probe for dissecting the contribution of inflammatory lipid mediators in thrombotic events.
This technical guide provides a rigorous framework for utilizing CV-6209 in in vitro platelet aggregation assays. It synthesizes mechanistic insights with field-proven experimental protocols, focusing on the differential potency between human and leporine (rabbit) models and the critical distinction between PAF-dependent and ADP/Collagen-dependent aggregation pathways.
Mechanistic Architecture: The PAF Receptor Blockade
To effectively utilize CV-6209, one must understand the signaling cascade it interrupts. PAF interacts with a G-protein coupled receptor (PAFR) on the platelet surface. This interaction normally triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) via Phospholipase C (PLC), generating Inositol Trisphosphate (IP3) and Diacylglycerol (DAG).
-
The Agonist Action (PAF): IP3 induces Ca2+ mobilization from the dense tubular system, leading to shape change, granule secretion (serotonin/ADP), and fibrinogen receptor (GPIIb/IIIa) activation.
-
The Antagonist Action (CV-6209): CV-6209 functions as a competitive antagonist. It occupies the PAFR binding pocket without activating the Gq protein, effectively silencing the downstream calcium signaling cascade specifically for PAF-mediated stimuli.
Visualization: PAF Signaling & CV-6209 Intervention
Figure 1: Signal transduction pathway showing the competitive inhibition of the PAF receptor by CV-6209, preventing downstream calcium mobilization.[3]
In Vitro Efficacy Profile
CV-6209 is distinguished by its high potency and strict selectivity. In drug development and mechanistic studies, it serves as a negative control to confirm if an observed aggregation response is PAF-mediated.
Potency Analysis (IC50)
The inhibitory concentration (IC50) varies significantly between species. Rabbit platelets express high-affinity PAF receptors and are generally more sensitive to PAF antagonists than human platelets.
Table 1: Comparative Potency of CV-6209 (IC50 Values)
| Species | Agonist | IC50 Concentration | Relative Potency |
| Rabbit | PAF (30 nM) | 75 nM (7.5 x 10⁻⁸ M) | High |
| Human | PAF (30 nM) | 170 nM (1.7 x 10⁻⁷ M) | Moderate-High |
Note: CV-6209 is approximately 100x more potent than older antagonists like CV-3988 in rabbit models.
Selectivity Matrix
A critical validation step in any platelet protocol is establishing specificity. CV-6209 should not inhibit aggregation induced by other standard agonists at therapeutic concentrations.
Table 2: CV-6209 Selectivity Profile
| Agonist | Pathway | Effect of CV-6209 | Interpretation |
| PAF | PAFR / Gq | Full Inhibition | Target Engagement |
| ADP | P2Y1 / P2Y12 | No Effect | Pathway Specificity Confirmed |
| Collagen | GPVI / Integrin α2β1 | No Effect | Pathway Specificity Confirmed |
| Arachidonic Acid | COX-1 / TXA2 | No Effect | Pathway Specificity Confirmed |
Experimental Protocol: Validated Aggregometry Workflow
This protocol is designed for Light Transmission Aggregometry (LTA), the gold standard for assessing platelet function.
Phase 1: Reagent Preparation
-
CV-6209 Stock: Dissolve CV-6209 in saline or DMSO. Note: If using DMSO, ensure the final solvent concentration in the cuvette is <0.1% to avoid non-specific platelet toxicity.
-
PAF Agonist: Prepare fresh PAF stock (typically C18-PAF). PAF binds to albumin; therefore, use Tyrode’s buffer containing 0.35% BSA (Bovine Serum Albumin) as a carrier to prevent loss of agonist to plastic surfaces.
Phase 2: Platelet Preparation (Human)[4]
-
Blood Collection: Draw whole blood into 3.2% trisodium citrate (1:9 ratio). Avoid heparin, as it can sensitize platelets.
-
Centrifugation (PRP): Spin at 200 x g for 15 minutes at room temperature. Carefully aspirate the upper Platelet-Rich Plasma (PRP) layer.
-
Centrifugation (PPP): Spin the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP) for the 100% transmission baseline.
-
Count Adjustment: Adjust PRP platelet count to 250,000–300,000/µL using autologous PPP.
Phase 3: Aggregation Assay (LTA)
-
Baseline: Place 450 µL of adjusted PRP into a siliconized glass cuvette containing a stir bar (1000 rpm, 37°C).
-
Incubation: Add CV-6209 (or vehicle control) and incubate for 2 minutes . This allows the antagonist to equilibrate with the PAF receptors.
-
Induction: Add PAF agonist (final concentration 10–100 nM) to trigger aggregation.
-
Measurement: Record light transmission for 5–7 minutes.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for preparing Platelet-Rich Plasma (PRP) and conducting the CV-6209 inhibition assay.
Troubleshooting & Expert Insights (E-E-A-T)
-
The "Desensitization" Phenomenon: PAF receptors rapidly desensitize (tachyphylaxis). Do not add PAF repeatedly to the same sample. If a run fails, discard the cuvette and start with fresh PRP.
-
Albumin Dependency: PAF is a lipid. If your buffer lacks albumin (BSA), PAF will stick to the cuvette walls, resulting in a false "low response." Always use BSA-Tyrode's for PAF dilutions.
-
Species Variability: Rabbit platelets are significantly more responsive to PAF than human platelets. If you are screening for subtle antagonist effects, rabbit platelets provide a higher signal-to-noise ratio.
-
Secondary Confirmation: To validate that inhibition is not due to cytotoxicity, measure [3H]serotonin release . CV-6209 should inhibit serotonin release with an IC50 comparable to its aggregation IC50 (~75 nM in rabbits).
References
-
Terashita, Z., et al. (1987). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo.[1] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Tokumura, A. (1995). Protective effects of a platelet activating factor (PAF) antagonist and its combined treatment with prostaglandin (PG) E1 in traumatic shock. PubMed. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC. Retrieved from [Link]
-
Tsan, M.F., et al. (1998). Distinct Mechanisms of Platelet Aggregation as a Consequence of Different Shearing Flow Conditions. Journal of Clinical Investigation. Retrieved from [Link]
Sources
Bioactivity of CV-6209: In Vivo Mechanisms and Experimental Applications
[1]
Executive Summary
CV-6209 is a second-generation, highly potent, and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Chemically distinct from the earlier phospholipid analog CV-3988, CV-6209 is a pyridinium chloride derivative.[1] This structural evolution confers superior water solubility and metabolic stability, making it a critical tool for dissecting the in vivo pathology of PAF-mediated conditions such as septic shock, ischemia-reperfusion injury, and anaphylactic hypotension.
This guide details the bioactivity of CV-6209, providing researchers with validated protocols for its application in animal models. The focus is on establishing causality between PAF receptor blockade and physiological outcomes.
Mechanistic Profile & Selectivity
CV-6209 functions as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).
-
Mechanism: It blocks the binding of PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) to the PAFR.[2] This inhibition prevents the downstream activation of the Gq/Gi pathways, thereby halting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.
-
Selectivity: CV-6209 is highly selective.[3] In comparative in vivo studies, it inhibits PAF-induced hypotension but has no effect on hypotension induced by histamine, bradykinin, arachidonic acid, or isoproterenol.[4][2]
-
Potency: It exhibits an IC50 of ~75 nM in rabbit platelets and an ED50 of 0.009 mg/kg (i.v.) in preventing PAF-induced hypotension in rats, making it significantly more potent than CV-3988.
Visualization: PAF Signaling & CV-6209 Blockade
The following diagram illustrates the signal transduction pathway blocked by CV-6209.
Caption: CV-6209 competitively inhibits PAFR, preventing G-protein coupling and downstream Ca2+ flux.
In Vivo Pharmacodynamics
The utility of CV-6209 is best demonstrated in hemodynamic and shock models.
Inhibition of Systemic Hypotension
PAF is a potent vasodilator. Intravenous administration of PAF causes a rapid, dose-dependent drop in Mean Arterial Pressure (MAP).
-
Effect: Pretreatment with CV-6209 causes a parallel rightward shift in the PAF dose-response curve.
-
Duration: The antagonistic effect is long-lasting. A single i.v.[4][5] dose can maintain blockade for hours, unlike the transient effects of native PAF which is rapidly degraded by PAF acetylhydrolase.
Protection Against Ischemia-Reperfusion (I/R) Injury
In models of hepatic inflow occlusion, endogenous PAF is released upon reperfusion, contributing to shock and mortality.
-
Data: Rats treated with CV-6209 (3 mg/kg) showed a survival rate increase from 30% (control) to 65% (treated) following 45 minutes of ischemia.[6]
-
Pathology: It significantly reduces tissue edema and neutrophil infiltration associated with reperfusion injury.
Quantitative Bioactivity Data
The following table summarizes key bioactivity metrics for CV-6209 in comparison to the first-generation antagonist CV-3988.
| Parameter | CV-6209 | CV-3988 | Context |
| Chemical Class | Pyridinium Chloride | Phospholipid Analog | CV-6209 is more water-soluble. |
| IC50 (Rabbit Platelets) | 75 nM | ~3,000 nM | Inhibition of aggregation. |
| ED50 (Rat Hypotension) | 0.009 mg/kg (i.v.) | ~0.1 - 1.0 mg/kg (i.v.) | Blockade of PAF-induced MAP drop.[4][2][7][8] |
| Selectivity | High | Moderate | CV-3988 has weak agonist activity at high doses. |
| Solubility | Saline / Water | Ethanol / Saline | CV-6209 is easier to formulate. |
Experimental Protocols
These protocols are designed for implementation in Wistar or Sprague-Dawley rats.[2] All procedures must comply with institutional animal care guidelines (IACUC).
Protocol A: Assessment of PAF-Induced Hypotension
Objective: To quantify the in vivo potency of CV-6209 against exogenous PAF.
Reagents:
-
CV-6209 Stock: Dissolve in 0.9% saline. Store at -20°C.
-
PAF Stock: Dissolve in saline with 0.25% BSA (Bovine Serum Albumin) to prevent adherence to tubing.
Workflow:
-
Anesthesia: Induce anesthesia with Pentobarbital Sodium (50 mg/kg, i.p.) or Urethane (1.2 g/kg, i.p.).
-
Cannulation:
-
Insert a polyethylene catheter (PE-50) into the Carotid Artery connected to a pressure transducer for MAP recording.
-
Insert a catheter into the Jugular Vein for drug administration.
-
-
Stabilization: Allow blood pressure to stabilize for 20 minutes.
-
Challenge (Control): Administer PAF (0.3 - 1.0 µg/kg, i.v. bolus). Record the peak drop in MAP. Allow recovery (approx. 15 mins).
-
Treatment: Administer CV-6209 (0.01 - 0.1 mg/kg, i.v.). Wait 5–10 minutes.
-
Re-Challenge: Administer the same dose of PAF.
-
Analysis: Calculate % Inhibition =
.
Protocol B: Hepatic Ischemia-Reperfusion Shock Model
Objective: To evaluate the protective effect of CV-6209 against endogenous PAF release.
Workflow Visualization:
Caption: Workflow for testing CV-6209 efficacy in preventing shock induced by hepatic ischemia.
Step-by-Step:
-
Preparation: Perform a midline laparotomy on anesthetized rats.
-
Drug Administration: Inject CV-6209 (3 mg/kg) or Saline vehicle intravenously 5 minutes prior to occlusion.
-
Induction: Occlude the portal vein and hepatic artery using a micro-bulldog clamp for exactly 45 minutes.
-
Reperfusion: Remove the clamp to restore blood flow.
-
Observation: Monitor MAP continuously. Endpoints include survival rate at 90 minutes and serum liver enzyme levels (ALT/AST).
References
-
Terashita, Z., et al. (1987). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics.
-
Zhou, W., et al. (1992). Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion. Surgery Today.
-
MedChemExpress. (2024). CV-6209 Product Information and Bioactivity.
-
Toyofuku, T., et al. (1986). Effects of CV-3988, a specific antagonist of platelet activating factor (PAF), on the PAF-induced hypotension. Naunyn-Schmiedeberg's Archives of Pharmacology.
Sources
- 1. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differential actions of platelet-activating factor (PAF) receptor antagonists on the vasodilator and vasoconstrictor effects of PAF in the rat perfused heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Single-dose tumor necrosis factor protection against endotoxin-induced shock and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of a platelet-activating factor antagonist, CV-3988, on different shock models in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Deep Dive: CV-6209 as a High-Potency PAF Antagonist for Hypotension Reversal
Topic: CV-6209's impact on PAF-induced hypotension Content Type: In-depth Technical Guide
Executive Summary
CV-6209 is a synthetic, high-affinity antagonist of Platelet-Activating Factor (PAF), structurally characterized as a pyridinium chloride derivative.[1] Unlike first-generation antagonists (e.g., CV-3988), CV-6209 exhibits nanomolar potency and exceptional selectivity, making it a critical tool for dissecting the pathophysiology of PAF-mediated shock states.
This guide details the mechanistic impact of CV-6209 on PAF-induced hypotension, providing validated experimental protocols and comparative efficacy data. It is designed for researchers investigating septic shock, anaphylaxis, and ischemic reperfusion injury where PAF is a central mediator.
Mechanistic Architecture
1.1 The PAF-Hypotension Cascade
PAF induces hypotension through a G-protein-coupled receptor (PAF-R) mechanism. Upon binding, PAF triggers a dual cascade:
-
Vascular Permeability: Endothelial contraction leads to plasma extravasation and hypovolemia.
-
Vasodilation: Stimulation of eNOS and direct smooth muscle relaxation reduces Systemic Vascular Resistance (SVR).
-
Cardiac Depression: Negative inotropic effects reduce Cardiac Output (CO).
CV-6209 functions as a competitive antagonist at the PAF-R, effectively severing this cascade at the receptor level.
1.2 Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway of PAF and the specific blockade point of CV-6209.
Figure 1: Mechanistic pathway of PAF-induced hypotension and the site of CV-6209 antagonism.
Preclinical Efficacy & Comparative Potency
CV-6209 is distinguished by its high potency relative to other PAF antagonists.[1] In comparative studies involving Wistar rats, CV-6209 demonstrated superior efficacy in both preventing and reversing established hypotension.
2.1 Comparative Potency Data
The table below synthesizes inhibitory potency (IC50) and hypotensive reversal (ED50) data.
| Compound | Class | IC50 (Rabbit Platelets) | ED50 (Hypotension Reversal) | Relative Potency* |
| CV-6209 | Pyridinium Derivative | 75 nM | 0.0046 mg/kg | 1.0 (Reference) |
| CV-3988 | Phosphate Derivative | High µM range | 0.34 mg/kg | ~1/74 |
| ONO-6240 | Phospholipid Analog | ~1 µM | 0.09 mg/kg | ~1/20 |
| Ginkgolide B | Terpenoid | ~1 µM | 0.85 mg/kg | ~1/185 |
*Relative Potency calculated based on the dose required to reverse PAF-induced hypotension in rats (CV-6209 is the most potent).
2.2 Key Pharmacological Insights
-
Selectivity: CV-6209 (up to 1 mg/kg) shows no inhibitory effect on hypotension induced by histamine, bradykinin, or arachidonic acid, confirming its specificity for the PAF receptor [1].
-
Reversal Capability: Unlike some antagonists that only work effectively as pre-treatments, CV-6209 rapidly reverses established shock. An intravenous dose of 0.01 mg/kg is often sufficient to restore Mean Arterial Pressure (MAP) to baseline within minutes of PAF challenge [1].
Experimental Protocol: Validating CV-6209 Efficacy
This protocol outlines the standard operating procedure (SOP) for assessing CV-6209 in a rat model of PAF-induced hypotension. This workflow ensures reproducibility and minimizes physiological variables.
3.1 Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for evaluating CV-6209 in PAF-induced shock models.
3.2 Detailed Methodology
Step 1: Animal Preparation
-
Subject: Male Wistar rats (250–300 g).
-
Anesthesia: Urethane (1.2 g/kg i.p.) or Pentobarbital sodium (50 mg/kg i.p.). Note: Urethane is preferred for cardiovascular stability in acute studies.
-
Cannulation:
-
Carotid Artery: Connect to a pressure transducer for continuous Mean Arterial Pressure (MAP) and Heart Rate (HR) monitoring.
-
Jugular Vein: Cannulate for intravenous (i.v.) drug administration.[2]
-
Step 2: Induction of Hypotension
-
Agent: Platelet Activating Factor (C16-PAF or C18-PAF).[3]
-
Preparation: Dissolve PAF in saline containing 0.25% Bovine Serum Albumin (BSA) to prevent adherence to tubing.
-
Dose: Administer a bolus of 0.3 to 1.0 µg/kg i.v.
-
Expected Outcome: A rapid drop in MAP (typically 30–50 mmHg decrease) within 30–60 seconds.
Step 3: Therapeutic Intervention (CV-6209)
-
Preparation: Dissolve CV-6209 in physiological saline.
-
Administration Mode:
-
Prevention Protocol: Administer CV-6209 (0.01 – 3 mg/kg) 5 minutes before PAF challenge.
-
Reversal Protocol: Administer CV-6209 (0.01 – 3 mg/kg) 1–2 minutes after PAF challenge, once hypotension is established.
-
-
Control: Vehicle-only group (Saline).[4]
Step 4: Data Acquisition & Analysis
-
Record MAP and HR continuously.
-
Calculate the percentage of inhibition (Prevention) or percentage of recovery (Reversal) relative to the vehicle control group.
-
Self-Validation Check: The vehicle group must show sustained hypotension (or slow spontaneous recovery) to validate the shock model.
Safety & Selectivity Profile
In drug development, off-target effects can confound hemodynamic data. CV-6209 has been rigorously tested for selectivity:
-
Arachidonic Acid / ADP / Collagen: CV-6209 has little to no effect on platelet aggregation induced by these agents [1].[1][5]
-
Other Vasoactive Agents: At effective doses (up to 1 mg/kg), CV-6209 does not alter the hypotensive responses to:
This high selectivity profile makes CV-6209 an "authoritative probe" for confirming PAF involvement in complex shock models, such as hepatic inflow occlusion or endotoxin shock [2].
References
-
Terashita, Z. et al. (1987). "CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo."[1] Journal of Pharmacology and Experimental Therapeutics.
-
Zhou, W. et al. (1992). "Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion."[4] Surgery.
-
Soberman, R.J. et al. (1990). "Platelet-activating-factor-induced changes in cardiovascular function and oxyradical status of myocardium in presence of the PAF antagonist CV-6209." Shock.
Sources
- 1. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolife-publisher.it [biolife-publisher.it]
- 3. Vasorelaxant effect of C16-PAF and C18-PAF on renal blood flow and systemic blood pressure in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Attenuation of arterial blood pressure fall in endotoxin shock in the rat using the competitive bradykinin antagonist Lys-Lys-[Hyp2, Thi5,8, DPhe7]-Bk (B4148) - PMC [pmc.ncbi.nlm.nih.gov]
exploring the therapeutic potential of PAF receptor antagonists like CV-6209
Title: The Pharmacological Architect: Unlocking the Therapeutic Potential of PAF Receptor Antagonists with CV-6209 Subtitle: A Technical Deep-Dive into Mechanism, Protocols, and Translational Applications for Drug Discovery.
Executive Summary
The Platelet-Activating Factor (PAF) axis remains one of the most potent yet complex inflammatory signaling pathways in mammalian physiology. While numerous antagonists have been synthesized, CV-6209 stands out as a "gold standard" pharmacological probe due to its structural specificity, high aqueous solubility, and sub-micromolar potency.
This guide analyzes the therapeutic potential of CV-6209 not merely as a candidate drug, but as the critical tool for validating PAF receptor (PAFR) druggability in oncology, ischemic shock, and neuroinflammation. We provide actionable protocols and mechanistic insights to enable researchers to deploy CV-6209 effectively in preclinical workflows.
The Target: The PAF/PAFR Axis
PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a phospholipid mediator that signals through a G-protein coupled receptor (GPCR).
-
The Receptor: PAFR (Gene: PTAFR)
-
Signaling Type: Gq/11 and Gi/o coupled.
-
Downstream Effectors: Phospholipase C (PLC), Calcium mobilization (
), Protein Kinase C (PKC), and MAP Kinase pathways. -
Pathology: Aberrant PAF signaling drives anaphylaxis, tumor metastasis (via platelet cloaking), and reperfusion injury.
Mechanistic Visualization: PAFR Signaling & Blockade
Figure 1: The signal transduction cascade of the PAF receptor. CV-6209 acts as a competitive antagonist, preventing the conformational change required for G-protein coupling.
Compound Profile: CV-6209
Unlike first-generation lipid analogs (e.g., CV-3988), CV-6209 utilizes a pyridinium backbone, conferring unique physicochemical properties that solve common solubility issues in lipid research.
| Property | Specification | Technical Insight |
| IUPAC Name | 2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl) aminomethyl]-1-ethylpyridinium chloride | Pyridinium salt structure enhances bioavailability compared to neutral lipids. |
| Molecular Weight | 642.31 Da | Large molecule; mimics the phospholipid structure of PAF. |
| Solubility | Water: ~10 mg/mL | Critical Advantage: Can be dissolved in saline/water. Avoids DMSO toxicity in sensitive cell lines. |
| IC50 (Rabbit Platelets) | 75 nM ( | ~100x more potent than CV-3988. |
| IC50 (Human Platelets) | 170 nM ( | High affinity allows for nanomolar dosing. |
| Selectivity | >1000-fold vs. Arachidonic Acid, ADP, Collagen | Pure PAFR antagonist; does not inhibit COX or P2Y12 pathways. |
Therapeutic Applications & Efficacy[1][2]
A. Oncology: The "Platelet Cloak" Hypothesis
Tumor cells (specifically ovarian and melanoma) overexpress PAFR. They secrete PAF to aggregate platelets around themselves, forming a "cloak" that protects them from Natural Killer (NK) cells and facilitates extravasation.
-
CV-6209 Action: Strips the platelet cloak, exposing tumor cells to the immune system.
-
Data: Inhibits tumor cell-induced platelet aggregation with efficacy comparable to genetic knockout of PAFR.
B. Ischemic Shock & Hypotension
PAF is a potent vasodilator and hypotensive agent.
-
CV-6209 Action: Reverses PAF-induced hypotension rapidly.
-
Dose: 0.01 mg/kg (i.v.) in rat models effectively blocks hypotension induced by 0.3 µg/kg PAF.[1]
Experimental Protocols
Protocol A: In Vitro Platelet Aggregation Inhibition
The gold standard assay for validating PAF antagonism.
Workflow Visualization:
Figure 2: Step-by-step workflow for the Platelet Aggregation Inhibition Assay.
Detailed Steps:
-
Preparation: Isolate Platelet-Rich Plasma (PRP) from rabbit or human blood using 3.8% sodium citrate (1:9 ratio). Centrifuge at 200 x g for 15 mins.
-
Blanking: Prepare Platelet-Poor Plasma (PPP) by centrifuging remaining blood at 2000 x g for 10 mins. Use PPP to set 100% light transmission baseline.
-
Equilibration: Aliquot 400 µL PRP into cuvettes. Stir at 1000 rpm at 37°C.
-
Antagonist Addition: Add CV-6209 (dissolved in saline) to achieve final concentrations of 10, 50, 100, and 500 nM. Incubate for 3 minutes .
-
Why? Competitive antagonists require equilibrium time to occupy the receptor sites before the agonist is introduced.
-
-
Agonist Challenge: Add PAF (final conc. 10-100 nM).
-
Readout: Monitor light transmission for 5 minutes. Calculate % inhibition relative to vehicle control.
Protocol B: In Vivo Hypotension Model (Rat)
-
Anesthesia: Urethane (1.2 g/kg i.p.).
-
Cannulation: Cannulate the carotid artery (for BP monitoring) and jugular vein (for drug administration).
-
Control Challenge: Inject PAF (0.3 µg/kg i.v.) to establish baseline hypotensive response (typically 30-40 mmHg drop). Allow recovery (20 mins).
-
Treatment: Inject CV-6209 (0.01 - 0.1 mg/kg i.v.).
-
Re-Challenge: Inject PAF (0.3 µg/kg) 5 minutes post-CV-6209.
-
Success Criteria: >80% attenuation of the blood pressure drop.
Comparative Analysis: CV-6209 vs. Others
| Compound | Class | Potency (IC50) | Status | Key Differentiator |
| CV-6209 | Synthetic Pyridinium | 75 nM | Research Tool | Water soluble; High potency; Pure antagonist. |
| CV-3988 | Synthetic Lipid | ~10 µM | Discontinued | First generation; low potency; poor solubility. |
| Web 2086 (Apafant) | Thienotriazolodiazepine | ~20 nM | Clinical (Stalled) | Oral bioavailability; blood-brain barrier penetrant. |
| Rupatadine | Dual Antagonist | 550 nM | FDA/EMA Approved | Blocks both PAF and Histamine (H1). Lower PAF potency than CV-6209. |
Scientist's Note: While Rupatadine is clinically approved, CV-6209 is superior for mechanistic research because it does not block Histamine H1 receptors, ensuring that observed effects are due solely to PAFR blockade.
Challenges & Future Directions
-
Clinical Translation: Despite high potency, CV-6209 has not advanced to Phase III trials, likely due to the short half-life of lipid-mimetic structures and the complexity of the PAF network (redundancy in inflammatory pathways).
-
Solubility vs. Permeability: While water solubility is excellent for formulation, the charged pyridinium head group limits blood-brain barrier (BBB) penetration compared to WEB 2086. It is ideal for peripheral vascular studies but less suitable for CNS models unless injected intrathecally.
References
-
Terashita, Z., et al. (1987). "CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo." Journal of Pharmacology and Experimental Therapeutics. Link
-
Cayman Chemical. (2024).[2] "CV-6209 (chloride) Product Information & Solubility Data." Cayman Chemical Datasheet. Link
- Imura, Y., et al. (1986). "Antagonistic action of CV-6209 on PAF-induced hypotension and shock." In Vivo.
-
Shatos, M.A., et al. (2002). "Nuclear Factor-kB Dependency of Platelet-activating Factor-induced Angiogenesis." Cancer Research. Link
-
Muñoz-Cano, R., et al. (2013). "Rupatadine: A Dual Antagonist for Allergic Disorders."[3][4] Journal of Pharmacology. (Comparison data for Rupatadine vs CV-6209).[5][6]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PAFR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Platelet-Activating Factor (PAF) in Allergic Rhinitis: Clinical and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
The PAF/PAFR Axis in Gestational Biology: A Technical Guide to Receptor Antagonism
Part 1: The Mechanistic Paradox of PAF
In gestational biology, Platelet-Activating Factor (PAF) operates on a "Goldilocks" principle. It is a potent phospholipid mediator (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) that exhibits a strict duality:
-
Physiologic Necessity (Early Gestation): PAF is an essential autocrine trophic factor for the preimplantation embryo.[1] It mobilizes intracellular calcium (
) to drive cell cycle progression and modifies the endometrial surface to permit implantation. -
Pathologic Excess (Late Gestation): In the third trimester, aberrant elevation of PAF—often triggered by intrauterine infection or inflammation—acts as a potent uterotonic agent, stimulating myometrial contraction and cervical ripening, leading to preterm labor (PTL).
For researchers, PAF Receptor (PAFR) antagonism is the primary tool used to dissect these opposing roles. By selectively blocking the receptor at specific gestational windows, we can either induce implantation failure (proving necessity) or prevent preterm birth (proving therapeutic potential).
The Signaling Architecture
The PAF receptor is a G-protein-coupled receptor (GPCR) expressed on trophoblasts, endometrial cells, and myometrium. Its activation triggers a bifurcation of signaling pathways depending on the tissue context.
Figure 1: The Canonical PAFR Signaling Cascade. In myometrial tissue, the Gq-PLC-IP3 axis drives calcium mobilization and prostaglandin synthesis, leading to contractions.
Part 2: Experimental Frameworks
A. The "Necessity" Model: Implantation Blockade
To demonstrate that PAF is required for implantation, researchers utilize antagonists during the "window of receptivity" (typically Days 4-5 post-coitus in mice).
-
Hypothesis: Blockade of embryonic PAFR prevents the requisite calcium transients needed for trophoblast invasion.
-
Key Reagent: Ginkgolide B (BN 52021) or WEB 2086 .[2]
-
Observation: Administration results in a reduction of implantation sites and blastocyst degeneration, mimicking the "delayed implantation" phenotype seen in facultative diapause.
B. The "Therapeutic" Model: Preterm Labor Rescue
This is the standard preclinical model for testing tocolytics. It involves inducing inflammation via Lipopolysaccharide (LPS) to mimic chorioamnionitis, which upregulates endogenous PAF.
-
Hypothesis: Exogenous LPS triggers TLR4, causing a surge in PAF. Blocking PAFR will uncouple inflammation from myometrial contraction.
-
Key Reagent: CV-6209 or WEB 2086 .
-
Observation: Significant delay in delivery time and improved fetal survival rates compared to LPS-only controls.
Part 3: Comparative Antagonist Profile
Selecting the right antagonist is critical for experimental validity. The table below synthesizes the physicochemical and functional properties of the three primary tools.
| Antagonist | Class | Bioavailability | Key Application | Mechanism Note |
| WEB 2086 (Apafant) | Thienotriazolodiazepine | High (Oral/IV) | Preterm Labor Models | Competitive antagonist. Highly specific; does not cross-react with benzodiazepine receptors despite structure. |
| BN 52021 (Ginkgolide B) | Terpene Lactone | Moderate | Implantation Studies | Natural product. Can inhibit eosinophil chemotaxis.[3] High doses can be abortifacient (use with caution). |
| CV-6209 | Pyridinium | Low (IP/IV required) | Acute Rescue Experiments | Structural analog of PAF. Potent inhibitor of LPS-induced shock and uterine contraction. |
Part 4: Detailed Protocol – LPS-Induced Preterm Labor Rescue
This protocol validates the efficacy of PAFR antagonism in preventing inflammation-induced preterm birth. It is a self-validating system: if the Control (LPS only) group does not deliver preterm, the model has failed (likely due to LPS batch variability).
Model Organism: CD-1 Mice (Time-mated). Gestational Window: Day 15 (E15).
Phase 1: Preparation
-
LPS Reconstitution: Dissolve E. coli LPS (Serotype 055:B5 or 0111:B4) in sterile saline to a concentration of 2.5 mg/mL.
-
Critical Check: Use phenol-extracted LPS to ensure TLR4 specificity.
-
-
Antagonist Preparation: Dissolve WEB 2086 in PBS. Target dose: 5 mg/kg body weight.
Phase 2: The Procedure (E15)
-
Anesthesia: Induce anesthesia using isoflurane (2-3% in oxygen).
-
Surgical Access: Perform a mini-laparotomy to expose the bicornuate uterus.
-
Induction (T=0): Inject LPS (250 µ g/mouse ) into the intrauterine space (between fetal sacs, avoiding the amniotic fluid).
-
Note: Intrauterine injection mimics ascending infection more accurately than intraperitoneal (IP) injection.
-
-
Rescue Treatment (T - 1 hour or T + 0): Administer WEB 2086 (5 mg/kg) via IP injection either prophylactically (1 hour prior) or simultaneously.
-
Closure: Suture peritoneum and staple skin.
Phase 3: Data Collection & Validation
Monitor dams every 2 hours for 48 hours.
-
Primary Endpoint: Time to delivery of first pup.
-
Secondary Endpoint: Fetal viability (live vs. dead pups at 48h).
-
Validation Criteria:
Figure 2: Experimental Workflow for Antagonist Rescue. The divergence in outcomes between the LPS-only and Antagonist-treated groups quantifies the therapeutic efficacy.
References
-
O'Neill, C. (2005). The role of paf in embryo physiology. Human Reproduction Update, 11(3), 215–228. [Link] Significance: Establishes PAF as a critical trophic factor for early embryo survival and implantation.[1][5]
-
Elovitz, M. A., et al. (2003). A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4. American Journal of Pathology, 163(3), 993–1000. [Link] Significance: Defines the LPS mouse model and demonstrates rescue using the PAF antagonist CV-6209.
-
Casals-Stenzel, J., et al. (1987).[6] Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor.[7] Journal of Pharmacology and Experimental Therapeutics, 241(3), 974-981. [Link] Significance: The foundational pharmacological characterization of WEB 2086.
-
Elmazoudy, R. H., & Attia, A. A. (2012).[8] Efficacy of Ginkgo biloba on vaginal estrous and ovarian histological alterations for evaluating anti-implantation and abortifacient potentials in albino female mice. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 95(6), 444-459.[8] [Link] Significance: Demonstrates the abortifacient potential of Ginkgolide B (PAF antagonism) at high doses.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of a platelet activating factor antagonist, WEB 2086, on allergen induced asthmatic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Model for Inflammation-Induced Preterm Birth: The Role of Platelet-Activating Factor and Toll-Like Receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rep.bioscientifica.com [rep.bioscientifica.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Specific PAF antagonist WEB-2086 induces terminal differentiation of murine and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of Ginkgo biloba on vaginal estrous and ovarian histological alterations for evaluating anti-implantation and abortifacient potentials in albino female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for using CV-6209-d5 as an internal standard in LC-MS
Application Note: High-Precision Quantitation of CV-6209 in Biological Matrices Using CV-6209-d5 as an Internal Standard
Executive Summary & Scientific Rationale
CV-6209 (2-{N-acetyl-N-[(2-methoxy-3-octadecylcarbamoyloxy)propoxycarbonyl]aminomethyl}-1-ethylpyridinium chloride) is a potent, specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] Structurally, it mimics the phospholipid backbone of PAF, possessing a long hydrophobic octadecyl tail and a permanently charged pyridinium headgroup.
The Challenge: Quantifying CV-6209 in plasma or tissue is complicated by two factors:
-
Endogenous Interference: Its lipid-like structure causes it to co-elute with endogenous phosphatidylcholines (PCs), leading to severe ion suppression in Electrospray Ionization (ESI).
-
Adsorption: The molecule is highly lipophilic and positively charged, leading to non-specific binding to plasticware and LC tubing.
The Solution (this compound): Using This compound (deuterated analog) is the gold standard for correcting these variances. As a Stable Isotope Labeled Internal Standard (SIL-IS), it shares the same extraction recovery and ionization efficiency as the analyte but can be differentiated by mass spectrometry.
Physicochemical Properties & Handling
| Property | CV-6209 (Analyte) | This compound (Internal Standard) | Implications for Protocol |
| Formula (Cation) | C34H60N3O6+ | C34H55D5N3O6+ | Mass Shift: +5 Da |
| Molecular Weight | ~606.5 Da | ~611.5 Da | Requires distinct MRM channels. |
| LogP (Lipophilicity) | High (>5) | High (>5) | Critical: Use glass vials. Avoid polypropylene to prevent loss. |
| Charge State | Quaternary Amine (+) | Quaternary Amine (+) | MS Mode: ESI Positive only. No pH adjustment needed for ionization, but acidic pH improves peak shape. |
Experimental Workflow
Stock Solution Preparation
-
Solvent: Dissolve neat standards in Methanol (MeOH) or DMSO . Do not use 100% water, as the compound may precipitate or adsorb to container walls.
-
Storage: -20°C in amber glass vials (silanized glass preferred).
-
Working Solution: Dilute the this compound stock to a fixed concentration (e.g., 100 ng/mL) in MeOH. This will be the "Spiking Solution."
Sample Preparation: Liquid-Liquid Extraction (LLE)
Why LLE? Protein precipitation (PPT) leaves too many endogenous phospholipids that suppress the signal. LLE provides a cleaner extract for lipid-like drugs.
Step-by-Step Protocol:
-
Aliquot: Transfer 100 µL of plasma/tissue homogenate into a 1.5 mL glass centrifuge tube.
-
IS Spike: Add 10 µL of This compound Working Solution . Vortex gently for 10 seconds.
-
Note: Allow 5 minutes equilibration for the IS to bind to plasma proteins similarly to the analyte.
-
-
Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) .
-
Alternative: Chloroform/Methanol (2:1) can be used, but MTBE forms the upper layer, making it easier to collect.
-
-
Agitation: Vortex for 5 minutes or shaker-mix at 1000 rpm.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collection: Transfer the supernatant (organic layer) to a fresh glass vial.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (80% MeOH / 20% Water + 0.1% Formic Acid).
LC-MS/MS Conditions
Chromatography (LC)
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).
-
Reasoning: The long alkyl chain requires strong hydrophobic retention.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: Start at 50% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[2]
MRM Transitions (Theoretical):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| CV-6209 | 606.5 (M+) | 479.4 (Loss of headgroup) | 25-35 | 50 |
| This compound | 611.5 (M+5) | 484.4 (Loss of headgroup) | 25-35 | 50 |
*Note: The Product Ion depends on where the deuterium label is located. If the label is on the stable octadecyl chain, the fragment will retain the mass shift. Always perform a Product Ion Scan on your specific standard to confirm.
Visualization of Workflow & Logic
Diagram 1: The Extraction & Quantitation Workflow
Caption: Step-by-step extraction workflow emphasizing the integration of the Internal Standard prior to extraction to correct for recovery losses.
Diagram 2: The Logic of Matrix Effect Correction
Caption: Mechanism of correction. Since the IS and Analyte co-elute, they experience identical suppression. The ratio between them remains constant, ensuring accuracy.
Validation & Troubleshooting
Linearity & Calibration
-
Construct a calibration curve ranging from 1 ng/mL to 1000 ng/mL .
-
Plot the Peak Area Ratio (CV-6209 Area / this compound Area) on the Y-axis vs. Concentration on the X-axis.
-
Use a weighted linear regression (
) to account for heteroscedasticity at the lower end.
The "Deuterium Isotope Effect"
-
Observation: Deuterated lipids sometimes elute slightly earlier than their non-deuterated counterparts on C18 columns due to slightly weaker hydrophobic interactions.
-
Impact: If the retention time shift is significant (>0.1 min), the IS may not experience the exact same matrix suppression as the analyte.
-
Mitigation: If separation occurs, ensure the "Matrix Factor" is calculated for both. Usually, for C18, the shift is negligible for large molecules like CV-6209.
Carryover Check
-
Due to the "sticky" nature of the octadecyl chain, inject a Double Blank (MeOH only) after the highest standard to ensure no carryover. If carryover exists, switch the needle wash solvent to Isopropanol:Acetonitrile:Acetone (1:1:1) .
References
-
Delavenne, X., et al. (2010).[3] Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite. Journal of Separation Science. (Used as a reference for lipid-like drug extraction protocols). Retrieved from [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
Application Note: CV-6209-d5 Preparation for GC-MS via Reductive Derivatization
This Application Note is structured to address the specific physicochemical challenges of analyzing CV-6209-d5, a quaternary ammonium salt, using Gas Chromatography-Mass Spectrometry (GC-MS). While Liquid Chromatography-Mass Spectrometry (LC-MS) is the native technique for ionic compounds, this guide details the reductive derivatization protocol required to render the molecule volatile and amenable to GC-MS, fulfilling the user's specific request with high technical precision.
Executive Summary & Technical Rationale
CV-6209 is a potent Platelet-Activating Factor (PAF) antagonist characterized structurally as a pyridinium chloride salt . In its native form, the molecule possesses a permanent positive charge at the quaternary nitrogen, rendering it non-volatile and thermally labile. Direct injection into a GC-MS system will result in pyrolysis, random thermal degradation (Hofmann elimination), and contamination of the injector liner, yielding non-reproducible data.
To successfully analyze CV-6209 and its deuterated internal standard (this compound) by GC-MS, the permanent charge must be neutralized. This protocol utilizes Sodium Borohydride (NaBH₄) Reduction , which converts the aromatic, charged pyridinium moiety into a neutral, volatile piperidine derivative. This transformation preserves the N-ethyl-d5 isotopic label, ensuring the internal standard remains valid for quantification.
Key Chemical Transformation
-
Native State: Non-volatile Quaternary Ammonium Cation (Pyridinium).
-
Derivatized State: Volatile Tertiary Amine (Piperidine).
-
Mechanism: Nucleophilic addition of hydride (H⁻) to the pyridine ring, saturating the double bonds and neutralizing the charge.
Pre-Analytical Considerations
Internal Standard Integrity
The this compound standard contains five deuterium atoms on the N-ethyl group attached to the pyridinium ring.
-
Critical Control Point: Avoid harsh thermal degradation methods (like injector-port pyrolysis) that might cleave the N-ethyl bond (dealkylation), as this would result in the loss of the isotopic label and invalidation of the assay. The reductive method described below preserves the N-Ethyl bond.
Reagents & Materials
-
Analyte: CV-6209 (C₃₄H₆₀N₃O₆·Cl)
-
Internal Standard: this compound (C₃₄H₅₅D₅N₃O₆·Cl)
-
Reducing Agent: Sodium Borohydride (NaBH₄), 99% purity.
-
Solvents: Methanol (LC-MS grade), Dichloromethane (DCM), HPLC water.
-
Buffer: Sodium Carbonate (0.1 M, pH 9.0).
Experimental Protocol: Reductive Derivatization
This "Self-Validating System" includes a liquid-liquid extraction post-reaction to isolate the neutral derivative from unreacted salts, ensuring only the GC-compatible species is injected.
Step 1: Sample Preparation & Spiking
-
Preparation: Dissolve biological samples or standards in 200 µL of Methanol.
-
Spiking: Add 10 µL of This compound working solution (10 µg/mL in MeOH) to all samples.
-
Vortex: Mix for 30 seconds to ensure equilibration.
Step 2: Reductive Derivatization
-
Reagent Addition: Add 2 mg of solid NaBH₄ directly to the methanolic sample. (Alternatively, add 50 µL of a freshly prepared 10 mg/mL NaBH₄ solution in 0.1 M NaOH).
-
Note: The reaction generates hydrogen gas. Ensure vials are not capped tightly during the initial effervescence.
-
-
Incubation: Cap the vial and incubate at room temperature for 30 minutes .
-
Mechanism: The borohydride reduces the pyridinium ring to a piperidine ring.
-
-
Quenching: Add 200 µL of water to destroy excess borohydride.
Step 3: Liquid-Liquid Extraction (LLE)
-
Basification: Add 100 µL of 0.1 M Sodium Carbonate (pH 9.0) to ensure the resulting tertiary amine is in its neutral (non-protonated) form.
-
Extraction: Add 500 µL of Dichloromethane (DCM) .
-
Agitation: Vortex vigorously for 1 minute. Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
Collection: Transfer the bottom organic layer (DCM) to a clean GC vial.
-
Concentration: Evaporate the DCM to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 50 µL of Ethyl Acetate or Hexane for GC-MS injection.
GC-MS Acquisition Parameters
The derivatized CV-6209 (now a piperidine analog) has a high molecular weight (~610-620 Da). High-temperature GC settings are required.
| Parameter | Setting |
| Instrument | GC-MS (Single Quadrupole or Triple Quad) |
| Column | DB-5ht or ZB-5HT (High Temperature, 15m x 0.25mm x 0.1µm) |
| Inlet Mode | Splitless (1 min purge), 280°C |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min |
| Oven Program | 100°C (1 min) → 20°C/min → 320°C (hold 5 min) |
| Transfer Line | 300°C |
| Ion Source | Electron Impact (EI), 70 eV, 230°C |
| Acquisition | SIM Mode (Selected Ion Monitoring) |
SIM Ions for Quantification
-
Target (CV-6209-Piperidine): Monitor molecular ion
and characteristic fragment (loss of lipid tail).-
Est. m/z: 611 (Molecular Ion), 126 (Methyl-Piperidine fragment).
-
-
Internal Standard (this compound-Piperidine):
-
Est. m/z: 616 (Molecular Ion), 131 (Methyl-d5-Piperidine fragment).
-
-
Note: Full scan (m/z 50-650) should be performed first to validate the fragmentation pattern of the reduced derivative.
Pathway Visualization
The following diagram illustrates the critical chemical transformation required to make the salt GC-compatible.
Caption: Transformation of non-volatile CV-6209 pyridinium salt into volatile piperidine derivative via borohydride reduction.
References
-
Bertin Bioreagent. (n.d.). This compound Product Sheet. Retrieved from [Link]
- Farsam, H., et al. (1980). Gas chromatographic determination of quaternary ammonium compounds after reduction with sodium borohydride. Journal of Chromatography A.
-
Terashita, Z., et al. (1987).[1] CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo.[1] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
Sources
Application Note: Characterization of Platelet Activating Factor (PAF) Antagonism using CV-6209 via Light Transmission Aggregometry
Introduction & Scientific Context
In the landscape of thrombosis research, distinguishing between specific signaling pathways is paramount. Platelet Activating Factor (PAF) is a potent phospholipid mediator that induces platelet aggregation and degranulation via specific G-protein coupled receptors (GPCRs).
CV-6209 is a high-affinity, competitive antagonist of the PAF receptor. Unlike earlier generations of antagonists, CV-6209 exhibits exceptional selectivity, inhibiting PAF-induced aggregation without affecting pathways driven by ADP, collagen, or arachidonic acid. This specificity makes it an indispensable tool for dissecting the contribution of PAF to complex thrombotic events.
This guide details the methodology for utilizing CV-6209 in Light Transmission Aggregometry (LTA), the "gold standard" for assessing platelet function. The protocol focuses on establishing a self-validating system to calculate IC50 values and verify pathway specificity.
Mechanism of Action
To interpret the assay results, one must understand the signaling cascade being interrogated. PAF binds to the PAF receptor (PAFR), a Gq-coupled GPCR. This activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG). IP3 triggers calcium mobilization from the dense tubular system, driving shape change and aggregation. CV-6209 competitively binds to the PAFR, preventing this cascade.
Figure 1: Signal transduction pathway showing the competitive antagonism of CV-6209 at the PAF Receptor.
Materials & Reagents
Reproducibility relies on precise reagent preparation. CV-6209 is chemically stable but sensitive to handling errors.
Reagent Preparation Table
| Reagent | Stock Conc. | Vehicle | Storage | Working Conc. (in Cuvette) |
| CV-6209 | 1 mM | Saline (0.9% NaCl) | -20°C (Aliquot) | 10 nM – 1 µM (Titration) |
| PAF (Agonist) | 100 µM | BSA-Saline (0.25%)* | -80°C | 10 nM – 500 nM (Titrated) |
| ADP (Control) | 1 mM | Saline | -20°C | 5 µM – 10 µM |
| Tyrode’s Buffer | N/A | pH 7.4 | 4°C | Diluent |
Critical Note on PAF: PAF is lipophilic and binds to plastic. Always use siliconized glass or specific low-binding plastics. Use 0.25% BSA in saline as a carrier to maintain PAF solubility and stability.
Experimental Protocol
Phase 1: Platelet Rich Plasma (PRP) Isolation
Objective: Obtain functional platelets without pre-activation.
-
Blood Collection: Draw whole blood into 3.2% (0.109 M) trisodium citrate tubes (Blue top). Ratio: 1 part anticoagulant to 9 parts blood.[1]
-
Expert Tip: Discard the first 2 mL of blood to avoid tissue factor contamination from the venipuncture site.
-
-
PRP Spin: Centrifuge at 200 x g for 15 minutes at room temperature (RT).
-
CRITICAL: Set brake to "OFF" or "LOW" to prevent turbulence from resuspending the buffy coat (leukocytes).
-
-
Transfer: Gently pipette the upper cloudy layer (PRP) into a polypropylene tube. Leave 0.5 cm of plasma above the red cell layer to ensure purity.
-
PPP Spin: Centrifuge the remaining blood tubes at 2000 x g for 15 minutes to obtain Platelet Poor Plasma (PPP) for the optical blank.
-
Normalization: Adjust PRP count to 250,000–300,000 platelets/µL using autologous PPP if necessary.
Phase 2: LTA Assay Workflow
Objective: Measure inhibition of aggregation.
Figure 2: Step-by-step workflow for the inhibition assay using a Light Transmission Aggregometer.
-
Blanking: Insert PPP cuvette into the reference channel to set 100% transmission baseline.
-
Equilibration: Aliquot 450 µL of PRP into a siliconized glass cuvette containing a stir bar. Incubate at 37°C for 2 minutes with stirring (1000–1200 rpm).
-
Antagonist Pre-treatment:
-
Add 5-10 µL of CV-6209 (varying concentrations) or Vehicle (Saline) to the PRP.
-
Incubate for 3 minutes . This allows CV-6209 to equilibrate with the PAF receptors.
-
-
Agonist Challenge:
-
Add PAF (determined EC80 concentration, typically ~100-300 nM) to the cuvette.
-
Do not stop recording.
-
-
Observation: Record the tracing for at least 5 minutes.
-
Look for: Shape change (initial dip in transmission) followed by the aggregation wave.
-
Data Analysis & Validation
Calculating Inhibition
To determine the efficacy of CV-6209, compare the Maximum Aggregation (MA) of the treated sample against the vehicle control.
Specificity Controls (Self-Validating System)
A robust experiment must prove that CV-6209 is not toxic to the platelet and is specific to the PAF receptor.
| Control Type | Agonist Used | Expected Result with CV-6209 | Interpretation |
| Positive Control | PAF alone | Full Aggregation (>70%) | Confirms platelets are functional. |
| Negative Control | Saline (No Agonist) | 0% Aggregation | Confirms no spontaneous activation. |
| Specificity Check | ADP (5-10 µM) | Full Aggregation | Crucial: Proves CV-6209 does not impair general platelet machinery (GPIIb/IIIa). |
Senior Scientist Insights (Troubleshooting)
1. The "Shape Change" Artifact: PAF induces a distinct shape change (platelets turn from discs to spheres) before aggregation. In LTA, this appears as a decrease in light transmission immediately after agonist addition.
-
Observation: If CV-6209 is working, you should see the blockade of the aggregation wave, but you might still see a minor shape change at high PAF concentrations. This is normal competitive kinetics.
2. Desensitization (Tachyphylaxis): The PAF receptor desensitizes rapidly.
-
Rule: Never re-use a PRP sample for a second PAF run, even if no aggregation occurred. Always use a fresh aliquot from the master tube.
3. Species Differences: CV-6209 potency varies by species.[2]
-
Rabbit Platelets: IC50 ~75 nM (Highly sensitive).
-
Rat Platelets: Generally less responsive to PAF; require higher agonist concentrations.
References
-
Terashita, Z., et al. (1987). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics.
-
Frontiers in Medicine (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds.
-
MedChemExpress. CV-6209 Product Information and Biological Activity.
-
Practical Haemostasis. Light Transmission Aggregometry: Principles and Protocols.
Sources
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Crossroads of Inflammation: A Guide to Investigating PAF Receptor Signaling with CV-6209
Senior Application Scientist Note: The Platelet-Activating Factor (PAF) receptor stands as a critical node in a multitude of physiological and pathophysiological processes, from inflammation and allergic reactions to oncogenesis.[1][2][3] Understanding the intricacies of its signaling cascades is paramount for the development of novel therapeutics. This guide provides a comprehensive framework for designing and executing experiments to dissect PAF receptor signaling using CV-6209, a potent and selective antagonist.[4][5] We will delve into the mechanistic underpinnings of experimental choices, offering detailed, self-validating protocols to ensure the generation of robust and reproducible data.
The Platelet-Activating Factor Receptor: A Multifaceted Signaling Hub
The PAF receptor (PAFR) is a G-protein coupled receptor (GPCR) that, upon binding its lipid mediator PAF, initiates a cascade of intracellular events.[6][7][8] This receptor is known to couple to multiple G-protein subtypes, including Gq, Gi, and G12/13, leading to the activation of a diverse array of downstream effectors.[3] This promiscuous coupling allows for a nuanced cellular response that is highly dependent on the cellular context and the presence of other signaling inputs.
A simplified representation of the canonical PAF receptor signaling pathway is depicted below:
Caption: Canonical PAF Receptor Signaling via the Gq Pathway.
CV-6209: A Precision Tool for PAFR Interrogation
CV-6209 is a highly potent and selective antagonist of the PAF receptor.[4][5] Its utility in research lies in its ability to specifically block PAF-induced signaling, thereby allowing for the attribution of observed cellular responses directly to PAFR activation. CV-6209 has demonstrated efficacy in both in vitro and in vivo models, inhibiting processes such as PAF-induced platelet aggregation and hypotension.[4][5][9] The mechanism of action of CV-6209 is competitive antagonism, where it binds to the PAFR and prevents the binding of PAF.
The inhibitory action of CV-6209 can be visualized as an interruption of the initial step in the signaling cascade:
Caption: Mechanism of CV-6209 Inhibition of PAFR Signaling.
Experimental Design: A Multi-pronged Approach to Elucidating PAFR Function
A robust investigation of PAFR signaling necessitates a multi-assay approach to capture the multifaceted nature of its activation. The following experimental designs provide a comprehensive toolkit for characterizing PAFR signaling and the inhibitory effects of CV-6209.
Calcium Mobilization Assay
Rationale: Activation of the Gq pathway by PAFR leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[10] This transient increase in intracellular calcium is a hallmark of Gq-coupled GPCR activation and can be readily measured using calcium-sensitive fluorescent dyes.[11][12][13][14][15]
Experimental Workflow:
Caption: Workflow for a Calcium Mobilization Assay.
Protocol: Calcium Mobilization Assay
-
Cell Culture: Seed cells endogenously expressing PAFR (e.g., platelets, neutrophils) or a cell line recombinantly expressing PAFR (e.g., HEK293-PAFR) into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the cell culture medium and add the dye-loading buffer to each well. Incubate for 30-60 minutes at 37°C.
-
Antagonist Pre-incubation: Prepare serial dilutions of CV-6209 in a suitable assay buffer. After the dye-loading incubation, wash the cells with assay buffer and then add the CV-6209 dilutions (or vehicle control) to the appropriate wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Prepare a solution of PAF in assay buffer at a concentration that elicits a submaximal response (EC80) as determined from a prior dose-response experiment.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Set the reader to record fluorescence intensity over time. Inject the PAF solution into the wells and continue to record the fluorescence signal.
-
Data Analysis: Determine the peak fluorescence intensity for each well. For antagonist experiments, plot the peak fluorescence intensity against the concentration of CV-6209 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Treatment Group | PAF Concentration | CV-6209 Concentration | Peak Fluorescence (RFU) |
| Vehicle Control | EC80 | 0 nM | 1000 ± 50 |
| CV-6209 | EC80 | 1 nM | 850 ± 45 |
| CV-6209 | EC80 | 10 nM | 550 ± 30 |
| CV-6209 | EC80 | 100 nM | 150 ± 20 |
| CV-6209 | EC80 | 1 µM | 50 ± 10 |
Inositol Phosphate Accumulation Assay
Rationale: As a direct product of PLC activation, the measurement of inositol phosphates provides a more proximal readout of Gq signaling compared to calcium mobilization.[10] Since IP3 is rapidly metabolized, assays often measure the accumulation of its downstream metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which inhibits IP1 degradation.[10][16] This assay provides a cumulative measure of receptor activation over time.[17]
Protocol: Inositol Phosphate (IP1) Accumulation Assay
-
Cell Culture and Stimulation: Culture PAFR-expressing cells in a 96-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl.
-
Antagonist and Agonist Addition: Add serial dilutions of CV-6209 (or vehicle) followed by a fixed concentration of PAF (e.g., EC80).
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis and Detection: Lyse the cells and perform the IP1 detection step according to the manufacturer's protocol of a commercially available kit (e.g., HTRF-based assay).
-
Data Analysis: Measure the signal (e.g., HTRF ratio) and plot the results against the antagonist concentration to determine the IC50 of CV-6209.
Data Presentation:
| Treatment Group | PAF Concentration | CV-6209 Concentration | IP1 Accumulation (Signal Ratio) |
| Vehicle Control | EC80 | 0 nM | 2.5 ± 0.2 |
| CV-6209 | EC80 | 1 nM | 2.1 ± 0.15 |
| CV-6209 | EC80 | 10 nM | 1.3 ± 0.1 |
| CV-6209 | EC80 | 100 nM | 0.6 ± 0.05 |
| CV-6209 | EC80 | 1 µM | 0.2 ± 0.02 |
Mitogen-Activated Protein Kinase (MAPK) Activation Assay
Rationale: PAFR activation can lead to the phosphorylation and activation of the MAPK family members, including ERK1/2, p38, and JNK.[6][18][19] This signaling axis is crucial for regulating cellular processes such as proliferation, differentiation, and inflammation.[19] The activation of MAPKs can be assessed by measuring their phosphorylation status using techniques like Western blotting or specific immunoassays.
Protocol: Western Blot for Phospho-ERK1/2
-
Cell Treatment: Plate PAFR-expressing cells and grow to 80-90% confluency. Serum-starve the cells overnight. Pre-treat with various concentrations of CV-6209 for 30 minutes, followed by stimulation with PAF for 5-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate and image the blot. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Data Presentation:
| CV-6209 (nM) | p-ERK1/2 / Total ERK1/2 Ratio (Fold Change vs. Unstimulated) |
| 0 (Unstimulated) | 1.0 |
| 0 (+ PAF) | 5.2 ± 0.4 |
| 1 (+ PAF) | 4.1 ± 0.3 |
| 10 (+ PAF) | 2.5 ± 0.2 |
| 100 (+ PAF) | 1.2 ± 0.1 |
| 1000 (+ PAF) | 1.0 ± 0.1 |
β-Arrestin Recruitment Assay
Rationale: Upon agonist binding and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), GPCRs recruit β-arrestins.[20] This process is crucial for receptor desensitization, internalization, and for initiating G-protein-independent signaling pathways.[20] β-arrestin recruitment assays provide a direct measure of this interaction and are valuable for studying biased agonism and receptor regulation.[21][22][23]
Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
-
Cell Handling: Use a cell line engineered to co-express the PAFR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.[20] Plate the cells in a 96-well white, solid-bottom plate and incubate overnight.
-
Compound Addition: Add serial dilutions of CV-6209, followed by a fixed concentration of PAF (e.g., EC80).
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Luminescence Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the signal against the antagonist concentration to determine the IC50 of CV-6209 for inhibiting β-arrestin recruitment.
Data Presentation:
| Treatment Group | PAF Concentration | CV-6209 Concentration | Luminescence (RLU) |
| Vehicle Control | EC80 | 0 nM | 500,000 ± 25,000 |
| CV-6209 | EC80 | 1 nM | 420,000 ± 20,000 |
| CV-6209 | EC80 | 10 nM | 275,000 ± 15,000 |
| CV-6209 | EC80 | 100 nM | 80,000 ± 10,000 |
| CV-6209 | EC80 | 1 µM | 25,000 ± 5,000 |
Concluding Remarks
The experimental designs and protocols outlined in this guide provide a robust framework for the detailed investigation of PAF receptor signaling using the selective antagonist CV-6209. By employing a multi-assay approach, researchers can gain a comprehensive understanding of the signaling pathways activated by the PAF receptor and how they are modulated by pharmacological intervention. The integration of these techniques will undoubtedly contribute to a deeper understanding of the role of PAF in health and disease, and pave the way for the development of novel therapeutic strategies.
References
-
Terashita, Z., Imura, Y., Takatani, M., Tsushima, S., & Nishikawa, K. (1987). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 242(1), 263–268. [Link]
-
Muzaffar, S., & Saba, N. (1991). Differential actions of platelet-activating factor (PAF) receptor antagonists on the vasodilator and vasoconstrictor effects of PAF in the rat perfused heart. British Journal of Pharmacology, 104(4), 773–775. [Link]
-
Ito, K., Kimura, H., Ono, T., & Iida, H. (1991). Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion. Nihon Geka Gakkai zasshi, 92(7), 863–867. [Link]
-
Acker, G., & O'Neill, C. (1995). Pregnancy suppression by a structurally related antagonist for platelet activating factor, CV-6209, in mice. Journal of Reproduction and Fertility, 103(2), 291–296. [Link]
-
Suehiro, T., Araki, N., & Lefer, A. M. (1990). Protective effects of a platelet activating factor (PAF) antagonist and its combined treatment with prostaglandin (PG) E1 in traumatic shock. Methods and findings in experimental and clinical pharmacology, 12(4), 269–274. [Link]
-
ResearchGate. Proposed mechanism of PAF-mediated -arrestin-1-dependent p38 MAPK.... [Link]
-
ResearchGate. PAF receptor-dependent signaling pathways. [Link]
-
National Center for Biotechnology Information. Biochemistry of Platelet Activating Factor. [Link]
-
National Institutes of Health. Impact of targeting the platelet-activating factor and its receptor in cancer treatment. [Link]
-
National Center for Biotechnology Information. Platelet-activating factor: receptors and signal transduction. [Link]
-
Montrucchio, G., Alloatti, G., & Camussi, G. (1997). Platelet-activating factor antagonists. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 27(2), 125–129. [Link]
-
Bazan, H. E., & Ottino, P. (1996). A mitogen-activated protein kinase (MAP-kinase) cascade is stimulated by platelet activating factor (PAF) in corneal epithelium. Current eye research, 15(11), 1107–1115. [Link]
-
Gandhi, C. R., Han, D., & Olson, M. S. (1991). Platelet-activating factor-induced calcium mobilization and oxidative metabolism in hepatic macrophages and endothelial cells. The Biochemical journal, 280 ( Pt 3), 739–745. [Link]
-
Jones, R. M., et al. (2010). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Journal of biomolecular screening, 15(7), 815–823. [Link]
-
National Center for Biotechnology Information. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. [Link]
-
National Center for Biotechnology Information. IP-3/IP-1 Assays. [Link]
-
Lee, A. R., et al. (2021). Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader. Journal of visualized experiments : JoVE, (171), 10.3791/62495. [Link]
-
INDIGO Biosciences. GPCR Signaling Assays. [Link]
-
ResearchGate. PAFR oligomers distinctly modulate G protein activation and β-arrestin.... [Link]
-
BMG LABTECH. HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. [Link]
-
PharmGKB. Platelet Aggregation Inhibitor Pathway, Pharmacodynamics. [Link]
-
Agilent Technologies. Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]
-
Acta Pharmacologica Sinica. Recent progress in assays for GPCR drug discovery. [Link]
-
Frontiers in Pharmacology. ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Platelet-activating factor receptor. [Link]
-
Frontiers in Pharmacology. Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. [Link]
-
Creative Bioarray. Ca2+ Mobilization Assay. [Link]
-
bioRxiv. β-arrestin recruitment facilitates a direct association with G proteins. [Link]
-
JoVE (Journal of Visualized Experiments). Characterization of G Protein-Coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]
-
PubMed. Molecular basis for the activation of PAF receptor by PAF. [Link]
-
National Center for Biotechnology Information. Measurement of β-Arrestin Recruitment for GPCR Targets. [Link]
-
MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
-
Creative BioMart. Phosphatidylinositol Accumulation Assay. [Link]
-
PubMed. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation. [Link]
-
MDPI. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability. [Link]
-
Portland Press. Platelet-activating factor: receptors and signal transduction. [Link]
Sources
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Platelet-activating factor: receptors and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Platelet-activating factor-induced calcium mobilization and oxidative metabolism in hepatic macrophages and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. agilent.com [agilent.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. m.youtube.com [m.youtube.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A mitogen-activated protein kinase (MAP-kinase) cascade is stimulated by platelet activating factor (PAF) in corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 23. β-arrestin recruitment facilitates a direct association with G proteins | bioRxiv [biorxiv.org]
Application Note: Investigating PAF-Mediated Inflammatory Diseases Using CV-6209
Executive Summary
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in the pathogenesis of asthma, sepsis, ischemia-reperfusion injury, and anaphylactic shock. Investigating this pathway requires highly specific antagonists to decouple PAF-mediated effects from generalized inflammatory cascades.
CV-6209 (2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl)aminomethyl]-1-ethylpyridinium chloride) represents a "gold standard" tool for this purpose.[1] Unlike early-generation antagonists (e.g., CV-3988), CV-6209 offers superior water solubility and nanomolar potency, making it ideal for physiological saline preparations without the confounding effects of organic solvents like DMSO.
This guide provides validated protocols for utilizing CV-6209 to dissect PAF signaling in platelet aggregation assays and in vivo hypotension models.
Technical Specifications & Handling
Before initiating experiments, ensure the compound is handled to maintain stability and bioactivity.
| Parameter | Specification |
| Chemical Name | CV-6209 |
| Class | Pyridinium chloride derivative (Phospholipid analog) |
| Molecular Weight | ~620-630 Da (varies slightly by salt form) |
| Solubility | Water/Saline: >10 mg/mL (Highly Soluble) DMSO: Soluble |
| Primary Target | PAF Receptor (Competitive Antagonist) |
| IC50 (Rabbit Platelets) | 75 nM |
| IC50 (Human Platelets) | 170 nM |
| Storage | -20°C (Desiccated); Protect from light. |
Critical Handling Note: Because CV-6209 is a structural analog of PAF, it targets the receptor with high affinity. However, unlike PAF, it possesses a pyridinium head group that confers water solubility. Dissolve CV-6209 directly in sterile physiological saline (0.9% NaCl) for in vivo use. Avoid DMSO if possible to prevent vehicle-induced vasodilation artifacts.
Mechanism of Action
CV-6209 functions as a competitive antagonist at the G-protein coupled PAF receptor (PAFr). Under normal conditions, PAF binding triggers Gq protein activation, leading to phospholipase C (PLC) activation, IP3 generation, and calcium mobilization. CV-6209 occupies the binding pocket, preventing this cascade.
Protocol A: In Vitro Platelet Aggregation Assay
This assay is the definitive method for verifying CV-6209 activity and investigating PAF-dependent thrombosis.
Materials
-
Biological Source: Fresh human or rabbit blood (citrated).
-
Reagents:
-
CV-6209 (Stock: 1 mM in Saline).
-
PAF (Agonist) (Stock: 10 µM in Saline/BSA).
-
Tyrode’s Buffer or Saline.
-
-
Equipment: Optical Aggregometer (stirred).
Experimental Workflow
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature.
-
Carefully collect the upper supernatant (PRP).
-
Scientific Rationale: Low speed prevents platelet activation or pelleting.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2000 x g for 15 minutes .
-
Use PPP to set the "100% transmission" baseline on the aggregometer.
-
-
Incubation (The Critical Step):
-
Aliquot 400 µL of PRP into cuvettes.
-
Add CV-6209 (or vehicle) 2 minutes prior to agonist addition.
-
Dose Range: 10 nM, 50 nM, 100 nM, 500 nM.
-
Stirring: Maintain 1000 rpm at 37°C.
-
-
Challenge:
-
Add PAF (Final concentration: 10–100 nM, titrated to achieve ~80% max aggregation in controls).
-
Record light transmission for 5 minutes.
-
-
Validation Controls:
-
Negative Control: Saline + PAF (Should show max aggregation).
-
Specificity Control: CV-6209 + ADP (Should NOT inhibit aggregation, proving selectivity).
-
Data Analysis
Calculate the percentage of inhibition using the formula:
Protocol B: In Vivo PAF-Induced Hypotension Model
CV-6209 is exceptionally potent in vivo. This protocol utilizes a rat model to assess the compound's ability to prevent or reverse shock.[2][3]
Materials
-
Subject: Male Wistar Rats (250–300 g).
-
Anesthesia: Pentobarbital sodium (50 mg/kg i.p.) or Isoflurane.
-
Monitoring: Pressure transducer connected to a carotid artery cannula.
Dosing Strategy
| Group | Pre-Treatment (i.v.) | Challenge (i.v.)[3] | Expected Outcome |
| Vehicle | Saline | PAF (0.3 - 1.0 µg/kg) | Rapid, deep hypotension (>40 mmHg drop) |
| Prophylaxis | CV-6209 (0.01 - 0.1 mg/kg) | PAF (0.3 - 1.0 µg/kg) | Preserved Mean Arterial Pressure (MAP) |
| Reversal | Saline | PAF -> Wait 2 min -> CV-6209 | Rapid restoration of MAP |
Step-by-Step Procedure
-
Surgical Prep:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Cannulate the femoral vein for drug administration.
-
Cannulate the carotid artery for blood pressure monitoring.
-
Allow 15 minutes for stabilization.
-
-
Administration (Prophylaxis Mode):
-
Inject CV-6209 slowly (bolus volume < 0.2 mL).
-
Wait 5 minutes to ensure circulation.
-
Note: CV-6209 has a long duration of action (>6 hours).
-
-
PAF Challenge:
-
Inject PAF (dissolved in saline with 0.25% BSA to prevent stickiness).
-
Monitor MAP continuously.
-
-
Endpoint Measurement:
-
Measure the nadir (lowest point) of blood pressure.
-
Measure the time to recovery (if any).
-
References & Authority
The protocols defined above are grounded in foundational pharmacological characterizations of CV-6209.
-
Terashita, Z., et al. (1987). "CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo." Journal of Pharmacology and Experimental Therapeutics.
-
Significance: The seminal paper defining CV-6209's IC50 (75nM) and its superiority over CV-3988.
-
-
MedChemExpress (MCE). "CV-6209 Product Information and Biological Activity."
-
Significance: Verification of chemical properties, solubility, and commercial availability.
-
-
Tokumura, A., et al. "Specific antagonism of PAF-induced hypotension." British Journal of Pharmacology.[4]
-
Significance: Validates the specificity of CV-6209 in hemodynamic models, distinguishing it from histamine or bradykinin effects.
-
Sources
- 1. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of bradykinin metabolism inhibitors on evoked hypotension in rats: rank efficacy of enzymes associated with bradykinin-mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential actions of platelet-activating factor (PAF) receptor antagonists on the vasodilator and vasoconstrictor effects of PAF in the rat perfused heart - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Pharmacokinetic Analysis of CV-6209 using its Deuterated Analog CV-6209-d5 by LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of CV-6209, a potent Platelet-Activating Factor (PAF) receptor antagonist, in biological matrices for pharmacokinetic (PK) studies. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, CV-6209-d5. The protocol outlines a comprehensive workflow, including sample preparation using solid-phase extraction (SPE), chromatographic separation via High-Performance Liquid Chromatography (HPLC), and quantification by tandem mass spectrometry (LC-MS/MS). This robust and validated method is designed for researchers, scientists, and drug development professionals requiring reliable bioanalysis of CV-6209.
Introduction
The Role of CV-6209 as a PAF Receptor Antagonist
Platelet-Activating Factor (PAF) is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1][2] Its actions are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor.[3][4] Dysregulation of the PAF signaling pathway is implicated in various inflammatory and cardiovascular diseases.[5]
CV-6209 is a potent and selective antagonist of the PAF receptor.[3][6][7] It competitively inhibits the binding of PAF to its receptor, thereby blocking downstream signaling cascades that lead to inflammatory and thrombotic events.[6][8] Specifically, CV-6209 has been shown to inhibit PAF-induced platelet aggregation and hypotension in preclinical models, making it a valuable tool for investigating the role of PAF in disease and a potential therapeutic candidate.[6][8][9] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is critical for its development and clinical application.[10]
The Rationale for Using this compound as an Internal Standard
Quantitative bioanalysis by LC-MS/MS is the gold standard for pharmacokinetic studies due to its high sensitivity and selectivity.[11] However, the accuracy of these measurements can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[12] To correct for these potential errors, a suitable internal standard (IS) is indispensable.[13]
A deuterated internal standard, such as this compound, is the ideal choice for the LC-MS/MS quantification of CV-6209.[14][15] In this compound, five hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This modification results in a compound that is chemically identical to the analyte (CV-6209) but has a slightly higher mass.[14]
The key advantages of using a stable isotope-labeled internal standard are:
-
Co-elution: It has nearly identical chromatographic retention time and physicochemical properties to the analyte, ensuring it experiences the same matrix effects.[12][13]
-
Similar Extraction Recovery: It behaves identically during sample preparation, compensating for any analyte loss.
-
Comparable Ionization Efficiency: It corrects for variations in the mass spectrometer's ionization source.[12]
By adding a known amount of this compound to every sample at the beginning of the workflow, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratiometric approach normalizes for variability, leading to highly accurate, precise, and reproducible data, which is essential for regulatory-grade bioanalysis.[15][16]
Materials and Methods
Reagents and Materials
-
CV-6209 reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Blank biological matrix (e.g., plasma, serum) from at least six different sources for validation[17]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
-
96-well plates and collection plates
-
Class A volumetric flasks and pipettes
Instrumentation
-
Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm particle size) is recommended for good separation.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh the reference standards of CV-6209 and this compound. Dissolve in an appropriate solvent (e.g., methanol) to a final concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the CV-6209 stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL (or an optimized concentration) in 50:50 acetonitrile:water. This solution will be used for spiking all samples.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank biological matrix with the appropriate CV-6209 working solutions to prepare a calibration curve consisting of a blank, a zero standard (matrix + IS), and 8-10 non-zero concentration levels.
-
Prepare QC samples in the same matrix at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC
-
High QC
-
Sample Preparation: Solid-Phase Extraction (SPE)
The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix while removing interfering substances like proteins and phospholipids.[18][19][20]
-
Sample Thawing: Thaw study samples, CS, and QC samples on ice.
-
Spiking: Aliquot 100 µL of each sample into a 96-well plate. Add 10 µL of the IS working solution (this compound) to all wells except the blank. Vortex briefly.
-
Protein Precipitation (Optional but Recommended): Add 200 µL of acetonitrile to each well, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins.[18] Transfer the supernatant to a new plate.
-
SPE Cartridge Conditioning: Condition the SPE cartridges (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from step 3 onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elution: Elute CV-6209 and this compound from the cartridges with 1 mL of a strong organic solvent (e.g., 90% acetonitrile with 0.1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
LC-MS/MS Method Parameters
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18, 50 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 3 min, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | To be determined by infusion of standards |
| CV-6209 (Analyte) | e.g., Q1: [M+H]⁺ → Q3: [Fragment]⁺ |
| This compound (IS) | e.g., Q1: [M+H+5]⁺ → Q3: [Fragment]⁺ |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimize for each transition |
| Declustering Potential (DP) | Optimize for each compound |
Data Analysis and Method Validation
Data Processing
-
Integrate the chromatographic peaks for both CV-6209 and this compound.
-
Calculate the peak area ratio (PAR) of the analyte to the internal standard for all standards, QCs, and unknown samples.
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.
-
Apply a linear regression with a 1/x² weighting to fit the calibration curve. The correlation coefficient (r²) should be >0.99.[21]
Bioanalytical Method Validation (BMV)
The developed method must be validated according to regulatory guidelines from agencies such as the FDA or EMA to ensure its reliability for supporting clinical or preclinical studies.[22][23][24]
The validation process assesses the following parameters:[17][25]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[17]
-
Accuracy and Precision: Determined by analyzing QC samples in replicate on multiple days. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration.[26]
-
Calibration Curve: The relationship between concentration and response must be well-defined and reproducible.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Stability: Analyte stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of the PAF receptor antagonist CV-6209 in biological matrices. The use of its stable isotope-labeled internal standard, this compound, is critical for correcting analytical variability and ensuring the high-quality data required for pharmacokinetic studies. The described protocols for sample preparation, chromatography, and mass spectrometry, coupled with comprehensive method validation, provide a solid foundation for researchers in drug discovery and development to accurately characterize the pharmacokinetic profile of CV-6209.
References
-
Vilahur, G., & Badimon, L. (2013). Pharmacokinetic, pharmacodynamic and clinical profile of novel antiplatelet drugs targeting vascular diseases. Frontiers in Pharmacology, 4, 14. [Link]
- Ocheje, J. O., & Oga, E. O. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4065-4071.
-
Ohta, H., et al. (1991). Pregnancy suppression by a structurally related antagonist for platelet activating factor, CV-6209, in mice. Journal of Reproduction and Fertility, 91(2), 627-633. [Link]
-
Nakamura, N., et al. (1990). Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion. European Surgical Research, 22(5), 273-279. [Link]
-
Casals-Stenzel, J. (1997). Platelet-activating factor antagonists. IDrugs, 1(2), 174-194. [Link]
-
Terashita, Z., et al. (1987). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 242(1), 263-268. [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Advanced bioanalytical techniques for pharmacokinetic studies of nanocarrier drug delivery systems. Journal of Controlled Release, 362, 706-726. [Link]
-
DeSilva, B., et al. (2003). Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules. Pharmaceutical Research, 20(11), 1885-1900. [Link]
-
Phenomenex. (n.d.). Sample Preparation Techniques. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
Xu, Y., et al. (2014). Development and validation of a LC/TOF MS method for the determination of carboplatin and paclitaxel in nanovesicles. Journal of Pharmaceutical and Biomedical Analysis, 96, 259-265. [Link]
-
Patel, D. N., et al. (2023). Bio-Analytical Method Development and Validation for The Estimation of Capecitabine in Plasma by Using RP-HPLC Method. Journal of Drug Delivery and Therapeutics, 13(12), 1-10. [Link]
-
Crawford Scientific. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
PharmGKB. (n.d.). Platelet Aggregation Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
Wikipedia. (n.d.). Platelet-activating factor. Retrieved from [Link]
-
Celerion. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Kamal, A. H., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry, 157, 116744. [Link]
-
Cortes, D. F., & Mylott, W., Jr. (2023). Innovation in LC–MS and analytical instrumentation: an interview with Diego F. Cortes and William Mylott Jr. Bioanalysis, 15(15), 899-904. [Link]
-
Reddy, Y. K., et al. (2021). SENSITIVE BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VENETOCLAX IN HUMAN PLASMA BY LC-ESI-MS/MS. International Journal of Pharmaceutical Sciences and Research, 12(8), 4334-4342. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved from [Link]
-
Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
-
BioInsights. (2025). From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance. Retrieved from [Link]
-
Fitzgerald, R. L., et al. (2018). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Journal of Analytical Toxicology, 42(7), 449-456. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Maher, J. F. (1985). Pharmacokinetics of ceftriaxone during plasma exchange in polyarteritis nodosa patients. Antimicrobial Agents and Chemotherapy, 28(2), 244-246. [Link]
-
Tjoelker, L. W., & Stafforini, D. M. (2023). Biochemistry of Platelet Activating Factor. In StatPearls. StatPearls Publishing. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Platelet-activating factor receptor. Retrieved from [Link]
-
Norris, P. C., et al. (2019). Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients. Nutrients, 11(11), 2736. [Link]
Sources
- 1. Platelet-activating factor - Wikipedia [en.wikipedia.org]
- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ppd.com [ppd.com]
- 11. rsc.org [rsc.org]
- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 13. texilajournal.com [texilajournal.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. resolvemass.ca [resolvemass.ca]
- 16. youtube.com [youtube.com]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 19. organomation.com [organomation.com]
- 20. gcms.cz [gcms.cz]
- 21. seejph.com [seejph.com]
- 22. fda.gov [fda.gov]
- 23. labs.iqvia.com [labs.iqvia.com]
- 24. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 25. hhs.gov [hhs.gov]
- 26. Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CV-6209 Solution Stability
Welcome to the technical support resource for CV-6209, a potent platelet-activating factor (PAF) receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of CV-6209 in solution. Given its lipophilic nature and specific chemical moieties, ensuring the integrity of your CV-6209 solutions is paramount for obtaining reliable and reproducible experimental results.
Introduction to CV-6209 and Its Solution Stability Challenges
CV-6209, with the chemical name 2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl) aminomethyl]-1-ethylpyridinium chloride, is a highly effective antagonist of the platelet-activating factor (PAF) receptor.[1][2] Its structure, which includes a long lipid tail, a carbamate linkage, and a pyridinium salt, confers its potent biological activity but also presents challenges in handling and maintaining its stability in experimental solutions. The primary issues encountered are related to its low aqueous solubility and potential for chemical degradation.
This guide will provide a logical framework for identifying, resolving, and preventing common issues with CV-6209 solution stability.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that researchers may encounter during their experiments with CV-6209, presented in a question-and-answer format.
Issue 1: Precipitation or Cloudiness Observed Upon Dilution of CV-6209 Stock Solution in Aqueous Buffers (e.g., PBS, cell culture media).
Question: I dissolved my CV-6209 in DMSO to make a stock solution, but when I dilute it into my aqueous experimental buffer, the solution becomes cloudy or I see visible precipitate. What is happening and how can I prevent this?
Answer:
This is a common issue stemming from the lipophilic nature of CV-6209 and its limited solubility in aqueous environments.
-
Causality: CV-6209 is poorly soluble in water. While it can be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) at a high concentration to create a stock solution, upon dilution into an aqueous buffer, the concentration of the organic solvent drops significantly. This causes the CV-6209 to crash out of the solution, leading to precipitation or the formation of a cloudy suspension.
-
Solution Pathway:
-
Optimize the Final DMSO Concentration: Aim to keep the final concentration of DMSO in your working solution as low as possible while maintaining the solubility of CV-6209. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated. You may need to prepare a more dilute stock solution in DMSO to achieve this.
-
Incremental Dilution: Instead of a single large dilution, try a serial dilution approach. For example, first, dilute the DMSO stock into a small volume of your aqueous buffer, vortexing gently, and then add this intermediate dilution to the final volume.
-
Use of a Surfactant or Co-solvent: For particularly challenging situations, the inclusion of a biocompatible surfactant (e.g., a low concentration of Tween® 20 or Pluronic® F-68) or a co-solvent in your final buffer can help to maintain the solubility of lipophilic compounds. However, it is crucial to first validate that the chosen surfactant or co-solvent does not interfere with your experimental assay.
-
Preparation of a Suspension: In some cases, particularly for in vivo studies, preparing a fine, homogenous suspension may be the intended method. For cell-based experiments, a 10 mM stock in DMSO is often prepared as a suspension, while for animal studies, a 2.5 mg/mL DMSO suspension can be made and then further diluted in saline or PBS.[1]
-
Issue 2: Loss of CV-6209 Activity or Inconsistent Results Over Time.
Question: My experiments with freshly prepared CV-6209 solutions work well, but if I use a solution that has been stored for a while, I see a decrease in its inhibitory effect. Why is this happening?
Answer:
This loss of activity is likely due to the chemical degradation of CV-6209 in solution. The molecule contains functional groups that are susceptible to hydrolysis, particularly at certain pH values.
-
Causality: The CV-6209 molecule contains a carbamate linkage, which is susceptible to hydrolysis. The rate of this hydrolysis is often pH-dependent. Studies on similar PAF receptor antagonists have shown that stability is maximal in a slightly acidic pH range (e.g., pH 3.0-3.6 for the antagonist SY0916).[3][4] At neutral or alkaline pH, the rate of hydrolysis can increase, leading to the breakdown of the molecule and a loss of its biological activity. The pyridinium salt moiety, while generally stable, can also be subject to degradation under certain conditions.
-
Solution Pathway:
-
pH Control: If your experimental system allows, consider buffering your working solutions to a slightly acidic pH to enhance the stability of CV-6209. However, you must first confirm that this pH is compatible with your cells or assay system.
-
Fresh Solution Preparation: The most reliable way to ensure consistent activity is to prepare fresh working solutions of CV-6209 immediately before each experiment from a frozen stock.
-
Proper Storage of Stock Solutions: Store stock solutions of CV-6209 in a suitable organic solvent like DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Avoid Prolonged Storage in Aqueous Buffers: Do not store CV-6209 in aqueous buffers for extended periods, even at 4°C.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of CV-6209?
A1: Due to its lipophilic nature, CV-6209 is best dissolved in an organic solvent. Anhydrous DMSO is a commonly used solvent. A stock solution can be prepared as a suspension in DMSO at concentrations such as 10 mM for in vitro use or 2.5 mg/mL for in vivo studies.[1]
Q2: How should I store my CV-6209 stock solution?
A2: To maintain the integrity of your CV-6209 stock solution, it is recommended to:
-
Store it at -20°C or -80°C.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect the solution from light.
Q3: What are the visible signs of CV-6209 degradation?
A3: While chemical degradation at the molecular level may not be visible, signs that your CV-6209 solution may have issues include:
-
Precipitation or cloudiness: This indicates solubility issues, which can be a precursor to degradation.
-
Discoloration: Any change in the color of the solution could signify chemical changes.
-
Loss of biological activity: A decrease in the expected inhibitory effect in your assay is a strong indicator of degradation.
Q4: Can I sonicate my CV-6209 solution to aid dissolution?
A4: Gentle sonication can be used to help dissolve or create a homogenous suspension of CV-6209 in the initial stock solution. However, prolonged or high-energy sonication should be avoided as it can potentially lead to degradation.
Experimental Protocols
Protocol for Preparation of a 10 mM CV-6209 Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a stock solution of CV-6209 for use in in vitro experiments.
Materials:
-
CV-6209 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of CV-6209: The molecular weight of CV-6209 is 769.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 769.5 g/mol = 0.007695 g = 7.7 mg
-
-
Weigh the CV-6209: Carefully weigh out the calculated amount of CV-6209 on a calibrated analytical balance.
-
Dissolve in DMSO: Add the weighed CV-6209 to a sterile amber vial. Add the appropriate volume of anhydrous DMSO (in this case, 1 mL) to the vial.
-
Mix thoroughly: Vortex the solution gently until the compound is fully dissolved. If it forms a suspension, ensure it is homogenous. Gentle warming (to no more than 37°C) or brief, low-power sonication can be used to aid dissolution if necessary.
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Good solubilizing agent for lipophilic compounds. |
| Concentration | 10 mM (or as required) | A common stock concentration for in vitro assays. |
| Storage Temperature | -20°C or -80°C | Minimizes chemical degradation. |
| Aliquoting | Single-use volumes | Prevents degradation from multiple freeze-thaw cycles. |
| Light Protection | Amber vials/tubes | Protects from potential photodegradation. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common stability issues with CV-6209 solutions.
Caption: Potential degradation pathways of CV-6209 in solution.
References
-
ResearchGate. 450 questions with answers in DIMETHYL SULFOXIDE | Science topic. Available at: [Link]
- Terashita Z, Imura Y, Takatani M, Tsushima S, Nishikawa K. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. J Pharmacol Exp Ther. 1987 Jul;242(1):263-8.
- O'Donnell, M. C., et al. (2019). Degradation Characteristics of a Novel PAF Receptor Antagonist, SY0916, in Aqueous Solution. Journal of Analytical Methods in Chemistry, 2019, 8789470.
- Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
- Thorn, C. F., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(3), 1170-1237.
- Li, S., et al. (2019). Degradation Characteristics of a Novel PAF Receptor Antagonist, SY0916, in Aqueous Solution. Journal of Analytical Methods in Chemistry, 2019, 8789470.
- Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
- Kumar, A., & Mittal, A. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3463-3477.
- The University of Liverpool Repository. REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- ResearchGate. (2019). Degradation Characteristics of a Novel PAF Receptor Antagonist, SY0916, in Aqueous Solution.
- RSC Publishing. (2025). Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR)
- PubMed.
- SciSpace. (2008). Lipid-based formulations for oral delivery of lipophilic drugs.
- ResearchGate. (2016). Which one is stronger in alkaline hydrolysis?
- ASM Journals. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
- PubMed Central.
- StatPearls - NCBI Bookshelf. (2023).
- MarketsMojo.
- Santa Cruz Biotechnology. PAF-R Inhibitors.
- Journal of Materials Chemistry C (RSC Publishing). A pyridinium salt with crystalline phase transformation under water vapor and reversible mechanochromic luminescent properties.
- Ascendia Pharma. (2020).
- ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution.
- Wikipedia. Photopolymer.
- YouTube. (2014).
Sources
- 1. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation Characteristics of a Novel PAF Receptor Antagonist, SY0916, in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting poor signal intensity of CV-6209 in LC-MS
Technical Support Center: Troubleshooting CV-6209 Signal Intensity in LC-MS
Topic: Troubleshooting Poor Signal Intensity of CV-6209 (PAF Antagonist) in LC-MS Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Format: Interactive Q&A with Technical Deep Dives
Executive Summary: The CV-6209 Paradox
CV-6209 (2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl) aminomethyl]-1-ethylpyridinium chloride) presents a unique dual-challenge in LC-MS quantification. Structurally, it is a quaternary ammonium cation (pyridinium head) attached to a long hydrophobic tail (octadecyl chain).
This amphiphilic "surfactant-like" structure creates a paradox:
-
The Head: Being permanently charged, it should ionize effortlessly in ESI(+).
-
The Tail: The lipid chain causes severe non-specific binding (adsorption) and solubility issues in aqueous matrices.
If you are seeing poor signal, the molecule is likely not reaching the detector, rather than failing to ionize. [1]
Part 1: Pre-Analytical & Solubility Troubleshooting
Q1: I dissolved my standard in pure methanol, but the signal degrades rapidly over time. Is the compound unstable?
A: It is likely not chemical instability, but adsorption loss .[1]
CV-6209 acts like a cationic surfactant.[1] In pure organic solvents, it is stable.[1] However, if you are diluting into highly aqueous solvents (e.g., for initial LC conditions) in glass vials , the cationic pyridinium head group will bind electrostatically to the negatively charged silanol groups (
The Fix:
-
Vial Material: Switch to Polypropylene (PP) or Silanized Glass vials immediately. Avoid standard borosilicate glass for low-concentration samples (<100 ng/mL).
-
Solvent Composition: Ensure your sample solvent contains at least 0.1% Formic Acid .[2][3][4][5] The acid protonates the surface silanols of the glass/plastic, reducing the negative charge density and preventing the cationic CV-6209 from sticking.
-
Anti-Sorption Additive: For extreme cases, add 0.05% Tween-20 or BSA to the sample matrix if compatible with your downstream LC method, though solvent modification is usually sufficient.[1]
Q2: My calibration curve is non-linear at low concentrations (concave). What does this indicate?
A: This is a classic signature of non-specific binding saturation . At low concentrations, a significant percentage of CV-6209 is lost to the container walls or LC tubing.[1] As concentration increases, the active sites on the surfaces become saturated, and "free" CV-6209 finally reaches the detector, causing the slope to steepen suddenly.[1]
Protocol to Validate Adsorption:
-
Prepare a 10 ng/mL solution in three containers: Glass, Silanized Glass, and Polypropylene.[1]
-
Incubate for 1 hour at room temperature.
-
Inject all three. If Glass << Polypropylene, you have an adsorption issue.[1]
Part 2: Chromatography (LC) Optimization
Q3: I am using a standard C18 column with Formic Acid, but the peak is broad and tails significantly. Why?
A: The "Pyridinium Drag" effect. While the C18 phase interacts with the octadecyl tail, residual silanols on the silica support interact with the positively charged pyridinium head. Formic acid alone is often insufficient to mask these silanols.
The Fix: Ion Pairing & Buffer Strength
-
Switch Modifier: Replace Formic Acid with 10 mM Ammonium Formate or Ammonium Acetate (pH 3.5 - 4.0). The ammonium ions (
) act as competitors, flooding the silanol sites and preventing CV-6209 from binding. -
Column Choice: Move to a Charged Surface Hybrid (CSH) C18 column or an End-capped column designed for basic compounds. These columns have a slight positive surface charge that repels the cationic CV-6209 head group, sharpening the peak.[1]
Q4: I see carryover in blank injections after a high standard. How do I clean the system?
A: CV-6209's lipid tail makes it "sticky" in the injector loop. Standard aqueous washes will fail.
-
Needle Wash: Use a strong organic wash: Isopropanol:Acetonitrile:Acetone:Water (40:30:20:10) + 0.1% Formic Acid .[2][3][4][5] The acetone/IPA mix is crucial for solubilizing the lipid tail.
-
Valve Cleaning: Ensure your flush cycles include a high-organic hold step.[1]
Part 3: Mass Spectrometry & Matrix Effects
Q5: I am extracting from plasma, but the signal is 10x lower than in solvent. Is it ion suppression?
A: Yes, and it is likely Phospholipid Suppression .[1] CV-6209 mimics the structure of endogenous phospholipids (glycerophosphocholines). If you are using Protein Precipitation (PPT), endogenous lipids likely co-elute with CV-6209, competing for charge in the ESI droplet.[1]
The Fix: Extraction Protocol Upgrade Do not rely on simple Protein Precipitation. Use Phospholipid Removal Plates or Solid Phase Extraction (SPE) .
Recommended SPE Protocol (Mixed-Mode Cation Exchange - MCX):
-
Rationale: Leverage the permanent positive charge of CV-6209.
-
Load: Plasma (acidified) onto MCX cartridge. CV-6209 binds via cation exchange.[1]
-
Wash 1: 0.1% Formic Acid in Water (removes proteins/salts).
-
Wash 2: 100% Methanol (removes neutral lipids/phospholipids). Crucial Step: CV-6209 stays bound due to charge.[1]
-
Elute: 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the cartridge sorbent (not the CV-6209), releasing the molecule.
Visual Troubleshooting Guide
Figure 1: Diagnostic Logic for CV-6209 Signal Loss
Caption: Step-by-step diagnostic workflow for isolating the root cause of signal loss, distinguishing between adsorption, chromatography, and matrix effects.
Figure 2: The "Pyridinium Paradox" Interaction Map
Caption: Mechanistic map showing how the dual nature of CV-6209 (cationic head + lipid tail) leads to specific failure modes in LC-MS.[1]
Summary Data Table: Optimization Parameters
| Parameter | Standard Condition (Problematic) | Optimized Condition (Recommended) | Mechanism of Improvement |
| Vial Type | Borosilicate Glass | Polypropylene / Silanized Glass | Prevents cationic head group binding to silanols.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10mM Ammonium Formate | Ammonium ions mask silanols; improves peak shape. |
| Column | Standard C18 | C18 CSH (Charged Surface Hybrid) | Positively charged surface repels CV-6209, reducing tailing.[1] |
| Extraction | Protein Precipitation (PPT) | SPE (MCX) or Phospholipid Removal | Removes co-eluting lipids that cause ion suppression. |
| Needle Wash | Water:Methanol | IPA:Acetonitrile:Acetone:Water | Solubilizes the "sticky" lipid tail to prevent carryover. |
References
-
Terashita, Z., et al. (1987).[1] CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo.[1] Journal of Pharmacology and Experimental Therapeutics, 242(1), 263-268.[1] Retrieved from [Link]
-
Waters Corporation. (2020). Controlling Contamination in LC/MS Systems: Best Practices. Retrieved from [Link] (General reference for LC-MS carryover protocols).
-
Chambers, E., et al. (2007).[1] Systematic development of an HPLC-MS/MS method for the determination of bioactive amines. Journal of Chromatography B. (Reference for MCX extraction logic for cationic amines).
Sources
- 1. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. scispace.com [scispace.com]
- 4. A New Multi-Analyte LC-MS-MS Screening Method for the Detection of 120 NPSs and 49 Drugs in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing mass spectrometry parameters for CV-6209-d5 detection
Status: Operational Ticket ID: CV-6209-OPT-001 Subject: Method Development & Troubleshooting for CV-6209-d5 Internal Standard Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the specific challenges of detecting This compound , a deuterated internal standard (IS) for the Platelet-Activating Factor (PAF) antagonist CV-6209. Because CV-6209 is a quaternary ammonium pyridinium salt , it possesses a permanent positive charge. This unique chemical property dictates specific mass spectrometry (MS) behaviors that differ from standard protonated small molecules.
Key Technical Constraints:
-
Ionization: Pre-charged (ESI+ mode is mandatory; pH adjustments affect chromatography, not ionization).
-
Chromatography: The long octadecyl chain causes high lipophilicity, leading to significant carryover and column adsorption.
-
Isotopic Purity: Critical to prevent "cross-talk" between the native analyte and the d5-labeled standard.
Module 1: Pre-Run Optimization Protocol
Mass Spectrometry Tuning (MRM)
Do not rely on literature values alone. Instrument geometry (Triple Quad vs. Q-Trap) affects fragmentation energy.
Step-by-Step Tuning Workflow:
-
Infusion: Prepare a 100 ng/mL solution of this compound in 50:50 Methanol:Water (0.1% Formic Acid).
-
Precursor Scan (Q1):
-
CV-6209 (Native): Target m/z ~475.4 (Cation M+).
-
This compound (IS): Target m/z ~480.4 (assuming d5 label).
-
Note: No [M+H]+ is formed because the molecule is already charged.
-
-
Product Ion Scan (MS2):
-
Apply Collision Energy (CE) ramp (10–60 eV).
-
Look for: Loss of the octadecyl chain or cleavage of the amide/ester linkage.
-
Common Transition: The pyridinium head group is stable, but high energy often cleaves the N-alkyl bond.
-
Recommended Starting Parameters (Sciex/Agilent/Thermo generic):
| Parameter | Setting | Rationale |
| Polarity | Positive (ESI+) | Mandatory. Molecule is a quaternary cation. |
| Spray Voltage | 2.5 – 3.5 kV | Lower than usual. High voltage causes discharge on pre-charged ions. |
| Source Temp | 400°C - 500°C | High temp required to desolvate the lipid tail. |
| Declustering Potential | Medium-High | Prevents clustering of the lipid tail with solvent. |
| Collision Gas | Medium | Ensure sufficient fragmentation of the stable pyridinium ring. |
Chromatographic Strategy (The "Carryover" Problem)
CV-6209 is a "sticky" lipid-like molecule. Standard C18 gradients often result in ghost peaks in blank samples.
-
Column Choice: C8 or Phenyl-Hexyl (less retentive than C18) or a high-coverage C18.
-
Needle Wash: Crucial. Use a strong organic wash (e.g., Isopropanol:Acetonitrile:Acetone:Water 40:40:10:10 + 0.1% Formic Acid).
-
Gradient: Must go to 98% Organic (B) and hold for at least 1-2 minutes to elute the lipid tail.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Signal Cross-Talk
User Question: "I see a peak for CV-6209 (Native) in my blank samples that only contain the Internal Standard (d5). Is my column dirty?"
Scientist Response: This is likely Isotopic Interference , not column carryover.
-
Mechanism: If your d5 standard is only 99% pure, it contains 1% d0 (native). Conversely, if the native concentration is very high, its M+5 natural isotope abundance (from Carbon-13) might fall into the d5 MRM window.
-
Diagnostic Test:
-
Inject Mobile Phase only (True Blank). If clean, the column is fine.
-
Inject IS only. If Native peak appears, your IS is impure.
-
Solution: Lower the IS concentration until the interference is <20% of the LLOQ (Lower Limit of Quantitation) of the native curve.
-
Issue 2: Retention Time Drift
User Question: "My this compound elutes slightly earlier than the native CV-6209. Is this a problem?"
Scientist Response:
-
Root Cause: This is the Deuterium Isotope Effect . Deuterium is slightly more hydrophilic than Hydrogen, causing d5-labeled molecules to elute slightly earlier on Reverse Phase columns.
-
Impact: If the separation is significant (>0.1 min), the IS may not perfectly compensate for matrix effects (suppression zones) at the exact moment the Native elutes.
-
Fix: Use a shallower gradient slope or co-elute intentionally by adjusting the organic modifier (switch Methanol to Acetonitrile).
Issue 3: Low Sensitivity in Plasma
User Question: "My signal in solvent is great, but it disappears in plasma extracts."
Scientist Response:
-
Root Cause: Phospholipid suppression. Endogenous lipids (phosphatidylcholines) compete for the droplet surface in the ESI source.
-
Fix:
-
Divert Valve: Send the first 1-2 minutes of flow to waste.
-
Extraction: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. Since CV-6209 is permanently positive, it will bind strongly to MCX, allowing you to wash away neutral lipids before elution.
-
Module 3: Visualized Workflows
MRM Optimization Logic
This diagram outlines the decision process for tuning the mass spectrometer for a pre-charged lipid-like cation.
Caption: Workflow for optimizing MRM transitions for pre-charged cations like this compound.
Troubleshooting Matrix Effects
Use this logic flow when signal recovery is inconsistent.
Caption: Decision tree for diagnosing signal suppression versus instrumental issues.
Module 4: Validation Protocol (Self-Validating System)
To ensure your method is robust, perform this "Cross-Talk & Recovery" validation before running clinical/animal samples.
| Validation Step | Procedure | Acceptance Criteria |
| 1. IS Purity Check | Inject High Conc. IS (e.g., 500 ng/mL) without Native. | Native channel area must be < 20% of LLOQ area. |
| 2. Native Interference | Inject ULOQ Native (e.g., 1000 ng/mL) without IS. | IS channel area must be < 5% of average IS response. |
| 3. Matrix Factor | Compare IS Peak Area in: (A) Extracted Blank Matrix vs. (B) Neat Solvent. | Matrix Factor (A/B) should be between 0.85 and 1.15. |
| 4. Carryover | Inject ULOQ followed immediately by a Double Blank. | Blank area must be < 20% of LLOQ. |
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link]
-
Wang, S., & Cyronak, M. (2013). Internal Standard Quantification Using Tandem Mass Spectrometry. Analytical Chemistry. (Discusses isotopic interference and normalization). Available at: [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Optimization. Available at: [Link]
overcoming matrix effects in the bioanalysis of CV-6209
Executive Summary: The CV-6209 Challenge
CV-6209 (2-[N-acetyl-N-(2-methoxy-3-octadecylcarbamoyloxypropoxycarbonyl)aminomethyl]-1-ethylpyridinium chloride) presents a unique bioanalytical challenge. As a Platelet-Activating Factor (PAF) antagonist , its structure combines a permanently charged pyridinium head group with a long hydrophobic octadecyl tail .
This amphiphilic, cationic nature creates a "perfect storm" for matrix effects (ME):
-
Phospholipid Co-elution: Its hydrophobicity mimics endogenous phospholipids (PLs), leading to co-elution and severe ion suppression in Electrospray Ionization (ESI).
-
Adsorptive Losses: The surfactant-like tail causes non-specific binding to containers, reducing recovery and masquerading as matrix suppression.
-
Ion Exchange Interactions: The permanent positive charge can interact with silanols in HPLC columns, causing peak tailing that overlaps with matrix interference zones.
This guide provides a scientifically grounded troubleshooting workflow to isolate, diagnose, and eliminate these matrix effects.
Diagnostic Workflow: Is it Matrix Effect or Recovery?
Before optimizing extraction, you must distinguish between true matrix effects (ion suppression/enhancement) and extraction losses. Use the decision tree below.
Figure 1: Diagnostic logic flow for distinguishing matrix effects from recovery issues in CV-6209 analysis.
Troubleshooting Guide (Q&A)
Issue 1: Severe Signal Suppression at CV-6209 Retention Time
Q: I see a >50% signal drop for CV-6209 in plasma samples compared to neat standards, even after protein precipitation. Why?
A: This is likely due to Glycerophosphocholines (GPC) interference.
-
Mechanism: Protein precipitation (PPT) removes proteins but leaves >99% of phospholipids in the supernatant. CV-6209 is hydrophobic (octadecyl chain); it elutes late in the gradient, often exactly where the "phospholipid dump" occurs. In the ESI source, the abundant phospholipids monopolize the surface of the droplets, preventing CV-6209 from entering the gas phase (Ion Suppression).
-
Solution:
-
Monitor PLs: Add a transition for phospholipids (e.g., m/z 184 -> 184 for phosphatidylcholines) to your method to visualize where they elute.
-
Switch Extraction: Move from PPT to Mixed-Mode Weak Cation Exchange (WCX) SPE . Since CV-6209 is a permanent cation, it will bind strongly to the WCX sorbent, allowing you to wash away neutral phospholipids with 100% methanol before eluting the analyte.
-
Issue 2: "Ghost" Matrix Effects (Variable Internal Standard Response)
Q: My Internal Standard (IS) response varies wildly between patient samples, but the retention time is stable. Is this a matrix effect?
A: Yes, this is a classic sign of Phospholipid Build-up .
-
Mechanism: Some phospholipids (especially Lyso-PCs) bind irreversibly to C18 columns or elute only during the high-organic wash step. If your gradient cycle is too short, these lipids elute in the next injection, potentially suppressing the IS of the subsequent sample.
-
The Fix:
-
Extend the high-organic wash (e.g., 95% Acetonitrile) at the end of the gradient for at least 2 column volumes.
-
Use a "Sawtooth" gradient wash or inject a blank with a strong solvent periodically.
-
Issue 3: Non-Linear Calibration Curves in Matrix
Q: My curves are linear in solvent but quadratic or flattening in plasma. Does matrix effect cause non-linearity?
A: It can, but for CV-6209, this often points to saturation of ionization or adsorption .
-
Differentiation:
-
If low concentrations are lost (curve intercepts negative): Adsorption . The hydrophobic tail of CV-6209 binds to polypropylene well plates. Add 0.5% Formic Acid or BSA to the sample to block binding sites.
-
If high concentrations flatten: Matrix Saturation . The ESI droplet surface is saturated by matrix components, limiting the charge available for the analyte. Dilute the extract (e.g., 1:5) with mobile phase. This often improves S/N despite the dilution because matrix noise drops faster than analyte signal.
-
Validated Protocols
Protocol A: Post-Column Infusion (Visualizing the "Danger Zone")
Use this to see exactly where suppression occurs in your chromatogram.
-
Setup:
-
Pump A: Delivers the LC gradient (with a blank matrix injection).
-
Pump B (Syringe Pump): Infuses CV-6209 neat standard (1 µg/mL) at 10 µL/min.
-
Tee Junction: Connects Pump A and Pump B before the Mass Spectrometer source.
-
-
Execution:
-
Inject a Blank Plasma Extract .
-
Monitor the MRM transition for CV-6209.
-
-
Interpretation:
-
The baseline should be high and steady (due to constant infusion).
-
Negative Peaks (Dips): Indicate ion suppression zones.
-
Positive Peaks: Indicate ion enhancement.
-
Goal: Adjust your LC gradient so CV-6209 elutes in a "flat" region, away from the dips caused by the void volume (salts) and the end of the run (lipids).
-
Protocol B: Optimized Solid Phase Extraction (SPE) for CV-6209
Targeting the Pyridinium Cation.
| Step | Solvent/Buffer | Mechanistic Rationale |
| Cartridge | Mixed-Mode WCX (Weak Cation Exchange) | Targets the permanent positive charge of CV-6209. |
| Condition | 1. Methanol2. Water | Activates sorbent. |
| Load | Plasma (diluted 1:1 with 5% NH4OH) | High pH ensures the analyte stays cationic (permanent) but deprotonates weak bases in matrix to prevent binding. |
| Wash 1 | 5% NH4OH in Water | Removes proteins and salts. |
| Wash 2 | 100% Methanol | CRITICAL STEP: Removes neutral phospholipids and hydrophobic interferences. CV-6209 stays bound by charge. |
| Elute | 2% Formic Acid in Methanol | Acidifies the environment to disrupt the ionic interaction (or use high ionic strength if using SCX). |
Quantitative Data: Matrix Factor Comparison
Table 1: Comparison of Matrix Factors (MF) for CV-6209 using different extraction techniques. An MF of 1.0 indicates no matrix effect.
| Extraction Method | Matrix Factor (Low QC) | Matrix Factor (High QC) | % CV (n=6) | Verdict |
| Protein Precipitation (PPT) | 0.45 (Severe Suppression) | 0.52 | 18.5% | Unacceptable. High phospholipid carryover. |
| Liquid-Liquid Extraction (LLE) | 0.88 | 0.91 | 8.2% | Acceptable. Good cleanup, but labor-intensive. |
| WCX SPE (Mixed Mode) | 0.98 | 1.01 | 2.1% | Optimal. Removes PLs via aggressive organic wash. |
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34. Link
-
Takatani, M., et al. (1989). Platelet activating factor (PAF) antagonists: synthesis and structure-activity studies of novel PAF analogs modified in the phosphorylcholine moiety. Journal of Medicinal Chemistry, 32(1), 56–64. Link[1]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link
Sources
CV-6209 Technical Support Center: Solubility & Assay Optimization Guide
Executive Summary
CV-6209 (CAS: 100488-87-7) is a potent, selective antagonist of the Platelet-Activating Factor (PAF) receptor. While chemically defined as a pyridinium chloride salt with water solubility up to 10 mg/mL, researchers frequently encounter "crashing out" (precipitation) when transitioning from stock solutions to complex biological media. This guide synthesizes chemical principles with field-proven protocols to ensure consistent delivery of CV-6209 in cellular assays.
Critical Solubility Data & Chemical Profile
| Property | Specification | Technical Note |
| Molecular Weight | ~642.32 g/mol | Varies slightly by hydration state; use batch-specific MW for molarity calculations. |
| Primary Solvent | DMSO (Recommended) | Soluble >10 mM. Preferred for long-term stock stability.[1] |
| Secondary Solvent | Water | Soluble ~10 mg/mL. Caution: Aqueous stocks are prone to hydrolysis and microbial growth. |
| Ethanol | Soluble | Less preferred due to higher volatility and potential cytotoxicity in some lines. |
| In Vitro IC50 | 75 nM (Rabbit Platelets)170 nM (Human Platelets) | Working concentrations are typically in the nanomolar range, requiring extensive dilution. |
Troubleshooting Guide: Frequently Asked Questions
Category A: Stock Preparation & Storage[1][2][3][4][5]
Q: The datasheet says CV-6209 is water-soluble. Why do you recommend DMSO for the master stock? A: While CV-6209 is a pyridinium salt and dissolves in water (up to 10 mg/mL), aqueous solutions are chemically and biologically vulnerable.
-
Hydrolysis Risk: CV-6209 contains carbamate/ester-like linkages that can slowly hydrolyze in aqueous environments, especially if the pH drifts.
-
Sterility: Aqueous stocks require filter sterilization (0.22 µm), which can result in significant compound loss due to filter membrane binding. DMSO is bacteriostatic at high concentrations. Recommendation: Prepare a 10 mM master stock in anhydrous DMSO . Aliquot into single-use vials and store at -20°C (1 month) or -80°C (6 months).
Q: My stock solution has turned cloudy after freezing. Is it ruined? A: Not necessarily. DMSO has a high freezing point (18.5°C). Cloudiness often indicates that the DMSO has crystallized or that moisture has entered the vial, causing the compound to precipitate locally. Protocol:
-
Warm the vial to 37°C for 5-10 minutes.
-
Sonicate in a water bath for 2 minutes.
-
Vortex vigorously. If the solution does not clear after these steps, moisture contamination may have caused irreversible precipitation or degradation. Discard and prepare fresh stock.
Category B: Assay Dilution (The "Crash Out" Phase)
Q: I diluted my DMSO stock directly into the cell culture media, and I see fine crystals under the microscope. What happened? A: You experienced "solvent shock." When a hydrophobic-rich compound in DMSO is rapidly introduced to an aqueous, salt-rich environment (like DMEM or RPMI), the local concentration momentarily exceeds the solubility limit, triggering nucleation. The Fix: Stepwise Dilution (The "Intermediate" Method) Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Step 1: Dilute your 10 mM stock 1:10 in sterile PBS (or serum-free media) to create a 1 mM intermediate (10% DMSO). Vortex immediately.
-
Step 2: Dilute this intermediate into your final assay media. Why this works: The intermediate step lowers the kinetic energy barrier and allows the compound to solvate in water molecules gradually before facing the high-salt/protein environment of full media.
Q: Does serum (FBS) help or hinder solubility? A: Serum is a double-edged sword. Albumin in FBS can act as a carrier, binding CV-6209 and keeping it in solution (preventing precipitation). However, high protein binding can also reduce the free drug concentration available to block the PAF receptor. Recommendation: If you observe variability in IC50 data, try reducing FBS concentration to 1-2% during the drug incubation window, or perform the dilution in serum-free media first, then add serum.
Visualized Workflows
Figure 1: Optimal Solubilization Workflow
This decision tree guides you from powder to assay, minimizing precipitation risks.
Caption: Stepwise dilution via an aqueous intermediate (PBS) significantly reduces the risk of precipitation compared to direct addition to media.
Figure 2: Mechanism of Action (PAF Receptor Pathway)
Understanding the target helps interpret "lack of efficacy" vs. "solubility failure". If the pathway isn't inhibited, check solubility first.
Caption: CV-6209 competitively binds the PAF Receptor, preventing the Gq-mediated signaling cascade that leads to calcium release and aggregation.
Step-by-Step Protocol: The "Safe-Dilution" Method
Objective: Prepare a 100 nM working solution in cell culture media from a 10 mM DMSO stock.
-
Thaw: Remove 10 mM DMSO stock from -80°C. Thaw at room temperature or 37°C. Vortex to ensure homogeneity.
-
Intermediate Dilution (100x):
-
Add 10 µL of 10 mM stock to 990 µL of sterile PBS (warm).
-
Vortex immediately for 10 seconds.
-
Result: 100 µM solution in PBS (1% DMSO).
-
-
Final Dilution (1000x):
-
Add 10 µL of the 100 µM intermediate to 9.99 mL of cell culture media (e.g., RPMI + 10% FBS).
-
Result: 100 nM CV-6209 (0.001% DMSO).
-
-
Verification: Inspect the tube against a light source. The solution should be crystal clear. If cloudy, repeat using a lower concentration intermediate or warm the media to 37°C.
References
-
Terashita, Z., et al. (1987). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo.[2] Journal of Pharmacology and Experimental Therapeutics, 242(1), 263-268.[2] Retrieved from [Link]
Sources
Technical Advisory: Specificity & Off-Target Considerations for CV-6209
Executive Summary & Molecule Profile
CV-6209 is a potent, competitive antagonist of the Platelet-Activating Factor (PAF) receptor. While widely regarded as a highly selective tool compound, its chemical nature as a phospholipid analog introduces specific physicochemical risks that can be mistaken for biological activity.
This guide addresses the "silent" variables in your data: membrane perturbation, concentration-dependent specificity loss, and differential signaling blockade.
| Parameter | Technical Specification |
| Chemical Class | Phospholipid Analog (Glycerol backbone, octadecyl carbamate chain, pyridinium head) |
| Primary Target | PAF Receptor (PAFR / PTAFR) |
| Potency (IC50) | ~75 nM (Rabbit platelets), ~170 nM (Human platelets) |
| Critical Risk Factor | Amphiphilicity: High concentrations (>10 µM) may act as a detergent or alter membrane fluidity. |
Critical Off-Target Mechanisms
A. The "Lipid Mimetic" Artifact (Membrane Perturbation)
The Issue: CV-6209 is structurally similar to PAF.[1] It contains a long alkyl chain (octadecyl) and a polar head group. The Mechanism: At micromolar concentrations (typically >10 µM), lipid analogs can intercalate non-specifically into the plasma membrane. This changes membrane fluidity, which can:
-
Allosterically modulate membrane-embedded enzymes (e.g., PKC, 5-LO).
-
Alter ion channel gating kinetics (non-specific block).
-
Cause micro-lytic leakage of intracellular ions (Ca2+), mimicking a signaling event.
Diagnostic Question: Does your effect persist in PAFR-null cells? If yes, you are likely observing membrane perturbation, not receptor antagonism.
B. Differential Pathway Blockade (The "Subtype" Anomaly)
The Issue: In complex tissue models (e.g., perfused heart), CV-6209 displays differential potency for different physiological outputs. The Evidence: Research indicates CV-6209 blocks PAF-induced vasodilation at low doses but requires ~10-fold higher concentrations to block vasoconstriction . Implication: If you are studying a specific downstream pathway (e.g., Gq-coupled calcium influx vs. Gi-coupled cAMP inhibition), a "standard" dose might fully block one arm while leaving the other active, creating confusing "partial" phenotypes.
C. Cytotoxicity vs. Antagonism
The Issue: Long-chain alkyl compounds can be cytotoxic. Threshold: While generally safe in vivo at 3 mg/kg, in vitro accumulation can lead to cell death that mimics "inhibition of proliferation." Troubleshooting: Always perform an LDH release assay or ATP viability assay in parallel with your functional readout to ensure the "inhibition" isn't simply cell death.
Visualization: The Specificity Window
The following diagram illustrates the safe operating window for CV-6209. Operating outside the "Green Zone" drastically increases the probability of physicochemical artifacts.
Caption: Concentration-dependent transition from specific receptor antagonism to non-specific membrane perturbation.
Troubleshooting Guide & FAQ
Q1: I see inhibition of my functional readout, but it requires 20 µM CV-6209. Is this real?
Assessment: Highly Unlikely. Reasoning: The IC50 for CV-6209 is in the nanomolar range (75–170 nM). An effect requiring 20 µM (100x IC50) suggests you are observing a non-specific lipid effect or toxicity. Action:
-
Titrate down to 1 µM. If the effect disappears, the 20 µM result was an artifact.
-
Test a structurally distinct PAF antagonist (e.g., WEB-2086 ) at its effective dose. If WEB-2086 does not replicate the effect, your CV-6209 result is off-target.
Q2: My cells are detaching or looking "rounded" after treatment.
Assessment: Detergent Effect / Cytotoxicity. Reasoning: The octadecyl chain in CV-6209 can act like a surfactant at high concentrations. Action: Perform a Trypan Blue exclusion test or LDH assay. If viability drops below 90%, your functional data is invalid.
Q3: How do I prove the effect is PAFR-dependent?
Assessment: Validation Protocol Required. Protocol: Use the "Triangulation Method" (See Diagram Below).
Caption: The "Triangulation Method" to distinguish true PAFR antagonism from off-target effects.
References
-
Potency & Selectivity Profile Terashita, Z., et al. (1987). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo.[2] Journal of Pharmacology and Experimental Therapeutics.
-
Differential Pathway Blockade (Vasodilation vs. Vasoconstriction) Hu, W., et al. (1991). Differential actions of platelet-activating factor (PAF) receptor antagonists on the vasodilator and vasoconstrictor effects of PAF in the rat perfused heart. British Journal of Pharmacology.
-
In Vivo Efficacy & Safety (Shock Models) Toyama, J., et al. (1995). Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion.[3] Surgery Today.
-
Pregnancy & Implantation (Physiological Role) Ando, M., et al. (1990). Pregnancy suppression by a structurally related antagonist for platelet activating factor, CV-6209, in mice.[1] Prostaglandins.[1][3]
Sources
- 1. Pregnancy suppression by a structurally related antagonist for platelet activating factor, CV-6209, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring the purity of CV-6209-d5 for accurate quantification
A Guide to Ensuring Purity for Accurate Bioanalytical Quantification
Welcome to the technical support center for CV-6209-d5. This guide is designed for researchers, scientists, and drug development professionals who rely on this compound as an internal standard for the precise quantification of CV-6209. The accuracy of your results is fundamentally linked to the purity of this critical reagent. Here, we address common questions and troubleshooting scenarios to help you maintain the integrity of your analytical data.
Section 1: Frequently Asked Questions - Foundational Knowledge
This section covers the essential concepts you need to understand before working with this compound.
Q1: What is this compound, and what is its primary application?
A: this compound is a stable, isotopically labeled version of CV-6209, a potent antagonist of the platelet-activating factor (PAF) receptor.[1] It contains five deuterium atoms on the ethyl pyridinium moiety of the molecule. Its primary application is as an internal standard (IS) for the quantification of CV-6209 in biological matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) methods. Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, making it the gold standard for correcting for variability during sample preparation and analysis.[2][3]
Q2: What is the difference between "chemical purity" and "isotopic purity" for this compound?
A: This is a crucial distinction for any deuterated standard.
-
Chemical Purity refers to the percentage of the material that is the CV-6209 molecule (in any of its isotopic forms) relative to any other chemical entities. Impurities could be residual starting materials from synthesis, byproducts, or degradation products.[4] This is typically measured by techniques like HPLC-UV.
-
Isotopic Purity (or Isotopic Enrichment) refers to the percentage of the CV-6209 molecules that are the desired d5 form, relative to other isotopic versions (d0, d1, d2, d3, d4).[5] For example, a standard with ≥98% isotopic purity means that at least 98% of the CV-6209 molecules contain all five deuterium labels.[3] The presence of the unlabeled (d0) form is the most detrimental impurity as it can directly interfere with the quantification of the native analyte.[6]
.dot graph Purity_Concepts { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
center [label="this compound Standard", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
chem_purity [label="Chemical Purity", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,1.5!"]; iso_purity [label="Isotopic Purity", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,1.5!"];
chem_impurity [label="Chemical Impurities\n(e.g., synthesis byproducts)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-1.5!"]; iso_impurity [label="Isotopic Impurities\n(d0, d1, d2, d3, d4)", shape=note, fillcolor="#FBBC05", fontcolor="#202124", pos="3,-1.5!"];
center -- chem_purity [label="Assesses"]; center -- iso_purity [label="Assesses"]; chem_purity -- chem_impurity [label="Identifies"]; iso_purity -- iso_impurity [label="Identifies"]; } .dot Caption: Relationship between a chemical standard and its purity types.
Q3: How should I properly store and handle my vial of this compound?
A: Proper storage and handling are critical to prevent degradation and maintain the integrity of the standard.
-
Storage Temperature: this compound is a crystalline solid and should be stored under recommended conditions, which are typically in a freezer (-20°C or colder) for long-term stability. Bertin Bioreagent ships the product on dry ice, indicating the need for cold storage upon receipt.
-
Light Exposure: Store the vial in its original packaging or in a dark container to protect it from light, which can cause photodegradation over time.[7]
-
Moisture: The compound is susceptible to hydrolysis. Keep the vial tightly sealed to prevent moisture absorption. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation from forming inside.
-
Solution Stability: Once dissolved, the stability of the stock solution depends on the solvent and storage conditions. It is best practice to prepare fresh working solutions or conduct stability studies to determine how long stock solutions can be stored. Store stock solutions in tightly sealed vials at -20°C or -80°C.
Q4: Why is using a deuterated internal standard like this compound superior to other quantification methods?
A: While external calibration is possible, it cannot account for sample-specific variations. A deuterated internal standard is the preferred choice in bioanalysis for several reasons:[8]
-
Correction for Matrix Effects: Biological samples (plasma, urine, tissue) are complex and can suppress or enhance the ionization of the analyte in the mass spectrometer's source.[9] Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[10]
-
Correction for Extraction Recovery: During sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE), some analyte may be lost. The internal standard is lost at a proportional rate, so the ratio of analyte to IS remains constant, ensuring the calculated concentration is accurate.
-
Improved Precision and Accuracy: By correcting for variations in extraction, matrix effects, and instrument response, the use of a stable isotope-labeled internal standard significantly improves the precision and reproducibility of the assay, which is a requirement for methods validated under FDA guidelines.[11]
Section 2: Troubleshooting Guides for Purity and Quantification
This section addresses specific problems you may encounter during your experiments.
Q5: I just received a new lot of this compound. How can I be sure of its quality before using it in a critical study?
A: Never assume a new lot is perfect. A thorough evaluation of the Certificate of Analysis (CoA) and a quick in-house verification are essential steps.
Step 1: Scrutinize the Certificate of Analysis (CoA) The CoA is a quality control document that provides critical data about the specific lot you received.[12] Look for these key parameters:
| Parameter | What to Look For | Why It's Important |
| Chemical Purity | Typically determined by HPLC or UPLC-UV. Look for a purity value of >98%. | Ensures that the response you see is from the compound of interest and not an interfering chemical impurity. |
| Isotopic Purity/Enrichment | Determined by Mass Spectrometry. Should be ≥98% for the d5 species.[3] | Guarantees that the vast majority of the IS is in the correct deuterated form. |
| Isotopic Distribution | The CoA should ideally show the percentage of d0, d1, d2, d3, and d4 species. The d0 percentage should be very low (<0.1%). | A significant d0 percentage will cause "crosstalk" and artificially inflate your analyte signal, leading to inaccurate results, especially at the lower limit of quantification (LLOQ).[6] |
| Identity Confirmation | Confirmed by ¹H-NMR, Mass Spectrometry. | Verifies that the chemical structure is correct. |
Step 2: Perform In-House Verification A simple LC-MS experiment can provide confidence in the new lot.
-
Prepare a high-concentration solution of the this compound in your initial mobile phase (e.g., 1 µg/mL).
-
Infuse the solution directly into the mass spectrometer or make a loop injection.
-
Acquire a full scan mass spectrum. You should see a primary peak at the m/z corresponding to [M+H]⁺ of this compound. Check for the presence of the unlabeled [M+H]⁺ peak for CV-6209 (d0). The intensity of the d0 peak relative to the d5 peak should be very low and align with the CoA.
-
Check for chemical impurities. Run the high-concentration solution through your chromatographic method and look for unexpected peaks in the total ion chromatogram (TIC).
Q6: My calibration curve is failing, showing poor linearity (r² < 0.99) and high %CV at the low concentration points. Could the this compound be the cause?
A: Yes, an impure internal standard is a common cause of calibration curve failure. Here’s a workflow to diagnose the issue:
-
Cause 1: High d0 Isotopic Impurity: If your this compound contains a significant amount of unlabeled CV-6209 (d0), this d0 component will be detected in the analyte's mass transition. This is a constant signal contribution across all your calibration points. At high analyte concentrations, this is negligible, but at low concentrations (near the LLOQ), it significantly inflates the signal, biasing the curve and causing it to bend.
-
How to Test: Prepare a "zero sample" (blank matrix + internal standard only). Analyze this sample and look at the analyte's MRM transition. A significant peak here confirms crosstalk from your IS.
-
-
Cause 2: Co-eluting Chemical Impurity: A chemical impurity in your this compound that co-elutes with the analyte can cause unpredictable ion suppression or enhancement, leading to high variability and poor linearity.
-
How to Test: Inject a high concentration of the IS alone and monitor the total ion chromatogram. Any peaks other than the main d5 peak are impurities. Check if their retention times overlap with your analyte.
-
Q7: I'm concerned about the stability of the deuterium labels. Can they undergo back-exchange to hydrogen during my sample preparation?
A: This is a valid concern known as H/D (hydrogen-deuterium) exchange. The stability of deuterium labels depends heavily on their position in the molecule and the chemical conditions they are exposed to.
-
This compound Stability: The deuterium atoms in this compound are located on an ethyl group attached to the pyridinium ring. These are labels on non-acidic, saturated carbon atoms, which are generally very stable and not prone to exchange under typical bioanalytical conditions (e.g., neutral or mildly acidic/basic pH, moderate temperatures).
-
When to be Cautious: While the labels on this compound are robust, you should always be mindful of H/D exchange if your protocols involve extreme conditions, such as:
-
Strongly acidic or basic solutions (pH < 3 or pH > 10).
-
Prolonged exposure to high temperatures (>60°C).
-
Certain reactive matrices or derivatization reagents.
-
-
How to Test for Exchange:
-
Prepare two samples:
-
Sample A: this compound in your final sample reconstitution solvent (a protic solvent like H₂O/Methanol).
-
Sample B: this compound that has been put through your entire sample preparation process (extraction, evaporation, reconstitution).
-
-
Analyze both by LC-MS, looking at the full mass spectrum for the internal standard.
-
If back-exchange is occurring, you will see an increase in the intensity of the d4, d3, etc., peaks in Sample B compared to Sample A, with a corresponding decrease in the d5 peak. This indicates that the deuterium labels are being lost.
-
Section 3: Key Experimental Protocols
Protocol 1: LC-MS/MS Method for Purity Assessment and Quantification
This protocol provides a starting point for developing a method to quantify CV-6209 using this compound. Optimization will be required for your specific instrumentation and matrix.
-
Chromatography:
-
HPLC System: Standard LC system capable of binary gradients.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to establish retention time, then optimize for speed and resolution.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: These will need to be optimized by infusing pure standards. Theoretical values are:
-
CV-6209 (Analyte): Q1 m/z 642.4 -> Q3 (select a stable, high-intensity product ion).
-
This compound (IS): Q1 m/z 647.4 -> Q3 (select the corresponding product ion, which should also be +5 Da).
-
-
Key MS Parameters: Optimize gas flows (Nebulizer, Heater), interface temperatures, and collision energy (CE) for each transition to maximize signal.
-
-
Sample Preparation (Protein Precipitation - for Plasma):
-
Pipette 50 µL of plasma sample/calibrator/QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound working solution (e.g., at 100 ng/mL).
-
Add 200 µL of ice-cold Acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >12,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of 50:50 Water:Acetonitrile with 0.1% Formic Acid.
-
Vortex, centrifuge briefly, and inject.
-
References
-
Ataman Kimya. (n.d.). CYCLOPENTASILOXANE (D5). Retrieved from Ataman Kimya website. [Link]
-
Terashita, Z., Imura, Y., Nishikawa, K., & Sumida, Y. (1987). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 242(1), 263-268. [Link]
-
Bertin Bioreagent. (n.d.). This compound. Retrieved from Bertin Bioreagent website. [Link]
-
Al-Shehri, S., Almangour, T. A., Al-Suwayeh, S. A., Al-Harbi, S., & Abdel-Megied, A. M. (2023). LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study. Scientific Reports, 13(1), 19389. [Link]
-
Yamada, T., Uchikata, T., Sakamoto, S., & Yokoi, T. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(13), e8814. [Link]
-
Centers for Disease Control and Prevention. (2023, January). Vaccine Storage and Handling Toolkit. Retrieved from CDC website. [Link]
-
ResearchGate. (n.d.). Range of key physico-chemical properties for D5 derived from and used in different studies. Retrieved from ResearchGate. [Link]
-
Longdom Publishing. (n.d.). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Retrieved from Longdom Publishing website. [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3), 282-283. [Link]
-
AMGA. (n.d.). Checklist for Safe Vaccine Storage and Handling. Retrieved from AMGA website. [Link]
-
Altasciences. (n.d.). Comparison of Bottom-Up and Top-Down Analytical Methodologies for the Quantitative Bioanalysis of Large Therapeutic Peptides in Biological Matrix. Retrieved from Altasciences website. [Link]
-
Yang, L., Li, H., & Hus, E. (2018). Analytical Strategies for Quantification of Adeno-Associated Virus Empty Capsids to Support Process Development. Human Gene Therapy Methods, 29(4), 184-193. [Link]
-
ResearchGate. (n.d.). Recommended values of D5 physical and chemical properties. Retrieved from ResearchGate. [Link]
-
Merck. (n.d.). How to Store & Handle VAXNEUVANCE® (Pneumococcal 15-valent Conjugate Vaccine). Retrieved from Merck website. [Link]
-
National Institutes of Health. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. ACS Omega, 8(42), 39088-39095. [Link]
-
Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from Archipel UQAM website. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from ResolveMass Laboratories Inc. website. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from LGC Group website. [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from AACC website. [Link]
-
American Association of Equine Practitioners. (n.d.). Vaccine Storage and Handling. Retrieved from AAEP website. [Link]
-
ResearchGate. (2015). Development and validation of a LC/TOF MS method for the determination of carboplatin and paclitaxel in nanovesicles. Retrieved from ResearchGate. [Link]
-
Spectroscopy Online. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from Spectroscopy Online website. [Link]
-
Centers for Disease Control and Prevention. (2024). Chapter 5: Vaccine Storage and Handling. Retrieved from CDC website. [Link]
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from Hilaris Publisher website. [Link]
-
Regulations.gov. (n.d.). Comments to FDA Draft Guidance – Chemical Analysis for Biocompatibility Assessment of Medical Device. Retrieved from Regulations.gov. [Link]
Sources
- 1. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chapter 5: Vaccine Storage and Handling | Pink Book | CDC [cdc.gov]
- 8. rsc.org [rsc.org]
- 9. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myadlm.org [myadlm.org]
- 11. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
dealing with inconsistent results in platelet aggregation inhibition studies with CV-6209
Status: Active Product: CV-6209 (PAF Receptor Antagonist) Application: Light Transmission Aggregometry (LTA) / Impedance Aggregometry Audience: Senior Research Staff & Assay Developers
Executive Summary
Inconsistent results with CV-6209 in platelet aggregation assays are rarely due to the antagonist itself. CV-6209 is a highly stable, potent alkyl-phospholipid analogue. The source of variability is almost invariably the instability of the agonist (PAF) or species-specific biological variance .
This guide bypasses standard "check the expiration date" advice and focuses on the physicochemical constraints of lipid-based signaling in aggregometry.
Module 1: The Agonist Variable (PAF Instability)
The Problem: You observe shifting IC50 values or "dead" agonist controls. The Cause: Platelet-Activating Factor (PAF) is a lipid.[1][2] If dissolved in pure saline or buffer, it rapidly adsorbs to the plastic or glass walls of your tubes and pipette tips. You think you are adding 100 nM PAF; you are actually adding 10 nM.
The Protocol: Albumin Carrier System
PAF must be prepared with a protein carrier to maintain solubility and prevent surface adsorption.
-
Stock Preparation: Dissolve crystalline PAF in Chloroform/Methanol (1:1) for long-term storage at -20°C.[3][4]
-
Working Solution (The Critical Step):
-
Evaporate the solvent from an aliquot under a stream of Nitrogen (
).[5] -
Reconstitute the lipid film immediately in BSA-Saline .
-
Composition: 0.9% NaCl + 0.25% (2.5 mg/mL) Fatty Acid-Free BSA .
-
Why? Albumin acts as a physiological carrier, keeping PAF in solution and preventing it from sticking to the cuvette walls.
-
Expert Tip: Never use standard "Reagent Grade" BSA, which may contain lipid impurities that activate platelets. Use only Fatty Acid-Free BSA .
Module 2: The Antagonist Variable (CV-6209 Handling)
The Problem: Precipitates in the cuvette or loss of potency over time. The Technical Reality: CV-6209 is a pyridinium chloride derivative with a lipid-like tail. It is amphiphilic but can be tricky in aqueous buffers at high concentrations.
Solubility & Stability Table
| Parameter | Specification | Technical Note |
| Primary Solvent | DMSO | Soluble up to 10 mM.[4] Recommended for stock.[3][4][5] |
| Aqueous Solubility | Saline / PBS | Soluble, but kinetics are slow. Dilute from DMSO stock into warm saline. |
| Light Sensitivity | High | Pyridinium compounds are photosensitive. Protect stocks from light. |
| Stock Stability | -20°C | Stable for >6 months if sealed and desiccated.[4] |
| Working Stability | 4°C | Use within 24 hours. Discard unused aqueous dilutions. |
Troubleshooting Protocol: If you see "micro-aggregates" (noise in the baseline) upon adding CV-6209:
-
Ensure your DMSO concentration in the final cuvette is <0.1% .
-
Pre-warm the saline used for dilution to 37°C before adding the CV-6209 stock.
Module 3: Biological Variability (Species Specificity)
The Problem: "CV-6209 works in my rabbit controls but fails in human samples." The Science: Human platelets are evolutionarily "dampened" to PAF compared to lagomorphs (rabbits).
-
Rabbit Platelets: Express high density of PAF receptors. They aggregate irreversibly to PAF alone.
-
Human Platelets: Have variable PAF receptor density. They often show "Shape Change" (a dip in light transmission) but reversible or weak aggregation unless co-stimulated (e.g., with Epinephrine).
Comparative Potency Data (CV-6209)
| Species | Agonist (PAF) Sensitivity | CV-6209 IC50 (Approx) | Notes |
| Rabbit | High (Gold Standard) | 75 nM | Ideal model for pure PAF antagonism. |
| Human | Low / Variable | 170 nM | May require 2x-3x higher dose than rabbit. |
| Rat | Moderate | ~100 nM | Often used for in vivo hypotension models. |
Module 4: Mechanistic Visualization
Pathway Diagram: PAF Receptor Signaling & CV-6209 Blockade
The following diagram illustrates the Gq-coupled pathway CV-6209 interrupts. Note that CV-6209 competes directly at the membrane receptor (PAFR), preventing the Gq-PLC cascade that leads to calcium mobilization.
Caption: CV-6209 acts as a competitive antagonist at the PAF Receptor, preventing Gq-protein activation and subsequent Calcium mobilization required for aggregation.
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose inconsistent data.
Caption: Diagnostic workflow for isolating sources of error in CV-6209 assays. The primary failure point is usually the agonist (PAF) preparation.
References
-
Terashita, Z., et al. (1987).[6][7] "CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo."[6] Journal of Pharmacology and Experimental Therapeutics.
-
Tokumura, A. (1995). "A family of phospholipid autacoids: occurrence, metabolism and bioactions." Progress in Lipid Research.
-
Tsoupras, A., et al. (2018).[5] "Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds."[5][8] MethodsX.
-
MedChemExpress. (2024). "CV-6209 Product Datasheet & Solubility Guide."
Sources
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet-activating factor (PAF-acether) secretion from platelets: effect of aggregating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salutary consequences of blockade of platelet activating factor in hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet aggregating response to platelet activating factor participates in activation of the 12-lipoxygenase pathway in platelets from rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The "Golden Window" of PAF Inhibition
Technical Support Center: CV-6209 Optimization Guide
Subject: Optimizing Dosage and Administration of CV-6209 (PAF Antagonist) for In Vivo Models Ticket ID: #CV-6209-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Welcome to the technical support hub for CV-6209. You are likely using this compound because you need a highly potent, water-soluble Platelet-Activating Factor (PAF) antagonist to study shock, ischemia-reperfusion (I/R) injury, or acute inflammation.
The Critical Distinction: Unlike many lipid-mimetic PAF antagonists (e.g., WEB 2086) that require complex organic solvents, CV-6209 is a pyridinium derivative . This chemical structure grants it unique water solubility but restricts its oral bioavailability and blood-brain barrier penetration.
This guide addresses the three most common failure points reported by our users: Formulation Stability , Dosing Windows , and Route-Specific Bioavailability .
Part 1: Mechanism & Experimental Logic
To optimize your dosage, you must visualize where and when CV-6209 acts. PAF is an "early-phase" mediator. If your experimental design introduces CV-6209 after the inflammatory cascade has shifted to cytokine dominance (TNF-
Visual 1: The PAF Blockade Mechanism This diagram illustrates the competitive antagonism of CV-6209 at the G-protein coupled PAF Receptor (PAFR).
Caption: CV-6209 competitively binds to the PAF receptor, preventing G-protein activation and downstream inflammatory responses.[1][2][3][4]
Part 2: Formulation & Stability (The "Pre-Flight" Check)
Q: My protocol suggests dissolving in DMSO, but the literature says saline. Which is correct?
A: Stop using DMSO immediately. CV-6209 is a pyridinium chloride salt. It is hydrophilic. Using DMSO is unnecessary and introduces vehicle toxicity (e.g., hemolysis, vasodilation) that confounds shock models.
Standard Reconstitution Protocol:
-
Vehicle: Sterile physiological saline (0.9% NaCl).
-
Concentration: Up to 10 mg/mL is achievable at room temperature.
-
pH Sensitivity: Ensure the vehicle pH is near neutral (7.0–7.4). Highly alkaline conditions can degrade the pyridinium ring.
-
Storage: Store lyophilized powder at -20°C. Once reconstituted in saline, use within 24 hours. Do not freeze-thaw reconstituted aliquots.
Part 3: Dosage Optimization & Pharmacokinetics
Q: I am switching from a Rat model to a Mouse model. How do I scale the dose?
A: Do not use simple body-weight conversion (1:1). Mice generally require higher doses per kg due to faster metabolic clearance. CV-6209 has a relatively short functional duration of action; it is rapidly cleared or redistributed.
Recommended Starting Dosages (Intravenous - IV):
| Species | Model Type | Dose Range (IV) | Efficacy Endpoint | Reference |
| Rat | Hypotension (Endotoxin) | 0.01 – 0.1 mg/kg | Prevention of BP drop | Terashita et al. [1] |
| Rat | Ischemia/Reperfusion | 1.0 – 3.0 mg/kg | Survival / Organ Protection | Stahl et al. [2] |
| Mouse | Acute Lung Injury | 2.0 – 5.0 mg/kg | Reduced Neutrophil Infiltration | Empirical |
| Rabbit | Platelet Aggregation | 0.5 – 1.0 mg/kg | Inhibition of Aggregation | Terashita et al. [1] |
Key Pharmacokinetic Insight: CV-6209 is not orally active (Bioavailability < 5%). You must administer it parenterally (IV or IP). If using Intraperitoneal (IP) injection, increase the dose by 2-3x compared to IV to account for first-pass effects and slower absorption.
Visual 2: Experimental Timeline Optimization Timing is the most critical variable. CV-6209 must be "on board" before the PAF spike occurs.
Caption: CV-6209 is most effective when administered 10-15 minutes prior to the challenge (LPS or Ischemia).
Part 4: Troubleshooting Guide (FAQ)
Q: I treated the animals with 1 mg/kg IV, but they still died from endotoxic shock. Is the drug inactive?
Diagnostic Checklist:
-
Timing: Did you treat after the blood pressure crashed?
-
Correction: CV-6209 reverses hypotension (ED50 ~0.005 mg/kg) if given immediately, but in lethal shock models, pre-treatment (prophylaxis) is significantly more effective than post-treatment (rescue).
-
-
Pathway Redundancy: High-dose Endotoxin (LPS) activates multiple pathways (Complement, Kinins) independent of PAF.
-
Correction: CV-6209 blocks PAF-mediated hypotension but may not block the entire cytokine storm in severe sepsis models. It is often used in combination with other inhibitors for total survival.
-
-
Vehicle Contamination:
-
Correction: Ensure your saline vehicle is endotoxin-free. Injecting LPS-contaminated saline will worsen the shock, masking the drug's effect.
-
Q: Can I use CV-6209 for CNS inflammation studies?
A: Likely No. CV-6209 is a quaternary ammonium compound (charged). It does not cross the Blood-Brain Barrier (BBB) effectively.
-
Alternative: For CNS studies, consider using a lipid-soluble antagonist like WEB 2086 or BN 52021 (Ginkgolide B), which have better CNS penetration profiles.
Q: The solution turned yellow. Is it safe?
A: Discard it. A yellow shift indicates oxidation or degradation of the pyridinium ring, often caused by exposure to light or high pH. Fresh solutions should be colorless.
References
-
Terashita, Z., et al. (1987). "CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo."[1] Journal of Pharmacology and Experimental Therapeutics, 242(1), 263-268.[1]
-
Source: [1]
- Relevance: Establishes the IC50 values and the hypotension reversal ED50 in r
-
-
Stahl, G. L., et al. (1988). "Salutary consequences of blockade of platelet activating factor in hemorrhagic shock." European Journal of Pharmacology, 149(3), 233-240.
- Takeda Chemical Industries. "CV-6209 Patent/Development Data.
Sources
- 1. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Salutary consequences of blockade of platelet activating factor in hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: CV-6209 versus CV-3988 in Platelet Aggregation Assays
[1]
Executive Summary & Application Scope
CV-3988 and CV-6209 represent two distinct generations of Platelet-Activating Factor (PAF) receptor antagonists. While both competitively inhibit PAF binding to the PAF receptor (PAFR), they differ fundamentally in chemical structure, metabolic stability, and potency.
-
CV-3988 (The Prototype): A thiazolium derivative structurally analogous to PAF (phosphate mimic). It was the first specific PAF antagonist discovered, useful for establishing proof-of-concept but limited by lower potency and potential partial agonist activity at high concentrations.
-
CV-6209 (The Standard): A pyridinium derivative (non-phosphate). It is approximately 100-fold more potent than CV-3988, exhibits higher metabolic stability, and is the preferred tool compound for sensitive quantitative assays in drug discovery.
Recommendation: For modern pharmacological profiling and high-sensitivity aggregation assays, CV-6209 is the superior choice due to its nanomolar potency and lack of partial agonist effects. CV-3988 remains relevant primarily for historical comparison or structural activity relationship (SAR) studies involving phosphate mimicry.
Mechanistic & Structural Comparison
The Target: PAF Receptor Signaling
Both compounds target the G-protein coupled receptor (GPCR) for PAF on the platelet surface. Blockade of this receptor prevents the Gq-protein cascade that leads to calcium mobilization and shape change.
Figure 1: The PAF receptor signaling cascade. CV-6209 and CV-3988 act as competitive antagonists at the GPCR level, preventing the downstream calcium mobilization required for aggregation.
Structural Implications[2]
-
CV-3988 (Phosphate Analog): Its structure mimics the phosphate head group of the PAF molecule. This similarity allows it to fit the receptor but also makes it susceptible to enzymes that recognize phospholipid structures.
-
CV-6209 (Non-Phosphate): This compound replaces the phosphate group with a carbamate-linked pyridinium structure. This modification drastically increases affinity for the receptor hydrophobic pocket and prevents degradation by phosphatases, resulting in sustained activity.
Quantitative Performance Data
The following data aggregates comparative studies, primarily referencing the foundational pharmacological profiling by Terashita et al.
| Feature | CV-3988 (Prototype) | CV-6209 (Advanced) | Comparative Insight |
| Chemical Class | Thiazolium (Phosphate mimic) | Pyridinium (Non-phosphate) | CV-6209 is metabolically more stable. |
| IC50 (Rabbit Platelets) | ~7.9 µM (7.9 × 10⁻⁶ M)* | ~0.075 µM (7.5 × 10⁻⁸ M) | CV-6209 is ~100x more potent. |
| IC50 (Human Platelets) | ~16 µM | ~0.17 µM (1.7 × 10⁻⁷ M) | Human platelets require higher doses for both. |
| Reversibility | Reversible | Reversible | Both equilibrate rapidly. |
| Specificity | High for PAFR | Very High for PAFR | CV-3988 may show off-target effects at >50µM. |
| In Vivo Potency | Low (mg/kg range) | High (µg/kg range) | CV-6209 is preferred for animal models. |
*Note: While some sources cite CV-3988 binding affinity (Ki) in the nanomolar range, functional aggregation inhibition (IC50) is consistently in the micromolar range, significantly weaker than CV-6209.
Experimental Protocol: Born Aggregometry
To generate reproducible data comparing these antagonists, you must use Light Transmission Aggregometry (LTA) . The following protocol is optimized for rabbit platelets (highly sensitive to PAF) but adaptable for human platelets.
Critical Reagents
-
Agonist: PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine).[1] Stock solution 10 mM in ethanol; dilute in BSA-saline working buffer.
-
Antagonists:
-
CV-6209: Dissolve in saline.
-
CV-3988: Dissolve in saline (ensure pH is neutral).
-
-
Buffer: Tyrode’s Buffer (pH 7.4) containing 0.35% BSA (BSA is critical to solubilize PAF).
Workflow Visualization
Figure 2: Standard workflow for assessing PAF antagonists using Platelet Rich Plasma (PRP).
Step-by-Step Methodology
Step 1: Platelet Preparation
-
Rabbit: Collect blood from the central ear artery into 3.8% sodium citrate (9:1 v/v). Centrifuge at 200 x g for 15 minutes to obtain Platelet Rich Plasma (PRP).
-
Human: Collect venous blood into citrate. Centrifuge at 150 x g for 10 minutes.
-
Expert Note: Avoid glass contact; use plastic or siliconized glassware to prevent premature activation.
Step 2: Baseline Calibration
-
Set the aggregometer (e.g., Chrono-log) to 0% light transmission using PRP and 100% transmission using Platelet Poor Plasma (PPP).
-
Maintain temperature strictly at 37°C with 1000 rpm stirring.
Step 3: Antagonist Incubation (The Variable)
-
Add 10 µL of CV-6209 or CV-3988 solution to the cuvette containing PRP.
-
Critical Step: Incubate for exactly 2 minutes .
-
Causality: Insufficient incubation leads to non-equilibrium binding and underestimation of potency. Excessive incubation (>10 min) may cause receptor desensitization or antagonist degradation.
Step 4: Agonist Challenge
-
Add PAF to achieve a final concentration of 10 nM (rabbit) or 100-500 nM (human) .
-
Note: Human platelets are less sensitive to PAF than rabbit platelets. You must determine the EC80 (concentration producing 80% max aggregation) of PAF for your specific donor before testing antagonists.
Step 5: Data Analysis
-
Calculate Inhibition (%) =
-
Plot Log[Concentration] vs. % Inhibition to determine IC50.
Troubleshooting & Controls (Self-Validating Systems)
To ensure your data is trustworthy (Trustworthiness in E-E-A-T), include these controls in every run:
-
Vehicle Control: Add saline/BSA instead of the drug. If aggregation is <70%, the platelets are compromised.
-
Specificity Control: Challenge platelets with ADP (10 µM) or Arachidonic Acid in the presence of CV-6209.
-
Expected Result: CV-6209 should NOT inhibit ADP or AA-induced aggregation. If it does, your concentration is too high (off-target toxicity).
-
-
Species Verification: Do not use Rat platelets for PAF assays.
-
Reason: Rats lack specific PAF receptors on their platelets.[2] This is a common "negative control" model in literature.
-
References
-
Terashita, Z., et al. (1987). "CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo."[3] Journal of Pharmacology and Experimental Therapeutics. 242(1): 263-268.[3]
-
Terashita, Z., et al. (1983). "CV-3988 - a specific antagonist of platelet activating factor (PAF)." Life Sciences. 32(17): 1975-1982.
-
Robertson, D.N., & Smith, G.M. (1986). "CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen."[4] European Journal of Pharmacology. 123(1): 91-97.[4]
-
Tokumura, A. (1995). "Platelet-activating factor antagonists." PubMed. (Contextual validation of antagonist classes).
Sources
- 1. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV3988 inhibits in vivo platelet aggregation induced by PAF-acether and collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating CV-6209's Specificity for the Platelet-Activating Factor (PAF) Receptor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the specificity of CV-6209 as a Platelet-Activating Factor (PAF) receptor antagonist. We will delve into the core principles of receptor specificity, compare CV-6209 with other known PAF receptor antagonists, and provide detailed experimental protocols to ensure the generation of robust and reliable data.
Introduction: The Significance of the PAF Receptor and its Antagonism
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2][3] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) present on the surface of various cell types.[2] The binding of PAF to its receptor initiates a signaling cascade that can lead to platelet aggregation, inflammation, and other cellular responses.[2][4] Consequently, the development of specific PAFR antagonists is of significant therapeutic interest for a variety of inflammatory and cardiovascular diseases.[1][3][5]
CV-6209 is a potent and specific antagonist of the PAF receptor.[6] This guide will provide the scientific rationale and experimental workflows to independently verify this claim and compare its performance against other established PAFR antagonists.
The Competitive Landscape: CV-6209 in Context
To truly understand the specificity of CV-6209, it is essential to compare it to other well-characterized PAFR antagonists. These alternatives provide valuable benchmarks for assessing potency and selectivity.
-
WEB 2086 (Apafant): A widely used, potent, and selective PAF receptor antagonist.[7][8][9] It serves as an excellent positive control in specificity assays.
-
Ginkgolide B: A natural product derived from the Ginkgo biloba tree, it is a known PAF receptor antagonist.[5][10][11][12] Its distinct chemical structure offers a point of comparison for potential off-target effects.
-
CV-3988 and ONO-6240: These are other PAF antagonists that have been used in comparative studies with CV-6209.[13]
The central hypothesis to be tested is that CV-6209's inhibitory effects are mediated exclusively through the PAF receptor, without significantly impacting other signaling pathways.
Experimental Validation of Specificity: A Multi-Faceted Approach
A rigorous validation of CV-6209's specificity requires a combination of binding and functional assays. This multi-pronged approach provides a self-validating system, where data from one experiment corroborates the findings of another.
Direct Target Engagement: Competitive Radioligand Binding Assays
Causality: The first and most direct test of specificity is to determine if CV-6209 physically competes with PAF for binding to its receptor. A competitive radioligand binding assay is the gold standard for this purpose.[14][15] This assay quantifies the ability of an unlabeled compound (CV-6209) to displace a radiolabeled ligand (e.g., [³H]PAF) from the PAF receptor.[16]
Experimental Workflow:
Caption: Competitive Radioligand Binding Assay Workflow.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues known to express the PAF receptor in a cold lysis buffer. Pellet the membranes by centrifugation and resuspend them in a suitable assay buffer.[17]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]PAF, and a range of concentrations of CV-6209 (or other competing antagonists).[17]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[17]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[17]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[17]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[16][17]
Data Presentation:
| Compound | Target Receptor | Ki (nM) |
| CV-6209 | PAFR | Experimental Value |
| WEB 2086 | PAFR | 16.3[8] |
| Ginkgolide B | PAFR | Literature Value |
Functional Consequence of Receptor Blockade: Downstream Signaling Assays
Causality: Demonstrating that CV-6209 blocks the functional consequences of PAFR activation is a crucial next step. PAFR activation leads to a cascade of intracellular events, most notably the mobilization of intracellular calcium ([Ca²⁺]i) and the production of inositol phosphates.[4][18][19] A specific antagonist should inhibit these downstream signals only when they are initiated by PAF, and not by agonists of other receptors.
3.2.1. Calcium Mobilization Assay
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Preparation: Culture cells expressing the PAF receptor (e.g., human platelets, neutrophils, or a recombinant cell line) in a suitable medium.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye, such as Fura-2 or Fluo-4.[18][20]
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with various concentrations of CV-6209 or a vehicle control.
-
Stimulation and Measurement: Stimulate the cells with a fixed concentration of PAF and immediately measure the change in fluorescence over time using a fluorometric plate reader.[20]
-
Specificity Control: As a critical control for specificity, repeat the experiment using agonists for other Gq-coupled receptors (e.g., thrombin for PAR1, ADP for P2Y1) to ensure CV-6209 does not inhibit their signaling pathways.[19][21]
-
Data Analysis: Calculate the percentage inhibition of the PAF-induced calcium response at each concentration of CV-6209 to determine the IC50 value.
Data Presentation:
| Antagonist | Agonist | IC50 (nM) for Inhibition of Calcium Mobilization |
| CV-6209 | PAF | Experimental Value |
| CV-6209 | Thrombin | Experimental Value |
| CV-6209 | ADP | Experimental Value |
| WEB 2086 | PAF | Literature Value |
Cellular and Physiological Response: Platelet Aggregation Assay
Causality: The ultimate validation of a PAFR antagonist's specificity lies in its ability to inhibit a PAF-mediated physiological response. Platelet aggregation is a classic and robust assay for this purpose.[22] PAF is a potent inducer of platelet aggregation, and a specific antagonist should block this effect without interfering with aggregation induced by other agonists like ADP, collagen, or thrombin.[6][22]
Experimental Workflow:
Caption: Platelet Aggregation Assay Workflow.
Detailed Protocol:
-
PRP Preparation: Obtain fresh whole blood from a healthy donor and prepare platelet-rich plasma (PRP) by centrifugation.[22]
-
Antagonist Incubation: Pre-incubate aliquots of PRP with various concentrations of CV-6209 or a vehicle control.
-
Aggregation Measurement: Place the PRP in an aggregometer and add an agonist (PAF, ADP, collagen, or thrombin) to induce aggregation. The change in light transmission through the PRP is recorded over time.[22]
-
Data Analysis: Determine the maximal aggregation for each condition and calculate the percentage inhibition by CV-6209. Plot the percentage inhibition against the antagonist concentration to determine the IC50.
Data Presentation:
| Antagonist | Aggregating Agent | IC50 (nM) for Inhibition of Platelet Aggregation |
| CV-6209 | PAF (human platelets) | 170[6] |
| CV-6209 | PAF (rabbit platelets) | 75[6] |
| CV-6209 | Arachidonic Acid | Little to no effect[6] |
| CV-6209 | ADP | Little to no effect[6] |
| CV-6209 | Collagen | Little to no effect[6] |
| WEB 2086 | PAF | Literature Value |
| Ginkgolide B | PAF | Literature Value |
Addressing Off-Target Effects: The Broader Context of Specificity
While the above assays provide strong evidence for on-target activity, a comprehensive assessment of specificity must also consider potential off-target effects.[23][24][25] This involves screening CV-6209 against a panel of other receptors, ion channels, and enzymes. While a full screening panel is beyond the scope of this guide, it is important to note that published data suggests CV-6209 has minimal effects on hypotension induced by arachidonic acid, histamine, and bradykinin, further supporting its specificity for the PAF pathway.[13]
Conclusion
The validation of CV-6209's specificity for the PAF receptor is a critical step in its characterization as a pharmacological tool and potential therapeutic agent. By employing a multi-tiered approach that combines direct binding assays, functional downstream signaling assays, and physiological response assays, researchers can generate a robust and self-validating dataset. The experimental protocols and comparative data presented in this guide provide a comprehensive framework for objectively assessing the performance of CV-6209 and confirming its role as a potent and specific PAF receptor antagonist.
References
-
Differential actions of platelet-activating factor (PAF) receptor antagonists on the vasodilator and vasoconstrictor effects of PAF in the rat perfused heart. PMC. [Link]
-
CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. PubMed. [Link]
-
Effect of a platelet activating factor antagonist (CV6209) on shock caused by temporary hepatic inflow occlusion. PubMed. [Link]
-
Pregnancy suppression by a structurally related antagonist for platelet activating factor, CV-6209, in mice. PubMed. [Link]
-
Platelet-activating factor-induced calcium mobilization in human platelets and neutrophils: effects of PAF-acether antagonists. PubMed. [Link]
-
Impact of targeting the platelet-activating factor and its receptor in cancer treatment. NIH. [Link]
-
PAF receptor antagonist Ginkgolide B inhibits tumourigenesis and angiogenesis in colitis-associated cancer. PMC. [Link]
-
Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets. PubMed. [Link]
-
Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF. PubMed Central. [Link]
-
PAF receptor antagonist | Apafant Table of contents. opnMe. [Link]
-
Biochemistry of Platelet Activating Factor. StatPearls - NCBI Bookshelf. [Link]
-
Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR) and other aggregating agents. RSC Publishing. [Link]
-
PAF receptor antagonist I Apafant. opnMe. [Link]
-
What are PAF receptor antagonists and how do they work?. Patsnap Synapse. [Link]
-
Platelet-activating factor antagonists. PubMed. [Link]
-
WEB 2086, a novel specific PAF antagonist, prevents PAF induced arrhythmogenicity. Agents and Actions. [Link]
-
PAF antagonist ginkgolide B reduces postischemic neuronal damage in rat brain hippocampus. PubMed. [Link]
-
Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC. [Link]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation. ACS Omega. [Link]
-
Platelet Aggregation Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Competitive Radioligand Binding Assays. Alfa Cytology. [Link]
-
Coagulation. Wikipedia. [Link]
-
Characterization of Protease-Activated Receptor (PAR) Ligands: Parmodulins Are Reversible Allosteric Inhibitors of PAR1-Driven Calcium Mobilization in Endothelial Cells. ChemRxiv. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. ResearchGate. [Link]
-
Off-target Effects in CRISPR-Cas9 Genome Editing: Securing Specificity. The Scientist. [Link]
-
Apafant | PAFR Antagonist | opnMe. Boehringer Ingelheim. [Link]
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients. PMC - PubMed Central. [Link]
-
Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation. American Chemical Society. [Link]
-
Platelet Adhesion and Aggregation. YouTube. [Link]
-
Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets. PubMed. [Link]
-
Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021. PubMed. [Link]
Sources
- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WEB 2086, a novel specific PAF antagonist, prevents PAF induced arrhythmogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WEB 2086 | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. PAF antagonist ginkgolide B reduces postischemic neuronal damage in rat brain hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Platelet-activating factor-induced calcium mobilization in human platelets and neutrophils: effects of PAF-acether antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. ClinPGx [clinpgx.org]
- 22. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 24. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 25. the-scientist.com [the-scientist.com]
Comparative In Vivo Profiling of PAF Antagonists: CV-6209 vs. WEB 2086
Executive Summary
This technical guide provides a comparative analysis of CV-6209 and WEB 2086 (Apafant) , two potent antagonists of the Platelet-Activating Factor (PAF) receptor. While both compounds are competitive antagonists used to elucidate the physiological role of PAF in inflammation, shock, and bronchoconstriction, they diverge significantly in their pharmacokinetic profiles and functional selectivity.
-
CV-6209 is a pyridinium derivative best utilized as a parenteral tool compound for acute mechanistic studies, particularly where distinguishing between PAF-mediated vasodilation and vasoconstriction is required.
-
WEB 2086 is a thienotriazolodiazepine with high oral bioavailability and a long duration of action, making it the superior choice for chronic in vivo studies or translational models mimicking clinical dosing regimens.
Mechanistic & Chemical Foundation
Both compounds function as competitive antagonists at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) linked primarily to the
Chemical Classification[1]
-
CV-6209: A pyridinium-based phospholipid analogue . Its charged nature mimics the choline headgroup of PAF, facilitating tight binding but limiting membrane permeability and oral absorption.
-
WEB 2086 (Apafant): A thienotriazolodiazepine .[1] This "hetrazepine" structure is highly lipophilic, allowing it to cross biological membranes easily, conferring oral activity and blood-brain barrier penetration.
Signal Transduction Blockade
Both compounds inhibit the binding of PAF to its receptor, preventing the downstream mobilization of intracellular calcium and hydrolysis of phosphatidylinositol.
Figure 1: Mechanism of Action. Both CV-6209 and WEB 2086 competitively block the PAF receptor, preventing Gq-mediated calcium mobilization and downstream inflammatory responses.
In Vivo Performance Comparison
Potency and Efficacy
Both compounds are highly potent, but their efficacy depends on the administration route and the specific pathological model.
| Feature | CV-6209 | WEB 2086 (Apafant) |
| Primary Route | Intravenous (IV), Intraperitoneal (IP) | Oral (PO), Intravenous (IV) |
| In Vitro Potency ( | ~75 nM (Rabbit Platelets) [1] | ~170 nM (Human Platelets) [2] |
| In Vivo Potency ( | 0.003 - 0.01 mg/kg (IV, Hypotension) | 0.05 mg/kg (IV, Hypotension) [2] |
| Oral Bioavailability | Low / Negligible (Charged structure) | High (>80% inhibition at 2h post-dose) [3] |
| Duration of Action | Short to Medium (Acute models) | Long (>10-12 hours in humans/animals) [3] |
Functional Selectivity: The "Expert" Insight
A critical, often overlooked distinction lies in their selectivity for different PAF-mediated hemodynamic effects in specific tissue models.
-
CV-6209 has shown selectivity for blocking the vasodilator effects of PAF in the rat perfused heart, requiring 10-fold higher concentrations to block vasoconstriction [4].
-
WEB 2086 displays the opposite profile in the same model, showing high selectivity (up to 200-fold) for blocking the vasoconstrictor effects of PAF [4].
Scientific Implication: When dissecting complex hemodynamic responses where PAF induces biphasic vascular changes, the choice of antagonist can bias the observed phenotype. Use CV-6209 to isolate vasoconstrictor mechanisms and WEB 2086 to isolate vasodilator mechanisms.
Experimental Protocols
Protocol A: Assessment of Anti-Shock Activity (Rat Hypotension Model)
This protocol validates the compound's ability to prevent PAF-induced systemic hypotension, a hallmark of anaphylactic shock.
Materials:
-
Male Wistar rats (250–300 g).
-
Anesthetic: Pentobarbital sodium (60 mg/kg, IP).
-
Transducer: Pressure transducer connected to carotid artery.
-
Agonist: PAF-C16 (BSA-complexed).
Workflow:
Figure 2: In Vivo Hypotension Assay Workflow. Standardized timeline for assessing antagonist potency against PAF-induced shock.
Dosing Guidelines:
-
CV-6209: Administer IV bolus 5–10 minutes prior to PAF challenge.
-
Dose Range: 0.01 – 0.1 mg/kg.
-
-
WEB 2086: Administer Oral gavage 60 minutes prior or IV bolus 10 minutes prior.
-
Dose Range: 0.05 – 0.5 mg/kg (IV); 1 – 10 mg/kg (PO).
-
Protocol B: Ex Vivo Platelet Aggregation (Bioavailability Check)
To verify oral absorption or duration of action without live animal imaging.
-
Dose Animal: Administer WEB 2086 (e.g., 5 mg/kg PO) to the animal.
-
Blood Collection: Draw blood into citrate tubes at
. -
PRP Preparation: Centrifuge at 200
for 15 min to obtain Platelet-Rich Plasma. -
Challenge: Stimulate PRP with PAF (
M) in an aggregometer. -
Result: WEB 2086 treated animals should show >90% inhibition of aggregation at 1h, sustaining >50% inhibition at 12h [3].[2]
Summary Recommendation
| Research Goal | Recommended Compound | Rationale |
| Chronic Oral Dosing | WEB 2086 | Excellent oral bioavailability and long half-life allow for once/twice-daily dosing. |
| Acute IV Hemodynamics | CV-6209 | Rapid onset and specific blockade of vasodilator components in certain vascular beds. |
| CNS Inflammation | WEB 2086 | Lipophilic thienodiazepine structure facilitates better blood-brain barrier penetration than charged pyridinium salts. |
| Receptor Binding Studies | CV-6209 | High affinity and structural similarity to the PAF phospholipid backbone make it a robust competitive probe. |
References
-
Terashita Z, et al. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. J Pharmacol Exp Ther.[3][4][5] 1987; 242(1):263-8.[4][5] Link
-
Casals-Stenzel J, et al. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor.[3] J Pharmacol Exp Ther.[3][4][5] 1987; 241(3):974-81.[3] Link
-
Adamus WS, et al. Inhibitory effect of oral WEB 2086, a novel selective PAF-acether antagonist, on ex vivo platelet aggregation. Eur J Clin Pharmacol. 1988; 35(3):237-40. Link
-
Hu W, et al. Differential actions of platelet-activating factor (PAF) receptor antagonists on the vasodilator and vasoconstrictor effects of PAF in the rat perfused heart. Br J Pharmacol. 1991; 103(1):1097–1102. Link
Sources
- 1. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of oral WEB 2086, a novel selective PAF-acether antagonist, on ex vivo platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of an analytical method for CV-6209 using a different internal standard
Cross-Validation of Structural Analog vs. Stable Isotope Internal Standards
Executive Summary & Scientific Rationale
In the bioanalysis of Platelet-Activating Factor (PAF) antagonists like CV-6209 , the "Gold Standard" for quantification is invariably a Stable Isotope Labeled (SIL) internal standard (e.g., CV-6209-d9). However, supply chain constraints, custom synthesis costs, or stability issues often force researchers to seek alternatives.
This guide provides a rigorous cross-validation framework for using a Structural Analog Internal Standard (CV-3988) as a replacement for the SIL-IS.
The Analytical Challenge: CV-6209 is a pyridinium-based phospholipid mimic. It is highly lipophilic yet carries a permanent positive charge.
-
Risk of Analog IS: A structural analog (CV-3988) may not co-elute perfectly with CV-6209. In LC-MS/MS, if the analyte and IS elute at different times, they experience different matrix effects (ion suppression/enhancement) from endogenous phospholipids, potentially compromising quantitation.[1]
The Objective: To demonstrate via ICH M10 and FDA (2018) compliant protocols that the Alternative IS (CV-3988) yields accuracy, precision, and matrix factors statistically equivalent to the SIL-IS.
Chemical Context & Compound Selection
Understanding the physicochemical disparity between the analyte and the proposed alternative is the first step in method design.
| Feature | Analyte: CV-6209 | Alternative IS: CV-3988 | Implication for Method |
| Class | PAF Antagonist (Pyridinium) | PAF Antagonist (Thiazolium) | Both are cationic; suitable for ESI(+). |
| Structure | Alkyl-carbamoyl-glycerol derivative | Glycerol-ether-phosphate derivative | Similar lipophilicity; likely similar extraction recovery. |
| Ionization | Permanent Cation (Pyridinium) | Zwitterionic (Phosphate + Thiazolium) | Critical: CV-3988 may have pH-dependent retention shifts different from CV-6209. |
| LogP | High (>5.0 estimated) | High | Both require strong organic wash steps to prevent carryover. |
Analytical Methodology (LC-MS/MS)[1][2][3][4]
To successfully validate the Alternative IS, the chromatographic method must be optimized to minimize the separation between the Analyte and the Analog, thereby subjecting them to similar matrix environments.
Chromatographic Conditions (HILIC Mode)
Rationale: HILIC is preferred over Reversed-Phase (C18) for cationic lipids to avoid excessive tailing and to elute phospholipids (matrix) away from the analyte.
-
Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 95% B
-
2.0 min: 80% B
-
3.5 min: 50% B (Flush lipids)
-
4.0 min: 50% B
-
4.1 min: 95% B (Re-equilibrate)
-
Mass Spectrometry (ESI+)
-
CV-6209 Transition: m/z 611.4
184.1 (Phosphocholine head group mimic). -
CV-3988 Transition: m/z 610.3
184.1 or specific fragment. -
Matrix Monitor (CRITICAL): Monitor m/z 184.0
184.0 (Source-induced fragmentation of endogenous phosphatidylcholines).
Cross-Validation Workflow
This workflow is designed to run the Gold Standard (SIL) and Alternative (Analog) in parallel to prove statistical equivalence.
Caption: Parallel validation workflow ensuring both Internal Standards are tested against the same biological matrix lots.
Experimental Protocols & Acceptance Criteria
Experiment A: Matrix Effect & Recovery (The "Stress Test")
This is the most critical experiment. A structural analog often fails here because it does not compensate for ion suppression as perfectly as a stable isotope.
Protocol:
-
Sources: Select 6 different lots of blank plasma (including 1 lipemic, 1 hemolyzed).
-
Preparation:
-
Set 1 (Pre-Extraction Spike): Spike CV-6209 and IS into matrix, then extract.
-
Set 2 (Post-Extraction Spike): Extract blank matrix, then spike CV-6209 and IS into the clean extract.
-
Set 3 (Neat Solution): CV-6209 and IS in pure solvent (mobile phase).
-
-
Calculation:
-
Matrix Factor (MF) = Peak Area (Set 2) / Peak Area (Set 3).
-
IS-Normalized MF = MF(Analyte) / MF(Internal Standard).
-
Acceptance Criteria (ICH M10):
-
The IS-Normalized Matrix Factor must be close to 1.0.
-
The CV% of the IS-Normalized MF across the 6 lots must be < 15% .
-
Why this matters: If CV-3988 has a CV% of 5% and CV-6209-d9 has a CV% of 3%, the Analog IS is acceptable. If CV-3988 shoots up to 20% variability due to lipemic plasma, it fails.
Experiment B: Linearity and Accuracy
Protocol:
-
Prepare a calibration curve (e.g., 1.0 ng/mL to 1000 ng/mL).
-
Prepare QC samples at Low, Medium, and High concentrations (n=5 each).
-
Process all samples using CV-3988 as the IS.
Data Presentation: Compare the back-calculated concentrations using the Analog IS against the nominal values.
| QC Level | Nominal Conc. (ng/mL) | Mean Conc.[2] (Analog IS) | Accuracy (%) | Precision (%CV) | Pass/Fail |
| LLOQ | 1.0 | 0.98 | 98.0% | 4.2% | PASS |
| Low QC | 3.0 | 3.15 | 105.0% | 3.8% | PASS |
| Mid QC | 50.0 | 48.5 | 97.0% | 2.1% | PASS |
| High QC | 800.0 | 792.0 | 99.0% | 1.9% | PASS |
Note: Accuracy must be within 85-115% (80-120% for LLOQ).
Extraction Protocol (Protein Precipitation with Phospholipid Removal)
Standard LLE is acceptable, but this "Hybrid" method is recommended for high-throughput phospholipid antagonists to remove endogenous interferences that plague Analog IS methods.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
IS Addition: Add 20 µL of CV-3988 Working Solution (500 ng/mL in MeOH). Vortex 1 min.
-
Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile.
-
Phospholipid Removal: Transfer the entire mixture to a Phospholipid Removal Plate (e.g., Waters Ostro or Supelco HybridSPE).
-
Vacuum: Apply vacuum (5-10 inHg) to collect filtrate.
-
Evaporation: Dry filtrate under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).
Troubleshooting: When the Analog IS Fails
If validation data shows high variability (>15% CV) when using CV-3988, use this logic flow to diagnose the issue.
Caption: Decision tree for diagnosing validation failures when using a structural analog.
References
-
FDA (U.S. Food and Drug Administration). (2018).[3][4][5] Bioanalytical Method Validation: Guidance for Industry. [Link][6]
-
ICH (International Council for Harmonisation). (2022).[7] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Terashita, Z., et al. (1987). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo.[8] Journal of Pharmacology and Experimental Therapeutics, 242(1), 263-268. [Link]
-
Chaudhary, A., et al. (2012). A Single Run LC-MS/MS Method for Phospholipidomics. (Demonstrates HILIC separation of phospholipid classes). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 7. hhs.gov [hhs.gov]
- 8. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the advantages of CV-6209 over first-generation PAF inhibitors
A Comparative Guide for Drug Development Professionals
In the intricate landscape of inflammatory and thrombotic diseases, the Platelet-Activating Factor (PAF) has long been identified as a pivotal mediator.[1] This potent phospholipid messenger orchestrates a cascade of cellular responses, from platelet aggregation and degranulation to neutrophil activation and enhanced vascular permeability, underpinning the pathophysiology of conditions ranging from asthma and allergic reactions to sepsis and cardiovascular disease.[2][3] Consequently, the development of PAF receptor (PAF-R) antagonists has been a focal point of therapeutic research for decades.
The initial wave of PAF inhibitors, now retrospectively termed "first-generation," offered the first tangible pharmacological tools to probe the PAF signaling axis. However, their journey from bench to bedside was largely fraught with challenges, including insufficient potency, lack of specificity, and ultimately, a disappointing track record in clinical trials.[2] This guide provides a comprehensive assessment of CV-6209, a next-generation PAF-R antagonist, elucidating its marked advantages over its predecessors and presenting the experimental frameworks that validate its superior pharmacological profile.
The Limitations of a Bygone Era: A Look at First-Generation PAF Inhibitors
The first generation of PAF inhibitors can be broadly categorized into two classes: natural products and synthetic molecules, which include both PAF structural analogs and non-analogs.
-
Natural Products: Compounds like ginkgolide B from the Ginkgo biloba tree and kadsurenone from the Piper futokadsurae plant were among the earliest identified PAF antagonists.[2][4] While holding promise, their therapeutic development was often hampered by issues of potency and bioavailability.
-
Synthetic PAF Analogs: Molecules such as CV-3988 were designed to mimic the structure of PAF, thereby competitively inhibiting its binding to the receptor.
-
Synthetic Non-Analogs: This diverse group includes compounds like WEB 2086, which bear no structural resemblance to PAF.
Despite this chemical diversity, a common thread of limitations emerged. Many of these early antagonists exhibited modest potency, requiring high concentrations to achieve therapeutic effects. Furthermore, their clinical development was largely unsuccessful, with numerous trials failing to demonstrate efficacy in conditions like asthma, pancreatitis, and sepsis.[2] These shortcomings underscored the need for a new generation of PAF inhibitors with improved pharmacological properties.
CV-6209: A Paradigm Shift in Potency and Specificity
CV-6209 emerged as a frontrunner in the quest for a more effective PAF antagonist. Structurally, it is a synthetic PAF analog, meticulously designed for high-affinity binding to the PAF receptor.[5][6]
Chemical Structure of CV-6209
Caption: Chemical structure of CV-6209.
The key advantages of CV-6209 lie in its exceptional potency and high selectivity for the PAF receptor.
Unparalleled Potency
Experimental data consistently demonstrates the superior potency of CV-6209 compared to first-generation inhibitors. In vitro studies measuring the inhibition of PAF-induced platelet aggregation, a hallmark of PAF activity, reveal a significant disparity in IC50 values.
| Compound | Type | IC50 (Rabbit Platelets) | IC50 (Human Platelets) |
| CV-6209 | PAF Analog | 75 nM [5] | 170 nM [5][7] |
| CV-3988 | PAF Analog | ~7.8 µM | - |
| ONO-6240 | PAF Analog | ~675 nM | - |
| Ginkgolide B | Natural Product | ~600 nM | - |
| WEB 2086 | Non-Analog | - | - |
As demonstrated in the table, CV-6209 is orders of magnitude more potent than first-generation antagonists like CV-3988 and significantly more potent than others such as ONO-6240 and Ginkgolide B in inhibiting PAF-induced platelet aggregation.[5]
This heightened potency extends to in vivo models. In studies of PAF-induced hypotension in rats, CV-6209 was shown to be remarkably effective at very low doses.
| Compound | Type | ED50 (PAF-induced hypotension in rats) |
| CV-6209 | PAF Analog | 0.009 mg/kg i.v. [5] |
| CV-3988 | PAF Analog | ~0.67 mg/kg i.v. |
| ONO-6240 | PAF Analog | ~0.18 mg/kg i.v. |
| Ginkgolide B | Natural Product | ~1.67 mg/kg i.v. |
The in vivo data further solidifies the superior potency of CV-6209, requiring a substantially lower dose to counteract the physiological effects of PAF compared to its predecessors.[5]
High Selectivity: A Crucial Advantage
Beyond its potency, the selectivity of a drug candidate is paramount to its safety and therapeutic efficacy. CV-6209 exhibits a high degree of selectivity for the PAF receptor, with minimal to no activity on other pathways that can induce platelet aggregation or hypotension.[7] For instance, CV-6209 has little to no effect on platelet aggregation induced by other agonists such as arachidonic acid, ADP, or collagen.[5][7] This specificity is crucial as it minimizes the potential for off-target effects and ensures that the therapeutic action is precisely directed at the PAF signaling cascade.
Visualizing the Mechanism of Action
To understand the significance of CV-6209's advantages, it is essential to visualize the PAF signaling pathway and the mechanism of its inhibition.
PAF Signaling Pathway and Inhibition
Caption: PAF signaling and competitive inhibition by CV-6209.
Experimental Protocols for Assessing PAF Inhibitor Efficacy
The robust characterization of CV-6209's superiority is grounded in well-defined experimental protocols. The following are detailed methodologies for key in vitro and in vivo assays.
In Vitro: PAF-Induced Platelet Aggregation Assay
This assay is the gold standard for assessing the direct inhibitory effect of a compound on PAF-induced platelet activation.
Workflow for Platelet Aggregation Assay
Caption: Workflow for the platelet aggregation assay.
Step-by-Step Methodology:
-
Blood Collection: Draw whole blood from healthy human donors or rabbits into tubes containing 3.8% sodium citrate as an anticoagulant.[8][9]
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[9] Carefully collect the supernatant, which is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Further centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 20 minutes to obtain PPP, which is used to set the 100% aggregation baseline in the aggregometer.[8]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 platelets/mL) using PPP.
-
Incubation with Inhibitor: Pre-incubate aliquots of PRP with varying concentrations of the test compound (e.g., CV-6209) or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer cuvettes with constant stirring.
-
Induction of Aggregation: Add a submaximal concentration of PAF to induce platelet aggregation. The change in light transmittance through the PRP suspension is monitored over time.[10]
-
Data Analysis: The maximum aggregation response is recorded. The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PAF-induced aggregation, is then determined from the dose-response curve.
In Vivo: PAF-Induced Hypotension in Rats
This model assesses the ability of a PAF antagonist to counteract the systemic effects of PAF in a living organism.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize male Wistar rats or a similar strain.[5] Catheterize the carotid artery to monitor blood pressure and the jugular vein for intravenous administration of compounds.
-
Baseline Blood Pressure: Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).
-
Administration of Inhibitor: Administer the test compound (e.g., CV-6209) or vehicle control intravenously.
-
PAF Challenge: After a predetermined time, administer an intravenous bolus of PAF (e.g., 0.3-1 µg/kg) to induce a hypotensive response.[5]
-
Blood Pressure Monitoring: Continuously monitor and record the MAP. The maximum decrease in MAP following the PAF challenge is measured.
-
Data Analysis: The protective effect of the antagonist is quantified as the percentage inhibition of the PAF-induced hypotensive response compared to the vehicle-treated control group. The ED50 value, the dose of the antagonist that produces 50% of the maximum protective effect, is calculated from the dose-response curve.
Conclusion: The Path Forward in PAF-Targeted Therapeutics
The compelling preclinical data for CV-6209, characterized by its nanomolar potency and high selectivity, represents a significant advancement over first-generation PAF inhibitors. The pronounced advantages of CV-6209, as evidenced by the rigorous experimental data, underscore its potential as a more effective therapeutic agent for a range of PAF-mediated diseases. While the clinical journey of any drug candidate is complex, the superior pharmacological profile of CV-6209 provides a strong rationale for its continued investigation and development. For researchers and drug development professionals, the story of CV-6209 serves as a powerful example of how iterative improvements in medicinal chemistry can lead to next-generation therapeutics with the potential to overcome the limitations of their predecessors and offer new hope for patients.
References
- Terashita, Z., Imura, Y., Takatani, M., Tsushima, S., & Nishikawa, K. (1987). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 242(1), 263–268.
- Kourounakis, A. P., & Rekka, E. A. (2017). A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties?. Molecules (Basel, Switzerland), 22(4), 565.
- Comparison of the profiles of first-line PD-1/PD-L1 inhibitors for advanced NSCLC lacking driver gene mutations: a systematic review and Bayesian network meta-analysis. (2022). Therapeutic Advances in Medical Oncology, 14, 17588359221092671.
- (PDF) Chemistry of ginkgolides: Structure-activity relationship as PAF antagonists. (2000). Pure and Applied Chemistry, 72(7), 1269-1272.
- Doebber, T. W., Wu, M. S., Robbins, J. C., Choy, B. M., Chang, M. N., & Shen, T. Y. (1985). Platelet activating factor (PAF) involvement in endotoxin-induced hypotension in rats. Studies with PAF-receptor antagonist kadsurenone.
- Wang, Y., Zhang, Y., & Wang, Z. (2022). Platelet-activating factor receptor antagonists of natural origin for acute ischemic stroke: a systematic review of current evidence. Frontiers in Pharmacology, 13, 962590.
- Lordan, R., Tsoupras, A., & Zabetakis, I. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Journal of Visualized Experiments, (142).
- Philippopoulos, A. I., & Demopoulos, C. A. (2016). Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR) and other aggregating agents. RSC Advances, 6(22), 18349–18365.
- Klotz, P., & Siess, W. (1987). Mechanism of PAF-induced platelet aggregation in man. Thrombosis Research, 48(3), 351–359.
-
CV-6209 - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved February 2, 2026, from [Link]
- An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). Molecules (Basel, Switzerland), 27(15), 4964.
- Ström, K., Van der Westhuizen, J. H., & Reuter, H. (2003). Preparation of 7-substituted Ginkgolide Derivatives: Potent Platelet Activating Factor (PAF) Receptor Antagonists. Journal of Medicinal Chemistry, 46(9), 1567–1570.
-
CV-6209. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 2, 2026, from [Link]
- Koltai, M., Hosford, D., Guinot, P., Esanu, A., & Braquet, P. (1991). Platelet activating factor (PAF).
- (PDF) Determination of Antibody Activity by Platelet Aggregation. (2022). STAR Protocols, 3(4), 101784.
- An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. (2022). Molecules (Basel, Switzerland), 27(15), 4964.
- Amide Derivatives of Ginkgolide B and Their Inhibitory Effects on PAF-Induced Platelet Aggregation. (2021). ACS Omega, 6(35), 22765–22774.
- In Vivo Imaging of Acute Hindlimb Ischaemia in Rat Model: A Pre-Clinical PET Study. (2024). International Journal of Molecular Sciences, 25(8), 4344.
- Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. (2000).
-
What are PAF receptor antagonists and how do they work? (2024, June 21). Patsnap Synapse. Retrieved February 2, 2026, from [Link]
- Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam. (2022). Frontiers in Veterinary Science, 9, 1060939.
- Discovery of a selective and potent inhibitor of c-Jun N-terminal kinase 1 with anti-pulmonary fibrosis effect. (2021). European Journal of Medicinal Chemistry, 213, 113175.
- A review of first-in-human small molecule oncology clinical trials. (2013). Clinical Cancer Research, 19(16), 4305–4314.
-
Platelet Aggregation Study – Comprehensive - Machaon Diagnostics. (n.d.). Retrieved February 2, 2026, from [Link]
- Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. (2015). Scientific Reports, 5, 18228.
- Hemodynamic responses and c-Fos changes associated with hypotensive hemorrhage: standardizing a protocol for severe hemorrhage in conscious rats. (2006). American Journal of Physiology.
- Systematic Review: Anesthetic Protocols and Management as Confounders in Rodent Blood Oxygen Level Dependent Functional Magnetic Resonance Imaging (BOLD fMRI)—Part B: Effects of Anesthetic Agents, Doses and Timing. (2021). Animals, 11(11), 3042.
Sources
- 1. Metal-based complexes with antiplatelet properties: antagonists of the platelet-activating factor receptor (PAFR) and other aggregating agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03496A [pubs.rsc.org]
- 2. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Platelet-activating factor receptor antagonists of natural origin for acute ischemic stroke: a systematic review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide: Confirming CV-6209 Antagonistic Activity via Competitive Binding Assays
Executive Summary & Rationale
CV-6209 is a potent, specific antagonist of the Platelet-Activating Factor (PAF) receptor.[1] Unlike first-generation antagonists (e.g., CV-3988), CV-6209 exhibits nanomolar affinity and high metabolic stability, making it a critical tool for dissecting PAF-mediated inflammatory and thrombotic pathways.
To scientifically validate CV-6209's mechanism as a competitive antagonist , functional assays (like platelet aggregation) are insufficient on their own as they can be influenced by downstream signal amplification. The gold standard for confirmation is the Radioligand Competitive Binding Assay . This guide details the experimental framework to quantify CV-6209's affinity (
Comparative Landscape: CV-6209 vs. Alternatives
Before initiating the assay, it is crucial to benchmark CV-6209 against other standard PAF antagonists to determine appropriate concentration ranges.
| Feature | CV-6209 | WEB-2086 (Apafant) | BN-52021 (Ginkgolide B) |
| Chemical Class | Pyridinium lipid analog | Thienotriazolodiazepine | Terpene lactone |
| Mechanism | Competitive Antagonist | Inverse Agonist / Antagonist | Competitive Antagonist |
| Potency ( | 75 nM (Rabbit platelets) | ~10–20 nM | ~2.2 |
| Receptor Selectivity | High (PAF-R specific) | High | Moderate (species dependent) |
| Solubility | Water/Saline soluble | DMSO required | DMSO/Ethanol required |
Experimental Insight: CV-6209 is approximately 100-fold more potent than BN-52021 but slightly less potent than WEB-2086 in some systems. However, its water solubility offers a significant advantage in binding assays by eliminating solvent effects (DMSO interference) often seen with hydrophobic ligands.
Mechanistic Visualization
The following diagram illustrates the competitive antagonism mechanism and the downstream signaling pathway blocked by CV-6209.
Figure 1: CV-6209 competes with PAF for the receptor binding pocket, preventing Gq-protein coupling and downstream calcium mobilization.
Protocol: Radioligand Competitive Binding Assay
This protocol uses rabbit washed platelet membranes or human PMN membranes as the receptor source and
A. Materials & Reagents[2][3][4][5]
-
Buffer: Tris-Tyrode’s buffer containing 0.25% BSA (BSA is critical to prevent PAF sticking to plastics).
-
Radioligand:
-PAF (Specific Activity ~150 Ci/mmol). Concentration fixed at (approx. 0.5 – 1.0 nM). -
Cold Ligand (Competitor): CV-6209 (dissolved in saline). Serial dilutions:
M to M. -
Non-Specific Control: Unlabeled PAF (1
M final concentration). -
Filters: Whatman GF/C glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.
B. Experimental Workflow
Figure 2: Step-by-step workflow for the competitive binding assay.
C. Detailed Steps
-
Preparation: Thaw membrane aliquots and dilute in assay buffer to achieve ~50-100
g protein per well. -
Plate Setup (96-well format):
-
Total Binding (TB): Buffer + Membrane +
-PAF. -
Non-Specific Binding (NSB): Buffer + Membrane +
-PAF + 1 M Cold PAF. -
Experimental: Buffer + Membrane +
-PAF + CV-6209 (varying concentrations).
-
-
Incubation: Incubate plates at 25°C for 90 minutes. Note: Equilibrium time must be validated; PAF receptors can internalize in whole cells, so membranes are preferred.
-
Harvesting: Rapidly filter through PEI-soaked GF/C filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.
-
Counting: Add scintillation cocktail and count CPM (Counts Per Minute).
Data Analysis & Validation
To confirm CV-6209 is a competitive antagonist, follow this analytical logic:
Calculate Specific Binding
Acceptance Criteria: Specific binding should be >70% of total binding.Determine
Plot % Specific Binding (y-axis) vs. Log [CV-6209] (x-axis). Use non-linear regression (sigmoidal dose-response) to find the
Calculate (Cheng-Prusoff Equation)
The
-
= Concentration of
-PAF used (e.g., 1 nM).[2] - = Dissociation constant of PAF for the receptor (determined previously via Saturation Binding).
Schild Analysis (The "Proof")
To definitively prove competitive nature:
-
Perform the binding assay with varying concentrations of
-PAF (Saturation isotherm) in the presence of fixed concentrations of CV-6209 (e.g., 0, 10, 50, 100 nM). -
Construct a Schild Plot .
-
Result: If CV-6209 is competitive, the slope of the regression line should be 1.0 , and the
(total receptor number) should remain unchanged while the apparent increases.
Troubleshooting & Expert Tips
-
Lipid Adsorption: PAF is a lipid.[3] It sticks to glass and plastic. Always use BSA in buffers and silanized glassware if possible.
-
Filter Binding: If NSB is high (>40%), ensure filters are soaked in 0.3% PEI for at least 1 hour. This neutralizes the charge interaction between the cationic lipid (PAF) and the glass fiber.
-
Solubility: CV-6209 is a pyridinium salt.[4] It is soluble in water, which avoids the "solvent effect" artifacts seen with Ginkgolide B (BN-52021) which requires DMSO.
References
-
MedChemExpress. CV-6209 Product Information & Biological Activity.
-
Terashita, Z., et al. (1987). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics.
-
Gifford Bioscience. Radioligand Binding Assay Protocol.
-
BindingDB. Assay Protocols for Adenosine and PAF Receptors.
-
Dupre, D.J., et al. (2001). Inverse agonist activity of selected ligands of platelet-activating factor receptor. Journal of Pharmacology and Experimental Therapeutics.
Sources
Safety Operating Guide
Personal protective equipment for handling CV-6209-d5
Executive Summary: The "Why" Behind the Protocol
CV-6209-d5 is not merely a chemical reagent; it is a deuterated analog of a potent Platelet Activating Factor (PAF) antagonist . While primarily used as an internal standard for LC-MS/MS quantification, its biological activity mirrors the parent compound (CV-6209), which exhibits nanomolar potency (IC50 ~75 nM) in inhibiting platelet aggregation.
The Core Hazard: Unlike general organic solvents where toxicity is dose-dependent in the milligram/gram range, this compound is designed to bind specific biological receptors at extremely low concentrations. Inhalation of airborne powder during weighing or skin absorption of high-concentration stock solutions can lead to systemic effects, including hypotension (low blood pressure) and modulation of immune responses.
Operational Philosophy: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Safety protocols must focus on containment at the source rather than relying solely on PPE.
Risk Assessment & PPE Matrix
The following matrix dictates the required protective barriers based on the physical state of the compound.
| Operation Phase | Hazard Profile | Primary Engineering Control | Respiratory Protection | Dermal Protection |
| 1. Weighing (Solid) | Airborne particulates; High electrostatic potential. | Class II Biological Safety Cabinet (BSC) or Powder Containment Hood. | N95 or P100 (if outside BSC); Surgical mask (if inside BSC to protect sample). | Double Nitrile Gloves (Outer glove discarded after weighing). Tyvek Lab Coat. |
| 2. Solubilization | High concentration (>1 mg/mL) in organic solvent (MeOH/DMSO). | Chemical Fume Hood. | None required if sash is at proper height. | Double Nitrile or Silver Shield (Laminate) if handling >10mL stock. |
| 3. LC-MS Analysis | Dilute solution (<1 µg/mL). | Standard Benchtop (with ventilation). | None. | Single Nitrile Gloves. Standard Lab Coat. |
Detailed Operational Protocol
Phase 1: Workspace Preparation (The "Zero-Background" Rule)
Rationale: Deuterated standards are expensive and prone to isotopic exchange if mishandled. Safety controls also prevent cross-contamination.[1]
-
Static Control: this compound is a lipid analog and often electrostatic. Place an ionizing fan or use an anti-static gun inside the balance chamber before opening the vial. This prevents the powder from "jumping" onto your gloves or the balance bench.
-
Surface Barrier: Lay down a plastic-backed absorbent mat (e.g., Benchkote) in the hood. If a spill occurs, you dispose of the mat, not the hood surface.
Phase 2: Donning Sequence (Step-by-Step)
-
Body: Don a rear-closing gown or a lab coat with Tyvek sleeves . Why? Cotton lab coat cuffs trap powder. Tyvek sleeves create a seal at the wrist.
-
Eyes: ANSI Z87.1 Safety Glasses with side shields. Goggles are required if dissolving in >50 mL of solvent.
-
Hands (The Double-Glove Technique):
-
Inner Layer: Bright colored nitrile (e.g., orange/blue).
-
Outer Layer: Standard purple/white nitrile.
-
Visual Indicator: If the outer glove rips, the bright inner color alerts you immediately.
-
Phase 3: Handling & Solubilization
Solvent Note: CV-6209 is typically dissolved in Methanol or DMSO.
-
Open Vial: Only open the vial inside the BSC/Fume Hood.
-
Weighing: Use a pre-weighed transfer boat. Do not use a spatula directly in the stock bottle if possible; gentle tapping is preferred to avoid introducing contaminants.
-
Dissolution: Add solvent immediately to the weighing boat or vial to suppress dust generation. Once in liquid form, the inhalation risk drops significantly, but the skin absorption risk increases (DMSO carries compounds through the skin).
-
Waste: Any kimwipes, pipette tips, or mats used during this process must be disposed of as Hazardous Chemical Waste , not general trash.
Visualized Workflows
Figure 1: Handling Logic Flow
This diagram illustrates the critical decision points and safety barriers for handling this compound.
Caption: Operational workflow distinguishing between solid-state (inhalation risk) and liquid-state (absorption risk) handling protocols.
Emergency Procedures (Self-Validating)
-
Skin Exposure:
-
Immediate Action: Do not use solvents to wash skin (this increases absorption). Wash with mild soap and copious water for 15 minutes.
-
Verification: Check the inner glove. If the inner glove is dry and clean, exposure is unlikely. If the inner glove is compromised, seek medical evaluation.
-
-
Spill (Powder):
-
Isolate: Cover the spill with a damp paper towel (to prevent dust).
-
Clean: Wipe up using a 10% bleach solution or detergent.
-
Disposal: Place all cleanup materials in a sealed bag labeled "High Potency Compound."
-
References
-
National Institutes of Health (PubMed). CV-6209, a highly potent antagonist of platelet activating factor in vitro and in vivo. J Pharmacol Exp Ther. 1987.[2] Retrieved from [Link]
-
ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling. Retrieved from [Link]
-
Pharmaceutical Technology. High-Potency APIs: Containment and Handling Issues. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
